molecular formula C9H16O2 B1588475 Isobutyl tiglate CAS No. 61692-84-0

Isobutyl tiglate

Cat. No.: B1588475
CAS No.: 61692-84-0
M. Wt: 156.22 g/mol
InChI Key: XDEGQMQKHFPBEW-VMPITWQZSA-N
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Description

Isobutyl Tiglate, also known as Tiglic Acid Isobutyl Ester, is an organic ester compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is classified as a flavor and fragrance agent, presenting as a colorless to yellow clear liquid with a characteristic herbal and pungent odor . This compound occurs naturally in plant species such as Roman chamomile, making it a compound of interest in phytochemistry and natural product research . Its physical properties make it valuable for various laboratory studies and analytical applications. It has a specific gravity of approximately 0.899 g/mL at 25°C and a refractive index of 1.438 at 20°C . It has a boiling point of 182-184°C at 760 mmHg and a flash point of 153°F (67°C), classifying it as a combustible liquid . Researchers should handle it with appropriate safety measures, including wearing gloves and eye protection, keeping it away from heat and open flames, and storing it in a cool, dark, and well-ventilated place . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl (E)-2-methylbut-2-enoate
Source PubChem
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InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGQMQKHFPBEW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90886456
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
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Molecular Weight

156.22 g/mol
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CAS No.

61692-84-0
Record name Isobutyl tiglate
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Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
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Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
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Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-
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Record name Isobutyl 2-methylcrotonate
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Foundational & Exploratory

isobutyl tiglate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Isobutyl Tiglate

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of this compound (CAS No: 61692-84-0), an unsaturated ester of significant interest in the flavor, fragrance, and fine chemical industries. As 2-methylpropyl (E)-2-methylbut-2-enoate, its unique structural characteristics—a branched alkyl chain combined with an α,β-unsaturated carbonyl system—give rise to its distinct organoleptic properties and chemical reactivity. This document details its molecular structure, physicochemical parameters, spectroscopic profile, synthesis protocols, and reactivity considerations. The information is curated for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and application.

Introduction: Understanding this compound

This compound is an organic compound classified as an ester. It is formed from tiglic acid, an unsaturated carboxylic acid, and isobutanol, a branched primary alcohol. The most common and stable isomer is the (E)-isomer, which is formally named 2-methylpropyl (E)-2-methylbut-2-enoate.[1][2] Its molecular structure is the primary determinant of its chemical behavior and physical properties.

Found naturally in Roman chamomile oil, this compound is valued for its characteristic herbal and pungent aroma.[3] This has led to its widespread use as a perfuming and flavoring agent.[1][3] From a chemical standpoint, the molecule contains two key functional groups that dictate its reactivity: the ester linkage and the carbon-carbon double bond. Understanding the interplay of these groups is crucial for its synthesis, purification, and application, as well as for predicting its stability and potential degradation pathways. This guide serves as a foundational resource for professionals working with this versatile chemical.

Molecular Structure and Isomerism

The chemical identity of this compound is defined by its molecular formula, C9H16O2, and a molecular weight of approximately 156.22 g/mol .[1] The structure features a nine-carbon backbone. The tiglate moiety contains a double bond between the second and third carbon atoms of the butenoate chain, with methyl groups at the second carbon and on the propyl chain of the isobutyl group.

The geometry of the double bond is critical. The term "tiglate" specifically refers to the (E)-isomer of 2-methyl-2-butenoic acid, where the main carbon chain substituents are on opposite sides of the double bond. This stereochemistry is thermodynamically more stable than its (Z)-isomer, angelic acid ester, and is the commercially prevalent form.

Caption: 2D structure of (E)-isobutyl tiglate.

Physicochemical Properties

The physical properties of this compound are consistent with those of a medium-chain fatty acid ester. It exists as a colorless liquid at standard temperature and pressure.[3] Its relatively high boiling point is a direct consequence of its molecular weight and ester functionality, which allows for dipole-dipole interactions, albeit weaker than the hydrogen bonding found in alcohols of similar mass. The branching in the isobutyl group slightly lowers the boiling point compared to its straight-chain isomer, n-butyl tiglate (196 °C).[4]

A summary of its key quantitative properties is presented below.

PropertyValueConditionsSource
CAS Number 61692-84-0N/A[1][3]
Molecular Formula C9H16O2N/A[1][3]
Molecular Weight 156.22 g/mol N/A[1][3]
Appearance Colorless clear liquid25 °C[3]
Boiling Point 182.0 - 184.0 °C760 mmHg[3]
Specific Gravity 0.899 - 0.90220 °C[3]
Refractive Index 1.436 - 1.43820 °C, nD[3]
Flash Point 67.22 °C (153.0 °F)Closed Cup[3]
Vapor Pressure 0.617 mmHg25 °C (est.)[3]
Solubility in Water 164.4 mg/L25 °C (est.)[3]
Solubility Soluble in alcoholStandard[3]
logP (o/w) 3.279(est.)[3]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. Key signals include a doublet for the six protons of the two methyl groups on the isobutyl chain, a multiplet for the single methine proton, and a doublet for the methylene protons adjacent to the ester oxygen. The tiglate moiety shows two methyl signals and a quartet for the vinyl proton, with coupling constants confirming the (E)-configuration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester is the most downfield signal (typically ~167 ppm). The two olefinic carbons will appear in the 128-138 ppm range, while the remaining sp³ hybridized carbons of the isobutyl and methyl groups will be found upfield.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong absorption bands. A sharp peak around 1710-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester. Another strong band appears in the 1150-1250 cm⁻¹ region, corresponding to the C-O stretching of the ester linkage. A peak at approximately 1650 cm⁻¹ for the C=C double bond stretch is also expected.

  • MS (Mass Spectrometry): Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 156 may be observed. More prominent fragments typically include the loss of the isobutoxy group or the isobutyl group. Key fragments reported in literature include a base peak at m/z 83 , corresponding to the tigloyl cation [C5H7O]+, and other significant peaks at m/z 55 and m/z 101 .[1]

Synthesis and Reactivity

Synthesis: Fischer-Speier Esterification

The most direct and industrially common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of tiglic acid with isobutanol. The reaction is reversible, so it is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

cluster_reactants Reactants cluster_products Products tiglic_acid Tiglic Acid (E)-2-Methyl-2-butenoic Acid catalyst H₂SO₄ (cat.) Heat isobutanol Isobutanol 2-Methyl-1-propanol isobutyl_tiglate This compound catalyst->isobutyl_tiglate water Water (Removed) catalyst->water

Caption: Fischer esterification of tiglic acid and isobutanol.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reactants: To the flask, add tiglic acid (1.0 eq), isobutanol (2.0-3.0 eq, serves as reactant and solvent), and a suitable solvent for azeotropic distillation (e.g., toluene, ~40% of the alcohol volume).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol% of the limiting reactant).

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours), indicating the reaction is complete.

  • Workup - Neutralization: Allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash to remove residual water and salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene and excess isobutanol via rotary evaporation.

  • Purification: For high purity, the crude product should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure range for this compound.

  • Characterization: Confirm the identity and purity of the final product using GC-MS, NMR, and IR spectroscopy.

Reactivity Profile
  • Ester Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and tiglic acid. This degradation pathway is important to consider for formulation stability, especially in aqueous or high-pH systems.

  • Double Bond Reactivity: The electron-deficient α,β-unsaturated system can undergo nucleophilic conjugate addition. The double bond is also susceptible to electrophilic addition reactions (e.g., halogenation) and can be reduced via catalytic hydrogenation.

  • Polymerization: Like other unsaturated esters, this compound can potentially undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.[5] This is why commercial samples are often supplied with a stabilizer like hydroquinone (HQ) to inhibit this process.[3]

Applications and Natural Occurrence

The primary application of this compound is in the flavor and fragrance industry.[3] Its organoleptic profile is described as herbal and pungent, making it a valuable component in creating floral and herbal notes in perfumes and cosmetic products.[3] It is also used to impart specific flavor characteristics in food products.

In nature, this compound is a known volatile organic compound found in the essential oil of Roman chamomile (Chamaemelum nobile), contributing to its characteristic scent.[3] Its presence in other plants like Chenopodium ambrosioides has also been reported.[3]

Safety and Handling

According to available safety data, this compound is classified as a skin irritant.[3] Therefore, appropriate personal protective equipment, including chemical-resistant gloves and safety glasses, should always be worn when handling the substance.[6] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[6] It has a flash point of 67.22 °C, indicating it is a combustible liquid and should be kept away from open flames and sources of ignition. For detailed handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemically significant molecule with well-defined properties. Its structure, dominated by an (E)-configured double bond and a branched ester group, dictates its unique physical and organoleptic characteristics. A thorough understanding of its spectroscopic profile is essential for its identification, while knowledge of its synthesis via Fischer esterification and its reactivity—particularly hydrolysis and potential polymerization—is critical for its effective application and formulation. Its role as a key component in flavors and fragrances, derived from both natural and synthetic sources, underscores its commercial and scientific importance.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl tiglate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity Ratio of Isobutyl Alcohol Ethoxylates with Acrylic Acid and the Segment Distribution of Copolymer. Retrieved from [Link]

Sources

An In-depth Technical Guide to Isobutyl Tiglate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of isobutyl tiglate, a significant ester in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, its primary applications, and essential safety and handling procedures.

Introduction and Chemical Identity

This compound, systematically known as 2-methylpropyl (E)-2-methylbut-2-enoate, is an organic ester characterized by a distinct herbal and pungent aroma.[1] Its molecular structure consists of an isobutyl alcohol moiety esterified with tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid. This seemingly simple structure is a key contributor to complex flavor and fragrance profiles in various consumer and industrial products.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-methylpropyl (E)-2-methylbut-2-enoatePubChem[2]
Synonyms Isobutyl (E)-2-methylcrotonate, Tiglic Acid Isobutyl EsterPubChem[2]
CAS Number 61692-84-0The Good Scents Company[1]
Molecular Formula C₉H₁₆O₂The Good Scents Company[1]
Molecular Weight 156.22 g/mol PubChem[2]
InChIKey XDEGQMQKHFPBEW-VMPITWQZSA-NPubChem[2]

Physicochemical Properties

This compound is a colorless liquid under standard conditions, with solubility characteristics typical of a medium-chain ester.[1] A summary of its key physical and chemical properties is presented in Table 2. These properties are crucial for its application in various formulations, dictating its volatility, solubility in different media, and stability.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitConditions
Appearance Colorless clear liquid-Ambient
Assay 98.00 to 100.00%-
Specific Gravity 0.899 to 0.902g/cm³at 20.00 °C
Refractive Index 1.436 to 1.438-at 20.00 °C
Boiling Point 182.00 to 184.00°Cat 760.00 mm Hg
Flash Point 67.22°CTCC
Solubility Soluble in alcohol, sparingly soluble in water (164.4 mg/L est.)-at 25 °C

Data sourced from The Good Scents Company.[1]

Synthesis of this compound via Fischer Esterification

The primary industrial and laboratory synthesis of this compound is achieved through the Fischer esterification of tiglic acid with isobutanol in the presence of an acid catalyst. This reversible reaction is a cornerstone of ester production, driven to completion by manipulating reaction equilibria.

Mechanistic Rationale

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a pivotal role by protonating the carbonyl oxygen of tiglic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol.

The subsequent steps involve proton transfers to form a good leaving group (water) and its eventual elimination to yield the protonated ester.[3] Deprotonation of this intermediate affords the final this compound product. The reversibility of the reaction necessitates strategies to drive the equilibrium towards the product side. This is commonly achieved by using an excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Tiglic_Acid Tiglic Acid Protonation 1. Protonation of Carbonyl Tiglic_Acid->Protonation Isobutanol Isobutanol Nucleophilic_Attack 2. Nucleophilic Attack by Isobutanol Isobutanol->Nucleophilic_Attack H_plus H⁺ (Catalyst) H_plus->Protonation Protonation->Nucleophilic_Attack Activated Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Tetrahedral Intermediate Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Water Water Elimination->Water Isobutyl_Tiglate This compound Deprotonation->Isobutyl_Tiglate H_plus_regen H⁺ (Catalyst Regenerated) Deprotonation->H_plus_regen

Caption: Fischer Esterification workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Tiglic acid (1.0 mol)

  • Isobutanol (3.0 mol, excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mol)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add tiglic acid and an excess of isobutanol. While stirring, slowly add the concentrated sulfuric acid.

    • Causality: Using excess isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester. The slow addition of the strong acid catalyst prevents an excessive exothermic reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Causality: Heating the reaction increases the rate of reaction. Refluxing prevents the loss of volatile reactants and solvent.

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing deionized water. Add diethyl ether to extract the crude ester.[5]

    • Causality: The ester is more soluble in the organic solvent (diethyl ether) than in water, allowing for its separation from the water-soluble byproducts and excess alcohol.

  • Carefully wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted tiglic acid.[6] (Caution: CO₂ evolution).

    • Saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

    • Causality: The bicarbonate wash is a critical purification step to remove acidic components that could catalyze the reverse reaction or contaminate the final product.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[6] Filter to remove the drying agent. The solvent (diethyl ether) is then removed by rotary evaporation.

    • Causality: Removing all traces of water is essential before the final purification step to prevent contamination.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

    • Causality: Distillation separates the desired ester from any remaining isobutanol and other non-volatile impurities based on differences in boiling points.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the oxygen). The tiglate moiety would exhibit signals for the two methyl groups and the vinylic proton.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group, the sp² carbons of the double bond, and the sp³ carbons of the isobutyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching of the α,β-unsaturated ester.[7] Other significant peaks include C-O stretching vibrations around 1100-1200 cm⁻¹ and C-H stretching and bending vibrations.[7][8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns for esters would also be observed.[2]

Applications in the Flavor and Fragrance Industry

This compound is primarily utilized as a flavor and fragrance ingredient due to its unique organoleptic properties. Its "herbal pungent" scent profile makes it a valuable component in creating complex aromas.[1]

Table 3: Applications of this compound

IndustryApplication AreaOlfactory/Flavor ContributionRecommended Usage Level
Fragrance Perfumes, Colognes, Personal Care ProductsProvides herbal, green, and slightly fruity notes.Up to 1.0000% in the fragrance concentrate.[1]
Flavor Food and BeveragesContributes to fruity and herbal flavor profiles, particularly in tropical fruit and mint formulations.Varies by application.

The structural similarity to other tiglate esters, such as isopropyl tiglate (used in mango and mint flavors) and isoamyl tiglate (fruity and herbal notes), highlights the importance of the tiglate moiety in generating these characteristic scents and tastes.[9]

Safety and Handling

This compound is classified as an irritant and can cause skin irritation.[1] Therefore, appropriate safety precautions must be observed during its handling and use.

  • Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses, and a lab coat to avoid skin and eye contact.

  • Handling: Handle in a well-ventilated area or under a fume hood to minimize inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the substance in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially important ester with well-defined physicochemical properties and established applications in the flavor and fragrance sector. Its synthesis via Fischer esterification is a robust and scalable process, grounded in fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and industrial settings.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wender, P. A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(11), 1267–1272. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367806, 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl tiglate. Retrieved from [Link]

  • Spectroscopy Online. (2022, January 1). The Infrared Spectra of Polymers IV: Rubbers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Isobutyl Tiglate, with a Focus on Boiling Point Determination

Introduction to this compound

This compound, systematically named 2-methylpropyl (2E)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic aromatic properties.[1] As a member of the tiglate ester family, it finds utility primarily within the flavor and fragrance industries.[2][3] The broader class of tiglate esters has also garnered significant attention in therapeutic research, with compounds like tigilanol tiglate being investigated for various clinical applications, underscoring the importance of understanding the fundamental physicochemical properties of related molecules like this compound.[4] This guide provides a detailed examination of the boiling point of this compound, the experimental methodologies for its precise determination, and the underlying chemical principles that govern this critical physical constant.

Core Physicochemical Properties

A compound's identity and purity are established through its unique set of physicochemical properties. For this compound, these parameters provide a foundational dataset for researchers in synthesis, quality control, and formulation.

PropertyValueSource
IUPAC Name 2-methylpropyl (E)-2-methylbut-2-enoate[1]
CAS Number 61692-84-0[2]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless clear liquid (estimated)[2]
Boiling Point 182.00 to 184.00 °C at 760.00 mm Hg [2]
Specific Gravity 0.89900 to 0.90200 @ 20.00 °C[2]
Refractive Index 1.43600 to 1.43800 @ 20.00 °C[2]
Flash Point 153.00 °F (67.22 °C) [Tagliabue Closed Cup][2]
Vapor Pressure 0.617 mmHg @ 25.00 °C (estimated)[2]
Solubility Soluble in alcohol; Insoluble in water[2]

Analysis of Boiling Point

The boiling point is a critical indicator of a substance's volatility and purity. The experimentally determined boiling point of this compound ranges from 182-184 °C at standard atmospheric pressure (760 mmHg).[2] This value is a direct consequence of its molecular structure and the resulting intermolecular forces.

Causality: The Influence of Molecular Structure

The boiling point of an ester is primarily dictated by its molecular weight and the strength of its intermolecular forces, which are predominantly van der Waals forces and dipole-dipole interactions. Unlike its precursor molecules, isobutyl alcohol and tiglic acid, this compound cannot act as a hydrogen bond donor, resulting in a lower boiling point than compounds of similar molecular weight that possess hydroxyl or carboxyl groups.

The effect of molecular structure can be further elucidated by comparing this compound to its isomers and homologs:

CompoundMolecular FormulaBoiling Point (°C @ 760 mmHg)Structural Difference
This compound C₉H₁₆O₂182 - 184Branched isobutyl group
n-Butyl TiglateC₉H₁₆O₂196Straight-chain butyl group
Isoamyl TiglateC₁₀H₁₈O₂204 - 205Larger isoamyl group (higher MW)

Data sourced from The Good Scents Company.[2][5][6]

The comparison with n-butyl tiglate is particularly insightful.[5] Although they are isomers with the same molecular weight, the branched structure of the isobutyl group in this compound reduces the effective surface area for van der Waals interactions compared to the straight-chain n-butyl group. This weakening of intermolecular forces leads to a lower boiling point. The higher boiling point of isoamyl tiglate is expected, as its larger molecular weight increases the strength of van der Waals forces.[6]

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

For accurate and efficient determination of a liquid's boiling point, particularly with the sample sizes typical in a research setting, the Thiele tube method is a robust and reliable choice.[7] This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Rationale for Method Selection

The Thiele tube apparatus is designed to ensure uniform heating of the heat-transfer fluid (typically mineral oil or silicone oil) through natural convection, providing a stable and consistent temperature gradient. This minimizes the risk of superheating and ensures that the thermometer reading accurately reflects the temperature at which the sample boils. The method is self-validating; the observation of a steady stream of bubbles followed by the liquid being drawn into the capillary tube upon cooling provides a clear and definitive endpoint.[8]

Step-by-Step Methodology
  • Apparatus Assembly :

    • Secure a clean, dry Thiele tube to a retort stand.

    • Fill the Thiele tube with a suitable heat-transfer oil (e.g., mineral oil) to a level just above the top of the side-arm.

    • Attach a small test tube (e.g., 75x10 mm) to a thermometer using a small rubber band or wire, ensuring the bulb of the thermometer is aligned with the bottom of the test tube.

    • Add approximately 0.5 mL of the this compound sample into the test tube.

    • Place a melting point capillary tube (sealed at one end) into the test tube with its open end downwards.

  • Boiling Point Measurement :

    • Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level to prevent degradation.

    • Gently heat the side-arm of the Thiele tube with a microburner or heating mantle.[7] The convection currents will ensure the entire oil bath heats uniformly.

    • Observe the capillary tube. As the temperature rises, air trapped in the capillary will expand and slowly exit as bubbles.

    • Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates that the sample has reached its boiling point and its vapor is displacing the remaining air.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[7][8] At this moment, the vapor pressure of the sample equals the atmospheric pressure.

  • Data Recording and Validation :

    • Record the temperature observed in the previous step.

    • Record the ambient barometric pressure, as boiling point is pressure-dependent.

    • For rigor, allow the apparatus to cool further and then gently reheat to repeat the measurement. A consistent reading validates the result.

Mandatory Safety Precautions
  • Handling Flammable Liquids : this compound is a combustible liquid.[2] All heating should be performed in a well-ventilated fume hood, away from open flames and ignition sources.[9][10]

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and appropriate gloves at all times. This compound may cause skin irritation.[2]

  • Thermal Burns : The Thiele tube and hot oil can cause severe burns. Handle the heated apparatus with care, using appropriate clamps and tongs.

  • Ventilation : Ensure adequate ventilation to avoid inhaling vapors.[9]

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Preparation cluster_exp Experiment cluster_post Validation P1 Assemble Thiele Tube Apparatus P2 Add Sample & Capillary Tube to Test Tube P1->P2 P3 Mount Sample on Thermometer P2->P3 E1 Immerse Assembly in Oil Bath P3->E1 Proceed E2 Apply Gentle Heat to Side Arm E1->E2 E3 Observe for Rapid Bubble Stream E2->E3 E4 Remove Heat Source E3->E4 E5 Record Temperature as Liquid Enters Capillary E4->E5 V1 Record Barometric Pressure E5->V1 Finalize V2 Repeat Measurement for Consistency V1->V2

Sources

Introduction: Characterizing a Key Aroma Compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of Isobutyl Tiglate

This compound (2-methylpropyl (E)-2-methylbut-2-enoate) is an organic ester recognized for its characteristic herbal and pungent aroma, finding application in the flavor and fragrance industries.[1] Structurally, it is the ester formed from tiglic acid and isobutanol. Accurate structural elucidation and purity assessment are paramount in the development and quality control of products containing this compound. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound.

As a Senior Application Scientist, the objective here is not merely to present data, but to provide a validated, logical framework for its acquisition and interpretation. We will explore the causality behind experimental choices and demonstrate how an integrated spectroscopic approach provides unambiguous structural confirmation.

Compound Profile:

Property Value Source
IUPAC Name 2-methylpropyl (E)-2-methylbut-2-enoate PubChem[2]
CAS Number 61692-84-0 The Good Scents Company[1]
Molecular Formula C₉H₁₆O₂ NIST WebBook[3]

| Molecular Weight | 156.22 g/mol | PubChem[2] |



Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, complementary information that maps the entire structure.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation P1 Dissolve ~5-10 mg of this compound P2 Add to 0.5 mL of deuterated solvent (e.g., CDCl3) P1->P2 P3 Add internal standard (e.g., TMS) P2->P3 P4 Transfer to NMR tube P3->P4 A1 Insert sample into spectrometer P4->A1 A2 Lock, Tune, & Shim A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum A2->A4 D1 Fourier Transform A3->D1 A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate 1H signals D2->D3 D4 Assign Chemical Shifts, Splitting, & Coupling D3->D4 D5 Correlate 1H and 13C data D4->D5 MS_Fragmentation mol This compound C₉H₁₆O₂ m/z = 156 frag1 Tigloyl Cation C₅H₇O⁺ m/z = 83 mol:f2->frag1 - •C₄H₉ (isobutyl radical) frag3 C₅H₅O₂⁺ m/z = 101 mol:f2->frag3 McLafferty Rearrangement (- C₄H₈) frag4 Isobutyl Cation C₄H₉⁺ m/z = 57 mol:f2->frag4 - •C₅H₇O₂ frag2 C₄H₇⁺ m/z = 55 frag1:f2->frag2 - CO frag5 Propyl Cation C₃H₇⁺ m/z = 41 frag4:f2->frag5 - CH₄ Integrated_Analysis cluster_data Primary Data Acquisition cluster_interp Hypothesis Generation Unknown Unknown Sample (Presumed this compound) MS MS Data: - Molecular Weight (156) - Key Fragments (83, 57, 101) Unknown->MS IR IR Data: - C=O stretch (~1720 cm⁻¹) - C-O stretches (~1250, 1150 cm⁻¹) - C=C stretch (~1650 cm⁻¹) Unknown->IR NMR NMR Data: - 1H & 13C signals - Integration & Splitting Unknown->NMR Hypo_MS Confirms MW & Isobutyl + Tigloyl fragments MS->Hypo_MS Hypo_IR Confirms α,β-unsaturated ester functional group IR->Hypo_IR Hypo_NMR Elucidates precise C-H framework & connectivity NMR->Hypo_NMR Conclusion Structure Confirmed: This compound Hypo_MS->Conclusion Hypo_IR->Conclusion Hypo_NMR->Conclusion

Sources

An In-depth Technical Guide to the Natural Occurrence of Isobutyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isobutyl tiglate, a volatile ester recognized for its characteristic sweet, fruity, and herbaceous aroma, is a significant constituent of various plant essential oils, most notably that of Roman chamomile (Anthemis nobilis). This technical guide provides a comprehensive overview of the natural occurrence of this compound, intended for researchers, scientists, and professionals in the fields of drug development, natural products chemistry, and flavor and fragrance industries. The guide delves into the biosynthetic origins of this compound, detailing the metabolic pathways from its amino acid precursor. Methodologies for its extraction, isolation, and quantification from natural matrices are presented with a focus on practical application and reproducibility. Furthermore, this document explores the known biological activities and potential therapeutic applications of this compound, alongside a comparative perspective on its chemical synthesis. The information is structured to provide both foundational knowledge and in-depth, actionable insights, supported by scientific literature and presented with clarity and technical rigor.

Introduction: The Chemical Identity and Significance of this compound

This compound, systematically named 2-methylpropyl (2E)-2-methyl-2-butenoate, is an organic ester with the chemical formula C₉H₁₆O₂.[1] Its structure is characterized by an isobutyl alcohol moiety esterified with tiglic acid, the trans isomer of 2-methyl-2-butenoic acid. This compound is a key contributor to the aromatic profile of several plants and their essential oils, lending a unique combination of sweet, fruity, and slightly spicy notes.

Beyond its importance in the flavor and fragrance industry, the natural occurrence of this compound and other related esters in medicinal plants like Roman chamomile suggests potential biological activities that are of increasing interest to the pharmaceutical and nutraceutical sectors. Understanding the natural sourcing, biosynthesis, and bioactivity of this molecule is crucial for its sustainable utilization and the development of novel applications.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1]
AppearanceColorless liquid[1]
Odor ProfileSweet, fruity, herbaceous, slightly spicy
Boiling Point182-184 °C[1]
Flash Point67.22 °C[1]
Specific Gravity0.899 - 0.902 @ 20°C[1]
SolubilitySoluble in alcohol, insoluble in water[1]

Natural Occurrence of this compound

This compound is found in a variety of plant species, often as a component of their essential oils. The most significant and well-documented source is Roman chamomile (Anthemis nobilis, also known as Chamaemelum nobile), where it is a major volatile constituent.

Predominant Source: Roman Chamomile (Anthemis nobilis)

The essential oil of Roman chamomile is renowned for its calming and anti-inflammatory properties and is widely used in aromatherapy and traditional medicine. This compound, along with other esters like isobutyl angelate and isoamyl angelate, is a key contributor to the characteristic aroma and potential therapeutic effects of this oil. The concentration of this compound in Roman chamomile oil can vary depending on the geographical origin, cultivation practices, and the specific chemotype of the plant.

Other Documented Natural Sources

While Roman chamomile stands out as the primary source, this compound has also been identified in other plant species, including:

  • Mexican Tea (Chenopodium ambrosioides) : This aromatic herb, used in traditional medicine and as a culinary ingredient, has been reported to contain this compound in its essential oil.

  • Apiaceae Family : Various members of the carrot or parsley family (Apiaceae) are known for their rich and diverse essential oil profiles.[2][3][4][5] While not always a major component, tiglate esters have been reported in this family, suggesting a potential for this compound to be present in some species.

Table 2: Quantitative Occurrence of this compound in Roman Chamomile Essential Oil (Selected Studies)
Plant SourcePlant PartExtraction MethodThis compound Content (%)Reference
Anthemis nobilisFlower headsSteam Distillation37.22
Anthemis nobilisAerial partsSteam Distillation22.4
Anthemis nobilisFlowersNot specified11.9 - 13.9

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process involving amino acid catabolism and the enzymatic esterification of an alcohol and an acyl-CoA. The pathway can be logically divided into the formation of its two precursors: tiglyl-CoA and isobutanol.

Formation of Tiglyl-CoA from L-Isoleucine

The carbon skeleton of tiglic acid is derived from the branched-chain amino acid L-isoleucine. The catabolic pathway involves a series of enzymatic reactions:[6]

  • Deamination: L-isoleucine is first deaminated to form α-keto-β-methylvalerate.

  • Decarboxylation: The keto acid undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA.

  • Dehydrogenation: Finally, 2-methylbutyryl-CoA is dehydrogenated to form tiglyl-CoA.

This pathway is a part of the broader branched-chain amino acid catabolism that occurs in plants.[7][8][9][10][11][12][13][14]

Formation of Isobutanol

Isobutanol is derived from the catabolism of the amino acid L-valine. The pathway shares some enzymes with the isoleucine catabolism pathway and proceeds through the formation of α-ketoisovalerate, which is then decarboxylated and reduced to form isobutanol.

Esterification by Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of this compound is the esterification of isobutanol with tiglyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of the acyl group from an acyl-CoA molecule to an alcohol, forming an ester. While the specific AAT responsible for this compound synthesis has not been definitively characterized, it is hypothesized to be a member of this enzyme family with substrate specificity for tiglyl-CoA and isobutanol.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_Isobutyl_Tiglate cluster_tiglyl_coa Tiglyl-CoA Formation cluster_isobutanol Isobutanol Formation cluster_esterification Esterification L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Deamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Decarboxylation Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA Dehydrogenation This compound This compound Tiglyl-CoA->this compound L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Deamination & Decarboxylation Isobutanol Isobutanol alpha-Ketoisovalerate->Isobutanol Reduction Isobutanol->this compound AAT Alcohol Acyltransferase AAT->this compound Catalysis

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine and L-valine.

Methodologies for Extraction, Isolation, and Quantification

The analysis of this compound from natural sources requires robust and validated methodologies. The following sections outline a typical workflow for its extraction, isolation, and quantification.

Extraction: Steam Distillation

Steam distillation is the most common and commercially viable method for extracting essential oils, including those rich in this compound, from plant material.[15][16][17][18][19]

Experimental Protocol: Steam Distillation of Roman Chamomile Flowers
  • Plant Material Preparation: Fresh or dried flower heads of Anthemis nobilis are used. For dried material, a gentle crushing can increase the surface area and improve extraction efficiency.

  • Apparatus Setup: A Clevenger-type apparatus is typically used for laboratory-scale steam distillation. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

  • Distillation Process:

    • The boiling flask is filled with distilled water.

    • The plant material is placed in the biomass flask.

    • The water is heated to boiling, and the steam passes through the plant material, volatilizing the essential oil components.

    • The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

    • The condensate collects in the collection vessel, where the less dense essential oil separates from the aqueous phase (hydrosol).

  • Oil Collection and Drying: The essential oil layer is carefully separated from the hydrosol. Anhydrous sodium sulfate is typically added to the collected oil to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Diagram 2: Workflow for Extraction and Analysis of this compound

Extraction_and_Analysis_Workflow Plant_Material Plant Material (e.g., Anthemis nobilis flowers) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil GC_MS_Analysis GC-MS Analysis Essential_Oil->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing Identification Compound Identification (Mass Spectra, Retention Index) Data_Processing->Identification Quantification Quantification (Internal Standard Method) Data_Processing->Quantification

Caption: General workflow for the extraction and analysis of this compound from plant material.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.[13][20][21][22][23][24]

Experimental Protocol: Quantitative GC-MS Analysis of this compound
  • Sample Preparation: A stock solution of the essential oil is prepared in a suitable solvent (e.g., hexane or dichloromethane). A known concentration of an internal standard (e.g., n-alkane series or a compound with similar volatility but not present in the sample) is added to the sample solution.

  • GC-MS Parameters:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with a typical split ratio of 1:50.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-400.

  • Compound Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a pre-determined response factor.

Biological Activities and Potential Applications

The biological activities of this compound are an area of active research, largely driven by the known therapeutic properties of the essential oils in which it is found.

Sedative and Anxiolytic Effects

Roman chamomile is well-known for its calming effects. While much of the research has focused on other constituents like apigenin, the volatile esters, including this compound and the structurally similar isobutyl angelate, are also believed to contribute to the overall sedative and anxiolytic properties of the essential oil. Inhalation of these volatile compounds may play a role in the aromatherapeutic effects of chamomile.

Antimicrobial Activity

Essential oils containing tiglate esters have demonstrated antimicrobial properties. While specific studies on the antimicrobial activity of pure this compound are limited, there is evidence that related compounds, such as 10-isobutyryloxy-8,9-epoxythymol isobutyrate, exhibit moderate activity against a range of bacteria and fungi.[25] This suggests that this compound may also possess some antimicrobial efficacy.

Potential as a Flavoring and Fragrance Agent

The primary commercial application of this compound is in the flavor and fragrance industry.[1] Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and food products.

Chemical Synthesis: A Comparative Perspective

While natural extraction remains a key source of this compound, particularly for applications requiring a "natural" label, chemical synthesis offers an alternative route for producing this compound. The most common methods for the chemical synthesis of this compound are Fischer-Speier esterification and transesterification.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction of tiglic acid with isobutanol.[26][27][28][29][30] The reaction is typically carried out under reflux with a strong acid catalyst such as sulfuric acid. The removal of water as it is formed drives the equilibrium towards the formation of the ester.

Diagram 3: Fischer-Speier Esterification of Tiglic Acid and Isobutanol

Fischer_Speier_Esterification Tiglic_Acid Tiglic Acid Reaction + Tiglic_Acid->Reaction Isobutanol Isobutanol Isobutanol->Reaction Isobutyl_Tiglate This compound Water Water Equilibrium Reaction->Equilibrium H⁺, Δ Products + Equilibrium->Products Products->Isobutyl_Tiglate Products->Water

Caption: Reaction scheme for the Fischer-Speier esterification of tiglic acid and isobutanol.

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester.[31][32][33][34] For example, methyl tiglate could be reacted with isobutanol to yield this compound and methanol. This method can be advantageous when the starting ester is more readily available than the corresponding carboxylic acid.

Conclusion

This compound is a naturally occurring ester of significant interest due to its pleasant aroma and its presence in medicinally important plants like Roman chamomile. This technical guide has provided a detailed overview of its natural occurrence, biosynthesis, and methods for its analysis. The biosynthetic pathway, originating from the amino acid L-isoleucine, highlights the intricate metabolic processes within plants that lead to the production of such volatile compounds. The outlined protocols for steam distillation and GC-MS analysis provide a practical framework for researchers working with this and similar natural products. While the biological activities of pure this compound require further investigation, its role as a key component of therapeutic essential oils suggests a promising area for future research in pharmacology and drug development. The comparison with chemical synthesis methods underscores the different approaches available for obtaining this valuable compound, each with its own advantages and applications.

References

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An In-Depth Technical Guide to the Biological Activity of Isobutyl Tiglate: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

In the vast landscape of chemical compounds, many remain with their full biological potential uncharted. Isobutyl tiglate, a molecule recognized primarily for its organoleptic properties in the fragrance and flavor industries, is one such compound. While its physical and chemical characteristics are well-documented, a significant gap exists in the scientific literature regarding its biological activities. This guide is not a retrospective summary of established facts, but rather a prospective framework designed to empower researchers, scientists, and drug development professionals to explore the latent biological potential of this compound. As a Senior Application Scientist, the objective of this document is to synthesize what is known with what is plausible, providing a scientifically rigorous roadmap for investigation. We will delve into the rationale behind exploring specific biological activities, propose detailed experimental protocols, and offer a vision for how the resulting data can be structured and interpreted. This guide is built on the principles of scientific integrity, providing a self-validating system of inquiry for those poised to investigate this promising molecule.

This compound: Physicochemical Profile and Known Applications

This compound, with the chemical formula C9H16O2, is the ester of isobutyl alcohol and tiglic acid.[1][2] Its primary application to date has been as a fragrance and flavoring agent, valued for its herbal and pungent odor profile.[3] A comprehensive understanding of its physicochemical properties is fundamental to any investigation into its biological activity, as these properties will govern its solubility, stability, and bioavailability in experimental systems.

PropertyValueSource
Molecular Weight 156.22 g/mol [1]
Appearance Colorless clear liquid (estimated)[3]
Boiling Point 182.00 to 184.00 °C @ 760.00 mm Hg[3]
Flash Point 153.00 °F. TCC ( 67.22 °C. )[3]
Specific Gravity 0.89900 to 0.90200 @ 20.00 °C[3]
Solubility Soluble in alcohol; Insoluble in water[3]

Prospective Biological Activities: A Rationale-Driven Approach

The exploration of this compound's biological activity is not a random walk. By examining the bioactivities of structurally related compounds, we can formulate logical hypotheses and design targeted experimental investigations.

Insecticidal Activity: A Lead from a Structural Analog

Rationale: The most direct evidence suggesting a potential biological activity for this compound comes from a study on the insecticidal properties of monoterpenoids, which identified isopropyl tiglate as having activity against common pests.[4] Given the close structural similarity between isopropyl and this compound, it is a reasonable and compelling hypothesis that this compound may also possess insecticidal properties. Essential oils containing various esters are known for their insecticidal and repellent effects, often acting on the nervous system of insects.[4]

Proposed Experimental Protocol: Contact and Fumigant Toxicity Assays

This protocol is designed to assess both the direct contact and vapor-phase toxicity of this compound against a model insect, such as the fruit fly (Drosophila melanogaster) or the flour beetle (Tribolium castaneum).

Step-by-Step Methodology:

  • Insect Rearing: Maintain a healthy, synchronized culture of the chosen insect species under controlled conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle).

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., acetone or ethanol). A solvent-only control and a positive control (a known insecticide) should also be prepared.

  • Contact Toxicity Assay (Filter Paper Method):

    • Apply 1 mL of each test solution to a filter paper disc and allow the solvent to evaporate completely.

    • Place the treated filter paper in a petri dish.

    • Introduce a known number of adult insects (e.g., 20) into each petri dish.

    • Seal the dishes and incubate under standard rearing conditions.

    • Assess mortality at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Fumigant Toxicity Assay (Sealed Container Method):

    • Apply a small amount of each test solution to a piece of filter paper attached to the inside of a sealed container (e.g., a glass jar with a screw cap).

    • Place a known number of insects in a small cage or vial with a mesh lid within the container, ensuring no direct contact with the treated filter paper.

    • Seal the container and incubate.

    • Assess mortality at the same intervals as the contact toxicity assay.

  • Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Data Presentation Template:

Concentration (µg/cm²)Replicate 1 Mortality (%)Replicate 2 Mortality (%)Replicate 3 Mortality (%)Average Mortality (%)
Control (Solvent)
Concentration 1
Concentration 2
Concentration 3
Positive Control

Experimental Workflow Diagram:

Insecticidal_Assay_Workflow cluster_prep Preparation cluster_assays Toxicity Assays cluster_analysis Data Analysis Insect_Rearing Insect Rearing Contact_Assay Contact Toxicity Assay Insect_Rearing->Contact_Assay Fumigant_Assay Fumigant Toxicity Assay Insect_Rearing->Fumigant_Assay Test_Solutions Prepare Test Solutions Test_Solutions->Contact_Assay Test_Solutions->Fumigant_Assay Mortality_Assessment Mortality Assessment Contact_Assay->Mortality_Assessment Fumigant_Assay->Mortality_Assessment LC50_Calculation LC50 Calculation Mortality_Assessment->LC50_Calculation

Caption: Workflow for assessing the insecticidal activity of this compound.

Anti-inflammatory Activity: Insights from Related Moieties

Rationale: While no direct evidence links this compound to anti-inflammatory effects, several lines of indirect evidence provide a strong rationale for investigation. Isobutylamides isolated from Zanthoxylum nitidum have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages.[5] Additionally, various plant extracts containing tiglate esters are used in traditional medicine for their anti-inflammatory properties.[6] The inflammatory response is a critical component of many diseases, and the identification of novel anti-inflammatory agents is of high therapeutic interest.

Proposed Experimental Protocol: In Vitro Assessment in Macrophages

This protocol uses a well-established cell-based assay to screen for the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Perform an MTT assay to determine the non-toxic concentration range of the compound. This is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (e.g., dexamethasone) should be included.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants from the NO production assay.

    • Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

  • Data Analysis: Normalize the data to the vehicle control. Calculate the IC50 (half-maximal inhibitory concentration) for the inhibition of NO, TNF-α, and IL-6 production.

Hypothetical Signaling Pathway Diagram:

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Induces Transcription TNFa TNF-α NFkB->TNFa Induces Transcription NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation NO->Inflammation Isobutyl_Tiglate This compound? Isobutyl_Tiglate->NFkB Inhibits?

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Antimicrobial Activity: A Broad-Spectrum Screening Approach

Rationale: Natural products containing ester moieties have been reported to possess antimicrobial properties.[7] For example, 10-isobutyryloxy-8,9-epoxythymol isobutyrate has shown moderate activity against a range of bacteria and fungi.[8] The lipophilic nature of this compound may allow it to interact with and disrupt microbial cell membranes, a common mechanism of action for antimicrobial compounds. A broad-spectrum screening approach is warranted to identify any potential activity against common pathogenic bacteria and fungi.

Proposed Experimental Protocol: Broth Microdilution Assay

This protocol will determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms.

Step-by-Step Methodology:

  • Microorganism Panel: Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

  • Preparation of Inoculum: Grow the microorganisms in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganisms and broth), a negative control (broth only), and a drug control (a known antibiotic or antifungal).

    • Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Subculture the contents of the wells with no visible growth onto agar plates.

    • Incubate the plates and observe for growth.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU/mL compared to the initial inoculum.

Experimental Workflow Diagram:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microbe_Culture Culture Microorganisms Prepare_Inoculum Standardize Inoculum Microbe_Culture->Prepare_Inoculum Inoculation Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilution Prepare Serial Dilutions Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination MBC_MFC_Determination Determine MBC/MFC MIC_Determination->MBC_MFC_Determination

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An In-depth Technical Guide to the Safe Handling of Isobutyl Tiglate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for isobutyl tiglate, specifically tailored for researchers, scientists, and professionals in the drug development sector. Moving beyond generic safety data sheets, this document delves into the causal reasoning behind safety measures, offering a self-validating system for risk mitigation in a laboratory setting.

Understanding this compound: A Chemist's Perspective

This compound (CAS No. 61692-84-0) is an ester with a characteristic herbal and pungent odor.[1] It is primarily used as a fragrance and flavoring agent.[1] A thorough understanding of its chemical and physical properties is fundamental to anticipating its behavior and handling it safely.

The causality behind its handling requirements stems from its ester functional group and its specific physical characteristics. Esters can undergo hydrolysis, especially in the presence of strong acids or bases, which is a key consideration for storage and chemical compatibility. Its volatility, indicated by its vapor pressure, dictates the need for adequate ventilation to prevent inhalation exposure.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C9H16O2[2]
Molecular Weight 156.22 g/mol [2]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 182.00 to 184.00 °C @ 760.00 mm Hg[1]
Flash Point 153.00 °F (67.22 °C) (Closed Cup)[1]
Vapor Pressure 0.617000 mmHg @ 25.00 °C (est.)[1]
Solubility Soluble in alcohol; Insoluble in water (164.4 mg/L @ 25 °C est.)[1]
Specific Gravity 0.89900 to 0.90200 @ 20.00 °C[1]

Hazard Identification and Risk Assessment: A Contradiction in Classification

A critical aspect of ensuring safety is a clear understanding of a substance's hazards. In the case of this compound, there is a notable discrepancy in its GHS classification.

According to the European Chemicals Agency (ECHA) C&L Inventory, aggregated data from 90 notifiers indicate that this compound does not meet the criteria for GHS hazard classification.[2] However, some older chemical supplier databases classify it as an irritant (Xi; R38 - Irritating to skin).[1] This discrepancy likely arises from older classification systems or variations in the purity of the substance tested.

For the purpose of this guide, a conservative approach is mandated. Until definitive, peer-reviewed toxicological data becomes available, it is prudent to handle this compound as a potential skin irritant. This approach ensures a higher level of safety and aligns with the principle of ALARP (As Low As Reasonably Practicable) for risk reduction.

Toxicological Profile: An Area of Limited Data

Specific toxicological data for this compound, such as LD50 and LC50 values, are largely unavailable in the public domain.[1] The Research Institute for Fragrance Materials (RIFM) often employs a read-across methodology for similar esters, where data from structurally related compounds are used to infer the toxicological profile of the substance .

Based on safety assessments of analogous esters, this compound is not expected to be a significant concern for skin sensitization or phototoxicity/photoallergenicity.[3][4][5][6][7] However, the lack of direct data necessitates the implementation of robust protective measures.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure. Personal Protective Equipment (PPE) should be considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less volatile esters if possible) Elimination->Substitution Most Effective Engineering_Controls Engineering Controls (Fume hood, local exhaust ventilation) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, training, designated areas) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, safety glasses, lab coat) Administrative_Controls->PPE Least Effective

Caption: Hierarchy of controls for managing this compound exposure.

Engineering Controls

The primary engineering control for handling this compound is to ensure adequate ventilation. This is a direct consequence of its vapor pressure; although not highly volatile, vapors can accumulate in poorly ventilated areas, leading to unnecessary inhalation exposure.

  • Fume Hood: All handling of open containers of this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides a physical barrier and active ventilation to capture and exhaust vapors.

  • Local Exhaust Ventilation (LEV): For procedures where a full fume hood is not practical, such as with larger equipment, LEV systems (e.g., snorkel exhausts) should be positioned as close as possible to the source of vapor generation.

Administrative Controls

Administrative controls are the established procedures and policies that minimize exposure risk.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental protocols involving this compound must be written, reviewed, and readily accessible to all personnel. These SOPs should explicitly outline the safety precautions.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of the SOPs, and the appropriate emergency procedures before they are permitted to handle the substance. This training should be documented.

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled. This prevents cross-contamination and ensures that personnel entering the area are aware of the potential hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are paramount, appropriate PPE is essential for protecting against residual risks and in the event of a spill or splash.

PPE ItemSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against potential skin irritation. The choice of material is based on general resistance to esters.
Eye Protection Chemical splash goggles.Protects against splashes to the eyes, which can cause irritation.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing and protects the skin from accidental splashes.

Safe Handling and Storage Protocols

General Handling
  • Avoid Inhalation: Do not directly smell the chemical. If an olfactory assessment is necessary, use the wafting technique to gently direct vapors towards your nose.[8]

  • Prevent Contact: Avoid contact with skin and eyes.

  • Use in a Well-Ventilated Area: As previously stated, all handling should occur in a fume hood or with adequate local exhaust ventilation.

  • Grounding: For larger quantities, take precautionary measures against static discharges, as the vapor may form flammable mixtures with air.

Storage
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous reactions and decomposition.

Emergency Procedures: A Step-by-Step Guide

Accidental Release Measures

Spill_Response_Workflow cluster_1 This compound Spill Response Alert Alert personnel and evacuate immediate area Assess Assess the spill size and potential hazards Alert->Assess Contain Contain the spill with inert absorbent material Assess->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose

Caption: Workflow for responding to an this compound spill.

Experimental Protocol for Spill Cleanup:

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the emergency response team.

    • Remove all sources of ignition.

  • Containment (for small, manageable spills):

    • Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collection:

    • Once the liquid has been fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal:

    • Dispose of the sealed waste container according to institutional and local regulations for chemical waste.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal and Environmental Considerations

Waste Disposal

Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Protocol for Laboratory-Scale Waste Disposal:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (precautionary: "Potential Skin Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic and sources of ignition.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[9][10]

Environmental Fate

There is limited specific data on the environmental fate of this compound. However, based on its structure as an ester, it is expected to be biodegradable. Its low water solubility suggests that in the event of an environmental release, it would likely partition to soil and sediment. As a standard practice for all laboratory chemicals, releases to the environment should be avoided.

Conclusion: A Framework for Self-Validating Safety

The safe handling of this compound in a research and development setting is contingent upon a thorough understanding of its properties, a conservative approach to its potential hazards, and the strict implementation of a multi-layered safety protocol. By prioritizing engineering and administrative controls, utilizing appropriate PPE, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can create a self-validating system of safety that protects both personnel and the integrity of their work.

References

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  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-methylpropyl 2-methylbutyrate, CAS Registry Number 2445-67-2. Food and Chemical Toxicology, 183, 114399.
  • Api, A. M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, isobutyl propionate, CAS Registry Number 540-42-1. Food and Chemical Toxicology.
  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. Food and Chemical Toxicology.
  • Belsito, D., et al. (2019). RIFM fragrance ingredient safety assessment, isobutyl propionate, CAS Registry Number 540-42-1. Food and Chemical Toxicology, 130, 110607.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, isobutyl angelate, CAS Registry Number 7779-81-9. Food and Chemical Toxicology, 183, 114398.
  • Chemtalk. (n.d.). Ester Disposal.
  • Àuria Perfumes. (2022, August 26). Perfume Laboratory. Safety and quality, this is how it works. Retrieved from [Link]

  • ECHEMI. (n.d.). Solvent Incompatibility.
  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Staples, C. A., et al. (1998). A review of the environmental fate, effects, and exposures of bisphenol A. Chemosphere, 36(10), 2149-73.
  • PubMed. (n.d.). Biodegradation Kinetics of Methyl Iso-Butyl Ketone by Acclimated Mixed Culture. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Research Institute for Fragrance Materials. (2003). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 37(2), 216-273.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Experimental Perfume Club. (n.d.). Health & Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Scribd. (n.d.). 1.3 - Chemical Incompatibilities. Retrieved from [Link]

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An In-depth Technical Guide to Isobutyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of isobutyl tiglate, a significant ester in the flavor and fragrance industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical identity, synthesis, analytical characterization, applications, and safety considerations of this compound.

Chemical Identity and Properties

This compound is an organic ester recognized for its characteristic aroma. A thorough understanding of its chemical identity is foundational for its application and analysis.

Synonyms and Nomenclature

The compound is known by several names, which are crucial for comprehensive literature and database searches. The IUPAC name is 2-methylpropyl (E)-2-methylbut-2-enoate.[1] Other common synonyms are listed in the table below.

Synonym Reference
2-methylpropyl (E)-2-methylbut-2-enoate[1][2]
Isobutyl (E)-2-methylbut-2-enoate[3]
Tiglic Acid Isobutyl Ester[3]
Isobutyl 2-methylcrotonate[3]
2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-[1][3]
CAS Number: 61692-84-0[1][2]
EINECS Number: 262-908-5[1][3]
Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, application, and analytical conditions.

Property Value Reference
Molecular Formula C9H16O2[1][2]
Molecular Weight 156.22 g/mol [1][3]
Appearance Colorless clear liquid (estimated)[2]
Boiling Point 182.00 to 184.00 °C @ 760.00 mm Hg[2]
Flash Point 153.00 °F (67.22 °C) TCC[2]
Specific Gravity 0.89900 to 0.90200 @ 20.00 °C[2]
Refractive Index 1.43600 to 1.43800 @ 20.00 °C[2]
Solubility Soluble in alcohol; Insoluble in water[2]
Vapor Pressure 0.617000 mmHg @ 25.00 °C (estimated)[2]

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of tiglic acid with isobutyl alcohol. This acid-catalyzed reaction is a cornerstone of ester production.[4] For applications in the flavor and fragrance industry, heterogeneous catalysts are often preferred over traditional mineral acids to maintain a desirable organoleptic profile.[3]

Fischer Esterification Workflow

The following diagram outlines the general workflow for the synthesis of this compound via Fischer esterification.

G cluster_reactants Reactant Preparation Tiglic_Acid Tiglic Acid Mixing Combine Reactants and Catalyst in a Round-Bottom Flask Tiglic_Acid->Mixing Isobutyl_Alcohol Isobutyl Alcohol (Excess) Isobutyl_Alcohol->Mixing Acid_Catalyst Acid Catalyst (e.g., Amberlyst 15) Acid_Catalyst->Mixing Reflux Heat the Mixture to Reflux (e.g., 40-60 minutes) Mixing->Reflux Reaction Workup Cool and Transfer to a Separatory Funnel Reflux->Workup Completion Washing Wash with 5% Sodium Bicarbonate Solution Workup->Washing Neutralization Drying Dry the Organic Layer with Anhydrous Sodium Sulfate Washing->Drying Removal of Water Purification Purify by Distillation Drying->Purification Crude Product Final_Product This compound Purification->Final_Product G Sample_Prep Sample Preparation (Dilution in a suitable solvent, e.g., acetonitrile) Injection Inject into GC-MS System Sample_Prep->Injection Separation Gas Chromatography (Separation on a capillary column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Eluted Compounds Detection Mass Analyzer and Detector Ionization->Detection Data_Analysis Data Analysis (Comparison of retention time and mass spectrum with standards/libraries) Detection->Data_Analysis Identification Identification of this compound Data_Analysis->Identification

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isobutyl 2-methylcrotonate properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isobutyl 2-Methylcrotonate

Introduction

Isobutyl 2-methylcrotonate, also known by its synonym isobutyl tiglate, is an organic ester recognized for its characteristic fruity and rum-like aroma. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the drug development and flavor & fragrance industries. It provides a detailed overview of the core properties, synthesis, and applications of isobutyl 2-methylcrotonate, grounded in established scientific principles and experimental data.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical substance is foundational for all scientific and regulatory purposes. Isobutyl 2-methylcrotonate is systematically named as 2-methylpropyl (2E)-2-methylbut-2-enoate. The "(2E)" designation specifies the stereochemistry of the double bond within the 2-methylcrotonate moiety.

IdentifierValueSource
IUPAC Name 2-methylpropyl (2E)-2-methylbut-2-enoate[1][2]
Synonyms This compound, (E)-Isobutyl 2-methylbut-2-enoate[1][2]
CAS Number 61692-84-0[1][2]
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
InChIKey XDEGQMQKHFPBEW-VMPITWQZSA-N[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various applications, from its solvency to its volatility. The properties of isobutyl 2-methylcrotonate are summarized below.

PropertyValueConditionsSource
Appearance Colorless liquid[1]
Odor Fruity, rum-like[3]
Boiling Point 182-184 °Cat 760 mmHg[1]
Density 0.899 - 0.902 g/cm³at 20 °C[1]
Refractive Index 1.436 - 1.438at 20 °C[1]
Flash Point 67.22 °C (153 °F)Closed Cup[1]
Solubility Soluble in alcohol, slightly soluble in water[1][3]
Vapor Pressure 0.617 mmHgat 25 °C (estimated)[1]

Synthesis of Isobutyl 2-Methylcrotonate

The most common and industrially scalable method for the synthesis of isobutyl 2-methylcrotonate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-methylcrotonic acid (also known as tiglic acid) with isobutanol.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the carbonyl oxygen: This activates the carboxylic acid towards nucleophilic attack.

  • Nucleophilic attack by the alcohol: The isobutanol attacks the protonated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The departure of water as a leaving group forms a protonated ester.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.

Synthesis Workflow Diagram

Fischer_Esterification Reactants 2-Methylcrotonic Acid + Isobutanol ReactionVessel Reaction Mixture (Heating/Reflux) Reactants->ReactionVessel Charge AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionVessel Catalyze Workup Aqueous Workup (Neutralization & Washing) ReactionVessel->Workup Cool & Transfer Purification Purification (Distillation) Workup->Purification Extract Organic Layer Product Isobutyl 2-Methylcrotonate Purification->Product Isolate

Caption: Fischer-Speier esterification workflow for the synthesis of isobutyl 2-methylcrotonate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a standard procedure for the synthesis of isobutyl 2-methylcrotonate.

Materials:

  • 2-Methylcrotonic acid (1.0 mol)

  • Isobutanol (1.2 mol, slight excess to drive equilibrium)

  • Concentrated sulfuric acid (catalytic amount, e.g., 2 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add 2-methylcrotonic acid, isobutanol, and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue the reaction until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure isobutyl 2-methylcrotonate.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and purity assessment of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and the 2-methylcrotonate moiety (singlets for the methyl groups and a quartet for the vinyl proton).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the isobutyl group.[2]

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester and a band around 1650 cm⁻¹ for the C=C double bond.[2]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the ester.[2]

Applications

The primary application of isobutyl 2-methylcrotonate is in the flavor and fragrance industry.[1] Its pleasant fruity aroma makes it a valuable component in the formulation of perfumes, cosmetics, and as a flavoring agent in food products.[1][3][4]

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance does not meet the criteria for classification as hazardous.[2] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle isobutyl 2-methylcrotonate in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[1]

References

  • The Good Scents Company. (n.d.). isobutyl 2-butenoate, 589-66-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E). Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, isopentyl 2-methylcrotonate (E), CAS Registry Number 41519-18-0. Food and Chemical Toxicology, 169, 113447.
  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl crotonate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Isobutyl Tiglate from Tiglic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isobutyl tiglate, an unsaturated ester, is a valuable compound in the flavor and fragrance industry, prized for its characteristic herbal and pungent aroma. It also serves as a versatile building block in the synthesis of more complex organic molecules and active pharmaceutical ingredients. The efficient and controlled synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This document provides a detailed guide to the synthesis of this compound from tiglic acid, focusing on two robust and widely applicable methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility.

Strategic Approaches to this compound Synthesis

The synthesis of this compound involves the formation of an ester bond between tiglic acid and isobutyl alcohol. The choice of synthetic strategy is dictated by factors such as the scale of the reaction, the sensitivity of the starting materials to acidic conditions, and the desired purity of the final product.

  • Fischer-Speier Esterification: This is a classic and cost-effective method for ester synthesis, involving the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the less expensive alcohol) is used, and/or the water formed as a byproduct is removed.[2][3] For the synthesis of this compound, this method is attractive due to the relatively low cost of the starting materials and the simplicity of the procedure. However, the use of a strong acid catalyst like sulfuric acid may not be suitable for substrates with acid-labile functional groups.

  • Steglich Esterification: This method offers a milder alternative to the Fischer-Speier esterification, making it suitable for more sensitive substrates.[4][5] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification at room temperature.[4][6] The reaction is generally high-yielding and avoids the harsh acidic conditions of the Fischer esterification.[6] A key feature of this reaction is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[4]

The following sections provide detailed protocols for both the Fischer-Speier and Steglich esterification methods for the synthesis of this compound.

Experimental Protocols

Method 1: Fischer-Speier Esterification of Tiglic Acid

This protocol describes the synthesis of this compound via a classic acid-catalyzed esterification. Isobutyl alcohol is used in excess to drive the reaction equilibrium towards the product.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Tiglic Acid>98%
Isobutyl AlcoholAnhydrous, >99%
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (NaCl solution)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent grade
Round-bottom flaskAppropriate size (e.g., 100 mL)
Reflux condenser
Heating mantle/oil bath
Separatory funnel
Rotary evaporator
Distillation apparatusFor vacuum distillation

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add tiglic acid (10.0 g, 0.1 mol) and isobutyl alcohol (22.2 g, 28.0 mL, 0.3 mol).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath (approximately 110-120 °C) for 4-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid), and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.[7] The boiling point of this compound is approximately 182-184 °C at atmospheric pressure.[8]

Workflow Diagram:

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Tiglic_Acid Tiglic Acid Reflux Reflux (4-6h, 110-120°C) Tiglic_Acid->Reflux Isobutyl_Alcohol Isobutyl Alcohol Isobutyl_Alcohol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Et₂O/EtOAc Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Method 2: Steglich Esterification of Tiglic Acid

This protocol provides a mild and efficient method for the synthesis of this compound using DCC and DMAP.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Tiglic Acid>98%
Isobutyl AlcoholAnhydrous, >99%
Dicyclohexylcarbodiimide (DCC)>99%
4-Dimethylaminopyridine (DMAP)>99%
Dichloromethane (DCM)Anhydrous, >99.8%
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade
Round-bottom flaskAppropriate size (e.g., 100 mL)
Magnetic stirrer
Ice bath
Buchner funnel and flask
Separatory funnel
Rotary evaporator

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add tiglic acid (10.0 g, 0.1 mol), isobutyl alcohol (8.9 g, 11.2 mL, 0.12 mol), and 4-dimethylaminopyridine (DMAP, 0.61 g, 0.005 mol) in anhydrous dichloromethane (DCM, 50 mL).[4]

  • DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 22.7 g, 0.11 mol) in anhydrous DCM (20 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up - Filtration and Extraction:

    • Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 1 M HCl (to remove excess DMAP and any remaining DCC), 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by silica gel column chromatography or vacuum distillation to afford pure this compound.

Mechanism Overview:

Steglich_Mechanism Tiglic_Acid Tiglic Acid O_Acylisourea O-Acylisourea Intermediate Tiglic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP DCU DCU (precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Isobutyl_Tiglate This compound Acyl_DMAP->Isobutyl_Tiglate Isobutyl_Alcohol Isobutyl Alcohol Isobutyl_Alcohol->Isobutyl_Tiglate

Sources

isobutyl tiglate experimental procedure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of Isobutyl Tiglate

Abstract

This compound, a volatile ester recognized for its characteristic herbal and pungent aroma, is a significant component in the flavor and fragrance industries. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound via the Fischer-Speier esterification of tiglic acid and isobutanol. The protocol details the underlying chemical principles, a step-by-step experimental procedure, purification methods, and rigorous analytical characterization to ensure product identity and purity. This guide is designed to be a self-validating system, enabling researchers to confidently replicate the synthesis and confirm the final product's quality through established analytical techniques.

Introduction and Significance

This compound (IUPAC name: 2-methylpropyl (2E)-2-methylbut-2-enoate) is an organic ester with the molecular formula C₉H₁₆O₂.[1] It is valued in commercial applications for its unique aromatic profile, often described as herbal and pungent.[2] This compound and its isomers are found naturally in some essential oils and are utilized as additives in perfumes and flavorings.[3][4] The synthesis of such esters is a fundamental process in organic chemistry, with applications extending from academic research to the industrial production of fine chemicals.

The most direct and classical approach for preparing this compound is the Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid (tiglic acid) and an alcohol (isobutanol).[5][6] This reaction is governed by equilibrium, and the protocol herein is optimized to drive the reaction toward the product, ensuring a high yield of the desired ester.

The Synthetic Principle: Fischer-Speier Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The reaction is reversible, and its equilibrium position is critical to achieving a high product yield.

The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (typically sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To favor the formation of the ester, the equilibrium can be shifted to the right by either using a large excess of one of the reactants (typically the less expensive one, in this case, isobutanol) or by removing water as it is formed.[6] This protocol utilizes an excess of isobutanol to maximize the conversion of tiglic acid.

Fischer_Esterification cluster_reactants Inputs cluster_products Outputs Tiglic_Acid Tiglic Acid Protonation 1. Protonation of Carbonyl Oxygen Tiglic_Acid->Protonation Isobutanol Isobutanol Attack 2. Nucleophilic Attack by Isobutanol Isobutanol->Attack H_plus H⁺ (catalyst) H_plus->Protonation Ester This compound Water Water Protonation->Attack Activated Carbonyl Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer 3. Proton Transfer Intermediate->Proton_Transfer Elimination 4. Elimination of H₂O Proton_Transfer->Elimination Elimination->Water Deprotonation 5. Deprotonation Elimination->Deprotonation Forms C=O Deprotonation->H_plus Catalyst Regenerated Deprotonation->Ester

Caption: The reaction mechanism for the acid-catalyzed Fischer Esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagents & MaterialsEquipment
Tiglic acid (≥98%)Round-bottom flask (250 mL)
Isobutanol (≥99%)Reflux condenser
Sulfuric acid (conc., 98%)Heating mantle with magnetic stirrer
Diethyl ether (anhydrous)Separatory funnel (500 mL)
Saturated sodium bicarbonate solutionBeakers and Erlenmeyer flasks
Saturated sodium chloride solution (Brine)pH paper
Anhydrous magnesium sulfateRotary evaporator
Boiling chipsShort-path distillation apparatus
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectrometer
Safety Precautions
  • General: This procedure must be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[7]

  • Reagents:

    • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care to avoid contact with skin and eyes.

    • Isobutanol & Diethyl Ether: Flammable liquids. Ensure there are no open flames or spark sources nearby.[8]

    • Tiglic Acid: Can cause skin irritation.[2]

  • Procedure: The distillation step should not be performed to dryness to avoid the potential formation of explosive peroxides, especially if using unstabilized ether.

Reaction Procedure
  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tiglic acid (10.0 g, 0.1 mol).

  • Addition of Alcohol: Add an excess of isobutanol (37.1 g, 46.8 mL, 0.5 mol). Stir the mixture until the tiglic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Add a few boiling chips to the flask. Attach a reflux condenser with a water supply. Heat the mixture to a gentle reflux using a heating mantle and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Work-up and Purification
  • Cooling and Transfer: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Dilution: Add 100 mL of diethyl ether to the separatory funnel to dilute the reaction mixture.

  • Aqueous Wash I (Water): Add 100 mL of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer. This step removes the bulk of the unreacted isobutanol and sulfuric acid.

  • Aqueous Wash II (Bicarbonate): Carefully add 100 mL of saturated sodium bicarbonate solution in portions to neutralize the remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper). Discard the aqueous layer.

  • Aqueous Wash III (Brine): Wash the organic layer with 100 mL of saturated sodium chloride (brine) solution to remove residual water and dissolved salts. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask occasionally for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification by Distillation: The crude product is purified by fractional or short-path distillation under reduced pressure to isolate the pure this compound. The boiling point of this compound is approximately 182-184 °C at atmospheric pressure.[2] Distillation under vacuum is recommended to prevent potential decomposition at high temperatures.

Workflow Reactants 1. Charge Reactants (Tiglic Acid, Isobutanol, H₂SO₄) Reflux 2. Reflux (3-4 hours) Reactants->Reflux Workup 3. Work-up (Ether addition, H₂O wash, NaHCO₃ wash, Brine wash) Reflux->Workup Drying 4. Dry Organic Layer (Anhydrous MgSO₄) Workup->Drying SolventRemoval 5. Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Distillation 6. Purification (Vacuum Distillation) SolventRemoval->Distillation Crude Product Product Pure this compound Distillation->Product Analysis 7. Characterization (GC-MS, NMR, RI) Product->Analysis

Caption: The experimental workflow from reaction setup to final product analysis.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.

Physical Properties

The purified product should be a colorless liquid with a characteristic herbal, pungent odor.[2]

PropertyExpected Value
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol [1]
Appearance Colorless clear liquid[2]
Boiling Point 182-184 °C @ 760 mmHg[2]
Refractive Index 1.436 - 1.438 @ 20 °C[2]
Specific Gravity 0.899 - 0.902 @ 20 °C[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is essential for assessing the purity of the final product and confirming its molecular weight.[9] A single major peak should be observed in the gas chromatogram, corresponding to this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156, consistent with the molecular weight of the compound.[1]

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different protons in the molecule. The expected chemical shifts (in CDCl₃) are:

  • Vinyl Proton (-CH=): A quartet around 6.8 ppm.

  • Ester Methylene (-O-CH₂-): A doublet around 3.9 ppm.

  • Isobutyl Methine (-CH(CH₃)₂): A multiplet around 1.9-2.0 ppm.

  • Vinyl Methyls (=C(CH₃)₂): Two singlets or doublets around 1.8 ppm.

  • Isobutyl Methyls (-CH(CH₃)₂): A doublet around 0.9 ppm.

Conclusion

The Fischer esterification method detailed in this application note provides a reliable and efficient route for the synthesis of this compound. By carefully controlling the reaction conditions and following the prescribed work-up and purification steps, researchers can obtain a high-purity product. The identity and quality of the synthesized ester can be unequivocally confirmed through the combination of physical property measurements, GC-MS, and NMR spectroscopy, ensuring its suitability for applications in flavor, fragrance, and other areas of chemical research.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl tiglate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0112394B1 - Process for preparing angelic acid or its ester.
  • ResearchGate. (2025). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification of isobutyl alcohol with MsAcT. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). The Butyl Acetates. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

The Synthetic Utility of Isobutyl Tiglate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Fragrance

Isobutyl tiglate, systematically known as 2-methylpropyl (2E)-2-methylbut-2-enoate, is an α,β-unsaturated ester recognized for its characteristic herbal and pungent aroma, which has led to its use as a fragrance ingredient.[1] However, its utility extends far beyond the realm of perfumery. For the synthetic organic chemist, this compound presents a versatile and reactive scaffold. The presence of both an electrophilic carbonyl group and a Michael acceptor system, combined with the steric and electronic properties of the isobutyl and tiglate moieties, makes it a valuable building block in the synthesis of complex organic molecules and functional materials.

This guide provides an in-depth exploration of the chemical reactivity of this compound and offers detailed protocols for its application in key organic transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. This compound is a colorless liquid with a boiling point of 182-184 °C.[2] Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Boiling Point 182-184 °C at 760 mmHg[2]
Density 0.899-0.902 g/mL at 20 °C[2]
Refractive Index 1.436-1.438 at 20 °C[2]
Flash Point 67.22 °C[2]
Solubility Soluble in alcohol; insoluble in water[2]

Spectroscopic Data: The structural integrity and purity of this compound can be confirmed by standard spectroscopic methods. The expected shifts in ¹H and ¹³C NMR, characteristic IR absorptions, and mass spectrometry fragmentation patterns provide a unique fingerprint for the molecule.

Synthesis of this compound

The most common and straightforward method for preparing this compound is the Fischer esterification of tiglic acid with isobutyl alcohol, catalyzed by a strong acid.[4] Transesterification from a more volatile tiglate ester is also a viable, though less common, synthetic route.[5]

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of tiglic acid and isobutyl alcohol. The reaction is driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like toluene.

Reaction Scheme:

Fischer Esterification of Tiglic Acid

Materials:

  • Tiglic acid (1.0 eq)

  • Isobutyl alcohol (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tiglic acid, isobutyl alcohol, and a stir bar.

  • Add toluene to the flask. The amount of toluene should be sufficient to allow for efficient azeotropic removal of water.

  • Add p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected. The reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Isobutyl Alcohol: Using an excess of the alcohol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the ester.[6]

  • p-Toluenesulfonic Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

  • Dean-Stark Apparatus: The removal of water, a product of the reaction, is crucial to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[6]

  • Sodium Bicarbonate Wash: This step is essential to remove the acid catalyst, which could otherwise promote the reverse reaction (hydrolysis) during workup and storage.

Applications in Organic Synthesis

The reactivity of this compound is dominated by its α,β-unsaturated ester moiety, which allows for a variety of transformations.

Conjugate (Michael) Addition Reactions

As a Michael acceptor, this compound can react with a wide range of soft nucleophiles in a 1,4-conjugate addition fashion.[8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Michael_Addition Isobutyl_Tiglate This compound Nucleophile Nucleophile (Nu⁻) Isobutyl_Tiglate->Nucleophile + Enolate_Intermediate Enolate Intermediate Nucleophile->Enolate_Intermediate 1,4-Addition Proton_Source H⁺ Source Enolate_Intermediate->Proton_Source + Adduct 1,4-Adduct Proton_Source->Adduct Protonation

General Michael Addition to this compound

Organocuprates are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated carbonyl compounds, avoiding the 1,2-addition that is typical of more reactive organometallic reagents like Grignards and organolithiums.[9]

Protocol 2: 1,4-Addition of a Gilman Reagent to this compound

This protocol describes the conjugate addition of lithium dimethylcuprate to this compound. The procedure must be carried out under anhydrous and inert conditions.

Materials:

  • Copper(I) iodide (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Methyllithium (2.0 eq) in a suitable solvent

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk flask or other suitable glassware for inert atmosphere reactions

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyllithium solution via syringe with stirring. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of this compound in anhydrous diethyl ether via syringe.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Expert Insights:

  • The formation of the Gilman reagent is critical. The 2:1 ratio of organolithium to copper(I) salt is essential for the formation of the reactive cuprate species.[10]

  • The low reaction temperature (-78 °C) helps to prevent side reactions and ensures high selectivity for the 1,4-addition.

Enolates, generated from carbonyl compounds, are excellent carbon nucleophiles for Michael additions, leading to the formation of 1,5-dicarbonyl compounds.[11]

Reactions with Hard Nucleophiles: 1,2-Addition

In contrast to soft nucleophiles, hard and highly basic nucleophiles such as Grignard reagents and organolithium compounds typically favor 1,2-addition to the electrophilic carbonyl carbon of α,β-unsaturated esters.[12] This leads to the formation of tertiary alcohols after acidic workup.

Reaction Scheme:

1,2-Addition of a Grignard Reagent

It is important to note that the reaction of Grignard reagents with esters results in the addition of two equivalents of the Grignard reagent, as the initially formed ketone is more reactive than the starting ester.

Reduction Reactions

The ester functionality of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

Diisobutylaluminium hydride (DIBAL-H) is a bulky reducing agent that allows for the partial reduction of esters to aldehydes at low temperatures.[13] This is a valuable transformation as aldehydes are versatile synthetic intermediates.

Protocol 3: Partial Reduction of this compound to (2E)-2-Methyl-2-butenal

This protocol details the reduction of this compound to the corresponding aldehyde using DIBAL-H. Strict temperature control is crucial for the success of this reaction.

Materials:

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • DIBAL-H (1.0 M solution in hexanes or toluene, 1.1 eq)

  • Methanol

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous magnesium sulfate

  • Schlenk flask or oven-dried, three-necked flask

  • Low-temperature thermometer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to 0 °C and then add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate under reduced pressure (the product aldehyde may be volatile) to obtain the crude product.

  • Purify by column chromatography or distillation if necessary.

Trustworthiness of the Protocol:

  • The low temperature is critical to stabilize the tetrahedral intermediate formed after the initial hydride addition, preventing the elimination of the alkoxy group and subsequent over-reduction to the alcohol.[14]

  • The use of Rochelle's salt during workup helps to chelate the aluminum salts, facilitating their removal from the organic phase and simplifying purification.[13]

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions. A notable example is the reaction with hydrazines to form pyrazolines, which are five-membered heterocyclic compounds with a range of biological activities.[15]

Conclusion

This compound is a readily accessible and versatile building block for organic synthesis. Its dual reactivity as both a Michael acceptor and an electrophilic carbonyl compound allows for a wide array of transformations, including conjugate additions, 1,2-additions, reductions, and cycloadditions. By carefully selecting reagents and reaction conditions, chemists can harness the potential of this compound to construct complex molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a foundation for the exploration and application of this valuable synthetic tool.

References

  • (560ap) Esterification of Isobutyl Alcohol and Acetic Acid - Kinetic Study | AIChE. (n.d.). Retrieved January 23, 2026, from [Link]

  • Fischer Esterification - J&K Scientific LLC. (2025, February 23). Retrieved January 23, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 23, 2026, from [Link]

  • 14.10: 1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. (2019, December 30). Retrieved January 23, 2026, from [Link]

  • US4567291A - 2-Methyl-2-buten-1-yl tiglate - Google Patents. (n.d.).
  • Michael addition reaction - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • This compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E). (n.d.). Retrieved January 23, 2026, from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27). Retrieved January 23, 2026, from [Link]

  • This compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E). (n.d.). Retrieved January 23, 2026, from [Link]

  • Organocuprates (Gilman Reagents): How They're Made - Master Organic Chemistry. (2016, January 29). Retrieved January 23, 2026, from [Link]

  • Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. (2016, February 5). Retrieved January 23, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 23, 2026, from [Link]

  • 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | C9H16O2 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines - ResearchGate. (2025, August 8). Retrieved January 23, 2026, from [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Retrieved January 23, 2026, from [Link]

  • n-BUTYL NITRITE - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

  • 07.07 DIBAL-H, Di(isobutyl)aluminum hydride - YouTube. (2019, July 22). Retrieved January 23, 2026, from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). Retrieved January 23, 2026, from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]

  • isopropyl tiglate, 1733-25-1 - The Good Scents Company. (n.d.). Retrieved January 23, 2026, from [Link]

  • DIBAL Reducing Agent - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]

  • Michael Addition Reaction Mechanism - YouTube. (2018, May 10). Retrieved January 23, 2026, from [Link]

  • Gilman Reagent & Organocuprates - YouTube. (2020, July 11). Retrieved January 23, 2026, from [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives - The Pharma Innovation. (2017, December 17). Retrieved January 23, 2026, from [Link]

  • DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Harnessing Isobutyl Tiglate in the Synthesis of Natural Products: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the quest for efficient and stereocontrolled methods in natural product synthesis is a perpetual frontier. Within the vast arsenal of chemical building blocks, α,β-unsaturated esters stand out for their versatile reactivity. This guide focuses on isobutyl tiglate, a commercially available and naturally occurring ester, and explores its potential as a valuable synthon in the construction of complex molecular architectures.

While direct applications of this compound as a starting material in published total syntheses are not extensively documented, its inherent chemical functionalities—a sterically accessible α,β-unsaturated system—present a wealth of opportunities for strategic bond formations. This document provides a comprehensive overview of this compound's properties, synthesis, and, most critically, detailed protocols for its potential application in key synthetic transformations relevant to natural product synthesis.

This compound: A Profile

This compound, the isobutyl ester of tiglic acid, is a clear liquid with a characteristically herbal odor. It is found in the essential oil of Roman chamomile (Chamaemelum nobile) and other plants.[1] Its structure features a trisubstituted α,β-unsaturated ester, a motif that is primed for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
Boiling Point178-179 °C
Density0.899 g/mL at 25 °C
AppearanceColorless liquid
SolubilitySoluble in organic solvents
Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be a cost-effective option and ensures high purity. The most straightforward method is a Fischer esterification of tiglic acid with isobutanol.

Materials:

  • Tiglic acid

  • Isobutanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tiglic acid (10.0 g, 0.1 mol), isobutanol (22.2 g, 0.3 mol, 3 equivalents), and toluene (100 mL).

  • Add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid.

  • Wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield: 80-90%

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the Fischer esterification towards the product side by removing the water byproduct. Toluene is used as the solvent to form an azeotrope with water, facilitating its removal. An excess of isobutanol is used to further shift the equilibrium towards the ester.

Potential Applications in Natural Product Synthesis

The reactivity of this compound is dominated by its electrophilic β-carbon, making it an excellent candidate for conjugate addition reactions. Furthermore, the double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction.

This compound as a Michael Acceptor

The conjugate addition of nucleophiles to the β-position of this compound is a powerful method for carbon-carbon and carbon-heteroatom bond formation. This strategy can be employed to introduce alkyl, aryl, or functionalized side chains, which are common features in many natural products.

This protocol describes a representative copper-catalyzed Michael addition, a common method for introducing alkyl groups at the β-position of α,β-unsaturated esters.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask and line

  • Syringes

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add CuI (0.19 g, 1.0 mmol).

  • Add anhydrous THF (20 mL) and cool the suspension to -20 °C in a cryocool.

  • Slowly add methylmagnesium bromide (3.3 mL of a 3.0 M solution in diethyl ether, 10.0 mmol) via syringe. The solution will typically turn a dark color.

  • Stir the mixture for 15 minutes at -20 °C.

  • Add a solution of this compound (1.56 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 10 minutes.

  • Stir the reaction at -20 °C for 2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: The use of a catalytic amount of copper(I) iodide is essential for promoting the 1,4-conjugate addition of the Grignard reagent, which would otherwise favor 1,2-addition to the carbonyl group. The low reaction temperature helps to improve the selectivity of the conjugate addition.

Michael_Addition cluster_reactants Reactants cluster_product Product isobutyl_tiglate This compound product β-Alkylated Ester isobutyl_tiglate->product Conjugate Addition gilman Lithium Dimethylcuprate (from MeMgBr + CuI) gilman->product Diels_Alder cluster_reactants Reactants cluster_product Product isobutyl_tiglate This compound (Dienophile) product Cyclohexene Derivative isobutyl_tiglate->product [4+2] Cycloaddition isoprene Isoprene (Diene) isoprene->product

Sources

Application Note & Protocols: Isobutyl Tiglate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Assay Development and Biocatalytic Synthesis

Abstract

Isobutyl tiglate, an ester recognized for its role in the flavor and fragrance industry, serves as an excellent substrate for studying and utilizing enzymes from the hydrolase class, particularly esterases and lipases.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound in enzymatic reactions. It details two primary protocols: the first for quantifying enzyme activity via the hydrolysis of this compound, and the second for its biocatalytic synthesis through esterification. The protocols are designed to be self-validating, with explanations of the underlying principles, experimental causality, and key optimization parameters. This guide emphasizes robust, reproducible methodologies grounded in established biochemical principles to facilitate research and development in biocatalysis and enzyme characterization.

Introduction: The Role of this compound and Hydrolases

This compound (2-methylpropyl (E)-2-methylbut-2-enoate) is an organic ester with the molecular formula C₉H₁₆O₂.[3] While traditionally used as a flavoring and fragrance agent, its ester linkage makes it a valuable tool for enzymatic studies.[1][4] The enzymes that act upon such esters are typically lipases and esterases, which belong to the vast α/β-hydrolase superfamily.[5][6] These enzymes catalyze both the hydrolysis (cleavage) and synthesis (esterification) of ester bonds.[5][7]

Understanding and harnessing these enzymatic transformations are critical for several applications:

  • Enzyme Discovery and Characterization: Using this compound as a substrate to screen for novel esterases and lipases from various sources.

  • "Green" Chemistry: Employing enzymes for the sustainable, biocatalytic production of flavor esters, which is often preferred over chemical synthesis.[8][9]

  • Pharmaceutical Development: Studying the hydrolysis of ester-containing prodrugs, where esterases play a crucial role in drug activation and metabolism.[8]

This guide provides the foundational protocols to leverage this compound for these purposes.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is essential for designing effective experimental protocols, particularly concerning its solubility and handling.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
CAS Number 61692-84-0[3]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 182.00 to 184.00 °C @ 760.00 mm Hg[1]
Solubility Soluble in alcohol; Insoluble in water (est. 164.4 mg/L @ 25 °C)[1]
Specific Gravity 0.899 to 0.902 @ 20.00 °C[1]

Protocol 1: Enzymatic Hydrolysis Assay for Esterase/Lipase Activity

This protocol describes a method to determine the activity of an enzyme preparation by measuring the rate of hydrolysis of this compound. The reaction yields isobutanol and tiglic acid. The production of tiglic acid causes a decrease in pH, which can be measured and quantified using a titrimetric method with a pH-stat or autotitrator.[10] This direct measurement of acid production provides a robust and continuous assay for enzyme activity.

Principle of the Assay

The enzyme catalyzes the following reaction: this compound + H₂O ⇌ Tiglic Acid + Isobutanol

The rate of this reaction is determined by continuously titrating the liberated tiglic acid with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the enzyme's activity.

Visual Workflow: Hydrolysis Assay

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Substrate Emulsion (this compound in Buffer + Emulsifier) P2 Prepare Enzyme Solution (In cold buffer) P3 Calibrate pH Meter & Prepare Titrant (e.g., 0.01 N NaOH) R1 Equilibrate Substrate in Reaction Vessel (e.g., 25°C) P3->R1 R2 Adjust to Starting pH (e.g., pH 8.0) R1->R2 R3 Initiate Reaction: Add Enzyme Solution R2->R3 R4 Monitor & Maintain pH (Record titrant volume vs. time) R3->R4 A1 Plot Titrant Volume vs. Time R4->A1 A2 Calculate Slope (ΔVolume / ΔTime) A1->A2 A3 Calculate Enzyme Activity (Units/mL or Units/mg) A2->A3

Caption: Workflow for the titrimetric hydrolysis assay of this compound.

Detailed Step-by-Step Methodology

A. Reagents and Materials:

  • Enzyme Solution: Lipase or esterase preparation of unknown activity.

  • Substrate: this compound (≥98% purity).

  • Buffer: 10 mM Borate buffer, pH 8.0.[10]

  • Emulsifier (Optional but recommended): Gum arabic or Triton X-100 (e.g., 0.1% w/v) to aid substrate dispersion.

  • Titrant: Standardized 0.01 N Sodium Hydroxide (NaOH).

  • Equipment: pH-stat or autotitrator, thermostated reaction vessel, magnetic stirrer, calibrated pH electrode.

B. Preparation of Solutions:

  • Substrate Emulsion (100 mL):

    • To 90 mL of 10 mM Borate buffer (pH 8.0), add 0.1 g of emulsifier (e.g., gum arabic). Stir until dissolved.

    • Add 1.0 mL of this compound.

    • Homogenize the mixture using a high-speed blender or sonicator for 1-2 minutes until a stable, milky emulsion is formed.

    • Adjust the final volume to 100 mL with buffer. This creates an approximate 1% (v/v) substrate emulsion.

  • Enzyme Solution:

    • Immediately before use, prepare a stock solution of the enzyme in cold (4°C) 10 mM Borate buffer. The concentration should be chosen so that a small volume gives a measurable rate. A starting point is ~50 units/mL.[10]

  • Titrant:

    • Prepare a fresh 0.01 N NaOH solution from a standardized stock.

C. Assay Procedure:

  • Set the thermostated reaction vessel to the desired temperature (e.g., 25°C or 37°C).[11]

  • Pipette 20.0 mL of the substrate emulsion into the vessel. Add a magnetic stir bar and begin stirring at a constant rate.

  • Immerse the calibrated pH electrode and the titrator's dispenser tip into the solution.

  • Allow the emulsion to equilibrate to the set temperature for 5-10 minutes.

  • Start the pH-stat, setting the endpoint to pH 8.0. The instrument will add titrant to maintain this pH.

  • Initiate the reaction by adding a known volume of the enzyme solution (e.g., 100 µL).

  • Record the volume of NaOH added over time for 5-10 minutes. A linear rate of addition should be observed.

  • Control Reaction: Perform a blank run using buffer instead of the enzyme solution to measure the rate of any non-enzymatic hydrolysis. This rate should be negligible and subtracted from the sample rate.

D. Calculation of Enzyme Activity: One unit (U) of esterase activity is defined as the amount of enzyme that liberates 1.0 µmol of tiglic acid per minute under the specified conditions.[10]

Activity (U/mL) = [(ΔV / Δt) × N × 1000] / Vₑ

Where:

  • ΔV / Δt: The rate of titrant addition (mL/min), calculated from the linear portion of the plot of volume vs. time.

  • N: Normality of the NaOH titrant (mol/L, which is equivalent to N for NaOH).

  • 1000: Conversion factor from millimoles to micromoles.

  • Vₑ: Volume of the enzyme solution added to the reaction (mL).

Protocol 2: Biocatalytic Synthesis of this compound

This protocol details the synthesis of this compound via esterification of tiglic acid and isobutanol, catalyzed by an immobilized lipase. Performing the reaction in a solvent-free system (SFS) or a non-aqueous solvent shifts the reaction equilibrium towards ester formation by minimizing water, which is a product of the reaction.[12][13] Immobilized enzymes are preferred as they are easily recovered and reused.[11]

Principle of Synthesis

The enzyme catalyzes the reversible reaction, favoring synthesis in a low-water environment: Tiglic Acid + Isobutanol ⇌ this compound + H₂O

Visual Workflow: Biocatalytic Synthesis

synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_recovery Product Recovery S1 Combine Reactants (Tiglic Acid, Isobutanol) S2 Add Immobilized Lipase (e.g., Novozym 435) S1->S2 S3 Set Reaction Conditions (Temp, Agitation, Solvent-Free) S2->S3 R1 Incubate at Set Temperature (e.g., 40-60°C) S3->R1 R2 Take Aliquots Periodically (e.g., every 2-4 hours) R1->R2 R3 Analyze Samples (e.g., by GC-FID or HPLC) R2->R3 R4 Monitor Conversion Rate (Until equilibrium is reached) R3->R4 P1 Stop Reaction R4->P1 P2 Separate Biocatalyst (Filtration or Centrifugation) P1->P2 P3 Purify Product (e.g., Distillation, Chromatography) P2->P3

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Detailed Step-by-Step Methodology

A. Reagents and Materials:

  • Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).

  • Substrates: Tiglic acid and Isobutanol.

  • Solvent (Optional): n-Hexane or a similar nonpolar organic solvent.[11]

  • Equipment: Jacketed glass reactor or sealed flasks, orbital shaker with temperature control, Gas Chromatograph with Flame Ionization Detector (GC-FID) for analysis.

B. Reaction Setup (Solvent-Free System):

  • In a sealed reaction flask, combine tiglic acid and isobutanol. An excess of the alcohol is often used to drive the reaction forward. A good starting point is a 1:3 molar ratio of acid to alcohol.[12]

  • Add the immobilized lipase. A typical enzyme loading is 5% (w/w) based on the total weight of the substrates.[12]

  • Place the flask in an orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 300 rpm).[12]

C. Monitoring the Reaction:

  • At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), pause agitation and withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Dilute the aliquot in a suitable solvent (e.g., ethanol or hexane) and analyze by GC-FID to determine the concentration of this compound formed and the remaining substrates.

  • Continue the reaction until the conversion reaches a plateau, indicating equilibrium has been achieved. High conversions of over 90% are achievable under optimized conditions.[12]

D. Product Recovery and Enzyme Reuse:

  • Once the reaction is complete, separate the immobilized enzyme from the liquid mixture by simple filtration or decantation.

  • The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse in subsequent batches.[9]

  • The liquid product mixture can be purified by vacuum distillation to remove excess isobutanol and isolate the high-boiling point this compound ester.

Key Parameters for Optimization

For researchers aiming to maximize yield and efficiency, the following parameters should be systematically investigated.

ParameterRationale & Typical RangeSource(s)
Temperature Affects reaction rate and enzyme stability.40 - 70 °C[9][12]
Substrate Molar Ratio An excess of one substrate (usually the alcohol) can shift the equilibrium to favor product formation.1:1 to 1:5 (Acid:Alcohol)[12]
Enzyme Loading Higher loading increases the rate but also the cost.1 - 10% (w/w of substrates)[12][14]
Water Activity/Removal Water is a product; its removal (e.g., by molecular sieves or vacuum) drives the reaction forward.N/A
Agitation Speed Ensures proper mixing and reduces mass transfer limitations, especially with an immobilized catalyst.150 - 300 rpm[12][13]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low activity in Hydrolysis Assay Inactive enzyme; Poor substrate emulsification; Incorrect pH or temperature.Use a fresh enzyme preparation; Improve homogenization of the substrate; Verify pH and temperature of the reaction buffer.
Non-linear rate in Hydrolysis Assay Substrate depletion; Enzyme instability; pH electrode drift.Use a lower enzyme concentration or higher substrate concentration; Check enzyme stability under assay conditions; Recalibrate the pH electrode.
Low yield in Synthesis Reaction Reaction has not reached equilibrium; Water accumulation is causing hydrolysis; Enzyme is inactive.Extend reaction time; Add molecular sieves to the reaction to remove water; Use fresh or properly stored immobilized enzyme.
Enzyme activity drops upon reuse Denaturation by substrates/products; Incomplete removal of reactants during washing; Mechanical damage.Optimize reaction temperature and pH; Improve washing protocol between cycles; Use a gentler method for recovery and agitation.

Conclusion

This compound is a versatile and effective substrate for both the quantitative assessment of hydrolase activity and the biocatalytic synthesis of valuable esters. The titrimetric hydrolysis assay offers a direct and reliable method for enzyme characterization, while the lipase-catalyzed synthesis in a low-water environment provides a green and efficient route for its production. By understanding the principles behind these reactions and carefully controlling key experimental parameters, researchers can successfully employ this compound in a wide range of biocatalytic applications.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Han, X., Liu, W., & Wu, C. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 934253. Available from: [Link]

  • Abdulmalek, E., et al. (2017). ENZYME CATALYZED ESTERIFICATION OF SUGAR BY THERMOSTABLE T1 LIPASE FROM Geobacillus zalihae IN IONIC LIQUID. Malaysian Journal of Analytical Sciences, 21(1), 189-196. Available from: [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • Han, X., Liu, W., & Wu, C. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 934253. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139043, this compound. Retrieved from [Link]

  • Gill, I., & Valivety, R. (1991). Enzymatic synthesis of esters using an immobilized lipase. Biotechnology Letters, 13(5), 339-344. Available from: [Link]

  • Yung-hsin, L. (2016). How to determine the esterase activity? ResearchGate. Retrieved from [Link]

  • Napieralski, R., et al. (2022). α/β Hydrolases: Toward Unraveling Entangled Classification. International Journal of Molecular Sciences, 23(23), 15307. Available from: [Link]

  • Saima, S., et al. (2022). Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. Fermentation, 8(11), 633. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Wender, P. A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14, 1417–1422. Available from: [Link]

  • Gaikar, V. G., & Jere, M. (1998). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. Journal of Chemical Technology & Biotechnology, 71(1), 57-64. Available from: [Link]

  • Zviely, M. (2011). The Butyl Acetates. Perfumer & Flavorist. Available from: [Link]

  • Doke, S. A., et al. (2019). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Biocatalysis and Agricultural Biotechnology, 22, 101431. Available from: [Link]

  • Wikipedia. (n.d.). Tiglic acid. Retrieved from [Link]

  • Pfister, S., et al. (2022). Multiple Substrate Binding Mode-Guided Engineering of a Thermophilic PET Hydrolase. ACS Catalysis, 12(16), 10141-10156. Available from: [Link]

  • Gogoi, B., et al. (2018). Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies. Ultrasonics Sonochemistry, 40(Pt A), 127-135. Available from: [Link]

  • Buß, O., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 11(1), e0146104. Available from: [Link]

  • Firmenich SA. (2009). Thioester compounds and their use in fragrance or flavor applications. U.S. Patent No. 7,615,661 B2.
  • Li, S., et al. (2017). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 7, 12944. Available from: [Link]

  • Aracil, J., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Catalysts, 11(11), 1380. Available from: [Link]

Sources

Application Note: Quantitative and Qualitative Analysis of Isobutyl Tiglate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the analysis of isobutyl tiglate, a key compound in the flavor and fragrance industries. We delve into the rationale behind method development, covering sample preparation techniques such as direct liquid injection, static headspace (HS), and solid-phase microextraction (SPME). The core of this document is a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, detailing optimized parameters for both qualitative identification and quantitative determination. This guide is intended for researchers, quality control analysts, and formulation scientists who require a reliable and validated method for the characterization of this compound in various matrices.

Introduction: The Analytical Imperative for this compound

This compound ((E)-2-methylpropyl 2-methylbut-2-enoate) is an ester valued for its characteristic herbal and pungent aroma, making it a significant component in flavor and fragrance formulations.[1] Accurate and precise analysis of this semi-volatile compound is critical for quality control, ensuring product consistency, verifying authenticity, and meeting regulatory compliance standards for allergens or restricted substances.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[3] Its powerful chromatographic separation is ideal for resolving this compound from other volatile components in complex mixtures like essential oils or consumer products.[3][4] The mass spectrometer provides definitive identification through characteristic mass spectra, which can be compared against established libraries, and enables highly sensitive and selective quantification.[3][5]

The choice of sample introduction technique—ranging from direct injection for simple matrices to headspace or SPME for more complex ones—is dictated by the sample matrix and the analytical objective, such as trace-level detection or bulk characterization.[6][7]

Analyte Characteristics: Physicochemical Properties

A thorough understanding of the analyte's physical and chemical properties is fundamental to developing a robust GC-MS method. These properties directly influence decisions regarding sample preparation, GC inlet temperature, and the oven temperature program.

PropertyValueSignificance for GC-MS Method Development
Molecular Formula C₉H₁₆O₂Determines the exact mass for high-resolution MS.
Molecular Weight 156.22 g/mol [8]Used for spectral interpretation and quantification calculations.
Boiling Point 182-184 °C @ 760 mmHg[1]Dictates the required GC oven and inlet temperatures for efficient volatilization and elution.
Flash Point 67.22 °C (153.00 °F)[1]Important for laboratory safety and handling procedures.
Vapor Pressure 0.617 mmHg @ 25 °C (est.)[1]Indicates its volatility, making it suitable for headspace and SPME techniques.
Solubility Soluble in alcohol; sparingly soluble in water (164.4 mg/L @ 25°C est.)[1]Guides the choice of solvent for direct injection and liquid extraction.
logP (o/w) 3.279 (est.)[1]The relatively non-polar nature suggests good affinity for standard non-polar GC columns.

Core Methodology: An In-Depth Perspective

The success of any GC-MS analysis hinges on a meticulously developed methodology. Each stage, from sample preparation to data acquisition, is a critical control point.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to present the analyte to the GC-MS system in a clean, compatible format, free from non-volatile interferences that could contaminate the instrument.[9]

  • Direct Liquid Injection: This is the most straightforward approach, suitable for relatively clean samples like essential oils or fragrance concentrates. The key is dilution in a volatile organic solvent (e.g., hexane, ethyl acetate, or acetonitrile) to bring the analyte concentration within the calibrated range of the instrument and to minimize matrix effects.[10][11] The choice of solvent is critical; it must not co-elute with the target analyte.[11]

  • Static Headspace (HS) Analysis: For complex matrices like beverages, lotions, or solid materials, direct injection is often not feasible. HS-GC-MS analyzes the volatile compounds in the gas phase above the sample, effectively leaving non-volatile matrix components behind.[7] The partitioning of this compound into the headspace is governed by its vapor pressure and the sample matrix. This equilibrium can be shifted to favor the gas phase by heating the sample and/or adding salt ("salting out") to the matrix, thereby increasing analytical sensitivity.[7]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction and concentration technique that offers superior sensitivity for trace analysis.[3][6] A fused-silica fiber coated with a stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace of the sample or directly immersed in a liquid sample. Volatile and semi-volatile analytes, including this compound, adsorb to the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column.[6] This technique is exceptionally effective for analyzing complex aromas in food and cosmetic products.[12]

GC-MS System Parameters: The Key to Separation and Detection

The instrument parameters must be optimized to ensure efficient separation, sensitive detection, and robust identification.

  • GC Inlet: A split/splitless inlet is standard. For high-concentration samples, a high split ratio (e.g., 50:1 or 100:1) is used to inject only a small fraction of the sample, preventing column and detector overload. For trace analysis, a splitless injection is employed to transfer the entire sample volume onto the column, maximizing sensitivity.[11][13] The inlet temperature must be high enough (e.g., 250 °C) to ensure rapid and complete vaporization of this compound without causing thermal degradation.[11][14]

  • GC Column: A low-to-mid polarity column is the optimal choice. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) provides excellent resolving power for a wide range of flavor and fragrance compounds, including esters like this compound.[15] Standard column dimensions (30 m length, 0.25 mm ID, 0.25 µm film thickness) offer a good balance of efficiency and sample capacity.

  • Oven Temperature Program: A temperature gradient is essential for separating compounds with different boiling points. The program typically starts at a low temperature (e.g., 50-60 °C) to trap early-eluting volatiles, followed by a controlled ramp (e.g., 5-10 °C/min) to a final high temperature (e.g., 280-300 °C) to elute higher-boiling compounds and clean the column.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns.[16] These "fingerprint" spectra are crucial for library matching and confident compound identification.

    • Acquisition Mode:

      • Full Scan Mode: The MS scans a wide mass range (e.g., m/z 40-450) to acquire a complete mass spectrum for every point in the chromatogram. This mode is used for qualitative analysis, identification of unknown compounds, and initial method development.[13]

      • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, the MS is set to monitor only a few specific, characteristic ions of this compound (e.g., m/z 83, 55, 101).[8] This dramatically increases sensitivity and selectivity by reducing chemical noise, allowing for lower detection limits.[2][15]

Experimental Workflow & Protocols

The following diagram and protocols provide a step-by-step guide for the analysis.

GCMS_Workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Processing & Reporting A Sample Receipt (e.g., Essential Oil, Lotion, Beverage) B Choose Preparation Method A->B C Protocol 1: Direct Liquid Injection (Dilution with Hexane) B->C Simple Matrix D Protocol 2: Static Headspace (HS) (Aliquot into HS Vial) B->D Complex Matrix E Protocol 3: Solid-Phase Microextraction (SPME) (Expose Fiber to Sample) B->E Trace Analysis F Protocol 4: GC-MS Analysis (Inject/Desorb Sample) C->F D->F E->F G Data Acquisition (Full Scan or SIM Mode) F->G H Qualitative Analysis: - Retention Time Match - Spectral Library Search (NIST) G->H I Quantitative Analysis: - Peak Integration - Calibration Curve G->I J Final Report Generation H->J I->J

Caption: GC-MS analysis workflow for this compound.

Protocol 1: Sample Preparation for Direct Liquid Injection
  • Standard Preparation: Prepare a stock solution of this compound (≥98% purity) at 1000 µg/mL in hexane. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution. Add an internal standard (e.g., isobutyl acetate-d3, furfural-d4) at a fixed concentration to all standards and samples.[11]

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask.

  • Dilution: Dilute to volume with hexane. Mix thoroughly.

  • Filtration: If the sample contains particulates, filter an aliquot through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.[10]

  • Internal Standard: Spike the vial with the internal standard to the same concentration as the calibration standards.

Protocol 2: Static Headspace (HS) Sample Preparation
  • Sample Aliquoting: Place a precise amount of the sample (e.g., 1 g of lotion or 5 mL of beverage) into a 20 mL headspace vial.

  • Matrix Modification (Optional): To improve analyte partitioning into the headspace, add 1 g of sodium chloride (NaCl) to the vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Analysis: Place the vial in the headspace autosampler. The instrument will perform the incubation and injection steps automatically according to the method parameters.

Protocol 3: GC-MS Instrument Parameters

The following table outlines a robust starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalent---
MS System Agilent 5977B MSD or equivalent---
Inlet Split/SplitlessFlexibility for different concentrations.
Inlet Temp. 250 °CEnsures rapid vaporization of the analyte.[11]
Injection Mode Split (50:1) or SplitlessUse Split for screening and high-concentration samples; Splitless for trace analysis.
Injection Vol. 1 µLStandard volume for liquid injections.
Carrier Gas HeliumInert gas, provides good chromatographic efficiency.[15]
Flow Rate 1.0 mL/min (Constant Flow)Typical flow for a 0.25 mm ID column.
Column HP-5ms (30m x 0.25mm x 0.25µm)Excellent general-purpose column for separating semi-volatile compounds.
Oven Program 60 °C (hold 2 min), ramp 8 °C/min to 280 °C (hold 5 min)Separates volatiles effectively while ensuring elution of higher boiling point compounds.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for EI.
Ionization Energy 70 eVStandard energy for reproducible library-searchable spectra.[16]
Acquisition Mode Full Scan (m/z 40-450) & SIMFull Scan for identification; SIM for quantification.
SIM Ions Quantifier: 83. Qualifiers: 55, 101[8]These are characteristic fragments of this compound.

Data Analysis and Method Validation

  • Qualitative Identification: The identity of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[5] A match factor of >800 is generally considered a good match.[13] The retention time must also match that of a pure standard analyzed under identical conditions. For higher confidence, the experimental Kovats Retention Index can be calculated and compared to published values.[8][17]

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The linearity of the curve should be verified (R² ≥ 0.995). The concentration of this compound in unknown samples is then calculated from this curve.

  • Method Validation: For routine use, the method must be validated according to established guidelines (e.g., ICH or Eurachem).[18][19] Key parameters to assess include:

    • Accuracy: Recovery of spiked analyte in a sample matrix (typically 80-120%).[18][20]

    • Precision: Relative Standard Deviation (RSD) for replicate analyses (typically <15%).[18][20]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[11][21]

Conclusion

This application note provides a comprehensive framework for the reliable GC-MS analysis of this compound. By carefully selecting the sample preparation technique and optimizing instrument parameters, researchers and analysts can achieve accurate and precise results for both qualitative and quantitative assessments. The detailed protocols serve as a robust starting point for method development and validation in diverse applications, from quality control in manufacturing to formulation development in the flavor and fragrance industries.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Gao, W., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Trapped-Headspace GC-QMS-IMS: Boosting Untargeted Benchtop Volatilomics to the Next Level. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Royal Society Publishing. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation. Retrieved from [Link]

  • CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

  • ResearchGate. (n.d.). Volatile compounds detected in the samples analyzed by HS-SPME-GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • MDPI. (2020). Identification of Volatile and Semi-Volatile Compounds in Polymeric Coatings Used in Metal Cans by GC-MS and SPME. Retrieved from [Link]

  • Blogs - News. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • PubMed Central. (2021). Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Analysis of Volatile Compounds in Tieguanyin with Different Types Based on HS–SPME–GC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]

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Application Note: Structural Elucidation of Isobutyl Tiglate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] It leverages the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4] The principle of NMR lies in the absorption of radiofrequency energy by nuclei in a strong magnetic field, which causes transitions between nuclear spin states.[1][4] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.[3]

Isobutyl tiglate, systematically named 2-methylpropyl (E)-2-methylbut-2-enoate, is an ester with the molecular formula C₉H₁₆O₂.[5][6][7] Its structure comprises an isobutyl group attached to a tiglate (the E-isomer of 2-methyl-2-butenoic acid) moiety. This application note will systematically dissect the ¹H and ¹³C NMR spectra of this compound to assign each resonance and explain the underlying structural basis for the observed chemical shifts and coupling patterns.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the proper preparation of the sample.[8] The following protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.

Objective: To prepare a homogeneous solution of this compound in a deuterated solvent suitable for high-resolution NMR spectroscopy.

Materials:

  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.[9][10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the this compound. CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer to "lock" the magnetic field.[11]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the this compound. The resulting solution should be clear and free of any particulate matter.

  • Filtration and Transfer: To remove any suspended particles that could degrade the spectral resolution, filter the solution into the NMR tube using a Pasteur pipette with a small plug of glass wool.[8] Transfer the solution to the NMR tube to a height of approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Internal Standard: The deuterated chloroform used in this protocol contains tetramethylsilane (TMS) as an internal reference standard. The ¹H NMR signal for TMS is defined as 0.00 ppm, and all other chemical shifts are reported relative to this standard.[12]

Data Acquisition and Processing

The ¹H and ¹³C NMR spectra of this compound were acquired on a 400 MHz spectrometer. The data was processed using standard Fourier transformation, phasing, and baseline correction.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their local electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).[13]

Predicted ¹H NMR Signals for this compound

Before analyzing the actual spectrum, let's predict the expected signals based on the structure of this compound.

Caption: Chemical structure of this compound.

Based on the structure, we can identify five distinct proton environments:

  • H-a: The vinyl proton.

  • H-b: The protons of the methyl group attached to the double bond.

  • H-c: The protons of the other methyl group on the double bond.

  • H-d: The methylene protons of the isobutyl group.

  • H-e: The methine proton of the isobutyl group.

  • H-f: The six equivalent protons of the two methyl groups of the isobutyl group.

Analysis of the ¹H NMR Spectrum

The experimental ¹H NMR data for this compound is summarized in the table below.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~6.8Quartet (q)1HVinyl H
B~3.9Doublet (d)2HO-CH
C~1.95Nonet/Multiplet (m)1HCH (CH₃)₂
D~1.8Doublet (d)3H=C-CH
E~1.8Singlet (s)3H=C(CH₃)-COO
F~0.95Doublet (d)6HCH(CH ₃)₂

Detailed Interpretation:

  • Signal A (~6.8 ppm, 1H, quartet): This downfield signal is characteristic of a proton attached to a carbon-carbon double bond (vinylic proton). Its deshielding is further enhanced by the proximity to the electron-withdrawing ester group. The multiplicity is a quartet, which, according to the n+1 rule, indicates coupling to three neighboring protons. This corresponds to the long-range coupling with the three protons of the adjacent methyl group (Signal D).

  • Signal B (~3.9 ppm, 2H, doublet): This signal is in the region typical for protons on a carbon adjacent to an oxygen atom of an ester (O-CH₂).[14] The integration of 2H confirms it is a methylene group. The doublet multiplicity indicates coupling to a single neighboring proton, which is the methine proton of the isobutyl group (Signal C).

  • Signal C (~1.95 ppm, 1H, multiplet): This signal corresponds to the methine proton of the isobutyl group. It is coupled to the two methylene protons (Signal B) and the six protons of the two methyl groups (Signal F), resulting in a complex multiplet.

  • Signal D (~1.8 ppm, 3H, doublet): This signal is assigned to the methyl group protons on the double bond that are coupled to the vinylic proton. The doublet multiplicity arises from this coupling.

  • Signal E (~1.8 ppm, 3H, singlet): This signal is also in the allylic region and is assigned to the methyl group attached to the same carbon as the ester functionality. Since there are no protons on the adjacent carbon of the double bond, this signal appears as a singlet.

  • Signal F (~0.95 ppm, 6H, doublet): This upfield signal with an integration of 6H is characteristic of the two equivalent methyl groups of the isobutyl moiety. The doublet multiplicity is due to coupling with the single adjacent methine proton (Signal C).

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides information about the number of chemically non-equivalent carbon atoms in the molecule.[15] In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.[15]

Predicted ¹³C NMR Signals for this compound

Based on the structure of this compound, we expect to see eight distinct carbon signals, as one of the carbons in the isobutyl group is a duplicate due to symmetry.

Analysis of the ¹³C NMR Spectrum

The experimental ¹³C NMR data for this compound is summarized in the table below. DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy can be used to differentiate between CH, CH₂, and CH₃ groups.[16][17][18]

Chemical Shift (δ, ppm)Carbon Type (from DEPT)Assignment
~167CC =O (Ester carbonyl)
~138CH=C H
~128C=C (CH₃)COO
~70CH₂O-C H₂
~28CHC H(CH₃)₂
~19CH₃CH(C H₃)₂
~14CH₃=CH-C H₃
~12CH₃=C(C H₃)COO

Detailed Interpretation:

  • ~167 ppm (C): This highly deshielded signal is characteristic of a carbonyl carbon in an ester.[15][19][20]

  • ~138 ppm (CH): This signal is in the alkene region and is assigned to the vinyl methine carbon.

  • ~128 ppm (C): This is the other alkene carbon, which is quaternary as it is bonded to a methyl group and the ester functionality.

  • ~70 ppm (CH₂): This signal corresponds to the methylene carbon of the isobutyl group, which is attached to the ester oxygen. Its chemical shift is downfield due to the electron-withdrawing effect of the oxygen atom.

  • ~28 ppm (CH): This is the methine carbon of the isobutyl group.

  • ~19 ppm (CH₃): This signal represents the two equivalent methyl carbons of the isobutyl group.

  • ~14 ppm (CH₃): This upfield signal is assigned to the methyl carbon attached to the vinyl methine.

  • ~12 ppm (CH₃): This is the methyl carbon attached to the quaternary vinyl carbon.

Structural Confirmation and Workflow

The combined analysis of the ¹H and ¹³C NMR spectra provides a self-validating confirmation of the structure of this compound. The workflow for this interpretation is summarized in the following diagram.

NMR_Interpretation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Spectral_Analysis Spectral Analysis cluster_Interpretation Structural Interpretation Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Acquisition Sample_Prep->NMR_Acquisition H1_Analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR_Acquisition->H1_Analysis C13_Analysis 13C NMR Analysis (Chemical Shift, DEPT) NMR_Acquisition->C13_Analysis Proton_Assignment Assign Protons to Signals H1_Analysis->Proton_Assignment Carbon_Assignment Assign Carbons to Signals C13_Analysis->Carbon_Assignment Structure_Validation Validate Structure with Connectivity Proton_Assignment->Structure_Validation Carbon_Assignment->Structure_Validation Final_Structure Confirmed Structure of This compound Structure_Validation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note has demonstrated the comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the chemical shifts, integration, and coupling patterns, all proton and carbon signals have been unambiguously assigned to their respective atoms in the molecular structure. This detailed analysis underscores the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and development. The provided protocols and interpretation guide serve as a valuable resource for scientists working with similar ester compounds.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. Retrieved from [Link]

  • Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

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  • ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • A-Level Chemistry. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Coupling in H-NMR. Retrieved from [Link]

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  • Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

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  • OpenStax. (2023, September 20). DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

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Comprehensive Guide to the Analytical Detection of Isobutyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the qualitative and quantitative analysis of isobutyl tiglate, an ester of interest in the flavor, fragrance, and pharmaceutical industries. Recognizing the need for robust and reliable analytical methods, this document outlines two primary instrumental approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices, offering field-proven insights into method development, validation, and implementation. Included are step-by-step protocols, data presentation tables, and workflow diagrams designed to ensure scientific integrity and reproducibility for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Context

This compound (2-methylpropyl (2E)-2-methylbut-2-enoate) is a volatile ester recognized for its characteristic herbal and pungent aroma.[1] Its applications span the flavor and fragrance industries, and its detection may be relevant in pharmaceutical settings as a potential impurity, metabolite, or component in formulation excipients.[2][3][4] The accurate and precise determination of this compound is critical for quality control, stability testing, and regulatory compliance.

The selection of an appropriate analytical method is contingent upon the analyte's physicochemical properties. This compound's volatility and thermal stability make it an ideal candidate for Gas Chromatography (GC), while its chemical structure also allows for detection by High-Performance Liquid Chromatography (HPLC), offering an alternative pathway for analysis.[5][6] This guide provides comprehensive protocols for both GC-MS, the preferred method for its sensitivity and specificity, and RP-HPLC with UV detection. Furthermore, it establishes a self-validating system by detailing a full validation protocol in accordance with International Council for Harmonisation (ICH) guidelines.[7][8]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is paramount for method design. For instance, its boiling point dictates the temperature programming in GC, while its solubility informs solvent selection for sample and standard preparation.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[9]
Molecular Weight 156.22 g/mol [9]
Boiling Point 182-184 °C at 760 mmHg[1]
Flash Point 67.22 °C (153 °F) TCC[1]
Solubility Soluble in alcohol; low solubility in water (est. 164.4 mg/L at 25°C)[1]
Kovats Retention Index ~1076 (Standard non-polar column)[6][9]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound. The methodology leverages a heated gas phase (the mobile phase) to transport the analyte through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its affinity for the stationary phase.[6] Coupling the GC with a Mass Spectrometer (MS) provides unparalleled specificity. The MS ionizes the eluted compound, fragments it in a reproducible pattern, and detects these fragments based on their mass-to-charge ratio (m/z). This creates a unique chemical fingerprint, allowing for confident identification even in complex matrices.[10][11][12]

Visual Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Instrumentation cluster_data Data Processing Sample 1. Obtain Sample (e.g., essential oil, drug product) Dilution 2. Dilute in Volatile Solvent (e.g., Hexane, Ethyl Acetate) Sample->Dilution Filter 3. Filter (0.45 µm PTFE) if particulates are present Dilution->Filter Injection 4. Inject into GC Inlet Filter->Injection Separation 5. Separate on Capillary Column Injection->Separation Ionization 6. Elute to MS (Electron Ionization) Separation->Ionization Detection 7. Detect Fragments Ionization->Detection TIC 8. Generate Total Ion Chromatogram (TIC) Detection->TIC Spectrum 9. Extract Mass Spectrum of Target Peak TIC->Spectrum Library 10. Compare Spectrum to NIST Library Spectrum->Library Quant 11. Quantify using Calibration Curve Spectrum->Quant

Caption: Workflow for this compound detection by GC-MS.

Protocol 2.1: GC-MS Analysis of this compound

A. Materials and Reagents

  • This compound Reference Standard: (≥98% purity)

  • Solvent: Hexane or Ethyl Acetate (GC or HPLC grade)

  • Micropipettes and Volumetric Flasks

  • Autosampler Vials with Septa

  • Syringe Filters: 0.45 µm PTFE, if needed

B. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with hexane.

C. Sample Preparation

  • Accurately weigh a known amount of the sample matrix into a volumetric flask.

  • Add hexane to dissolve the sample and dilute to a final concentration expected to be within the calibration range.

  • Vortex to mix thoroughly. If the solution contains particulates, filter through a 0.45 µm PTFE syringe filter into an autosampler vial.[13]

D. Instrumental Parameters These parameters are a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, reliable GC platform.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm df)A non-polar column is suitable for separating compounds based on boiling point.[14]
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume 1 µLStandard volume for capillary columns.
Injection Mode **Split (e.g., 20:1)Prevents column overloading for concentrated samples. Adjust split ratio as needed.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency.
Oven Program Initial 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min)The program starts below the solvent boiling point and ramps up to elute this compound (BP ~183°C) in a reasonable time with good peak shape.
MS System Agilent 5977 or equivalentStandard quadrupole mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[12]
Source Temp. 230 °CStandard operating temperature.
Quadrupole Temp. 150 °CStandard operating temperature.
Scan Range 40-300 m/zCaptures the molecular ion (156.22 m/z) and key fragments (e.g., 83, 55, 101 m/z) of this compound.[9]

E. Data Analysis

  • Identification: Confirm the identity of this compound by comparing its retention time with that of the reference standard and by matching its mass spectrum against a reference library (e.g., NIST).[12]

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Apply linear regression to determine the concentration in unknown samples.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While GC-MS is superior for this analyte, HPLC can serve as an orthogonal technique for confirmation or for labs without GC-MS capabilities.[5] Reverse-Phase HPLC (RP-HPLC) separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile and water).[15] Non-polar compounds like this compound will be retained longer on the column. A key consideration is detection; this compound lacks a strong UV chromophore, so sensitivity with a standard UV detector may be limited. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) would be more suitable if available.

Visual Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Instrumentation cluster_data Data Processing Sample 1. Obtain Sample Dilution 2. Dissolve in Mobile Phase (e.g., Acetonitrile) Sample->Dilution Filter 3. Filter (0.45 µm PTFE) Dilution->Filter Injection 4. Inject onto HPLC Filter->Injection Separation 5. Separate on C18 Column Injection->Separation Detection 6. Detect with UV Detector Separation->Detection Chroma 7. Generate Chromatogram Detection->Chroma Quant 8. Quantify using Calibration Curve Chroma->Quant

Caption: Workflow for this compound detection by HPLC-UV.

Protocol 3.1: HPLC-UV Analysis of this compound

A. Materials and Reagents

  • This compound Reference Standard: (≥98% purity)

  • Solvents: Acetonitrile and Water (HPLC grade)

  • Volumetric Glassware, Vials, and Filters as described in Protocol 2.1.

B. Standard and Sample Preparation

  • Prepare stock and working standards as described in Protocol 2.1, using acetonitrile as the diluent.

  • Prepare samples by dissolving a known quantity in acetonitrile to a concentration within the calibration range. Filter all solutions before injection.[16]

C. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260 or equivalentStandard, reliable HPLC platform.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reverse-phase column suitable for separating non-polar analytes.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)Isocratic elution provides a simple and robust separation. The ratio may need optimization.[15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 210 nmThis compound lacks a strong chromophore; detection at a low UV wavelength is necessary but may suffer from interference and low sensitivity.

Protocol for Method Validation

Trustworthiness: A protocol is only as reliable as its validation. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[8] The following steps, based on ICH Q2(R1) guidelines, should be performed for the chosen analytical method (GC-MS is recommended).[7]

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte only, without interference from matrix components, impurities, or degradants.Peak purity index > 0.99 for DAD; No co-eluting peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (R²) ≥ 0.999 over a minimum of 5 concentration levels.[7]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value.98.0% - 102.0% recovery of a spiked analyte in the matrix at 3 levels (e.g., 80%, 100%, 120%).[7]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0%.[11][17]
LOD The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) of 3:1.
LOQ The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; RSD should meet precision criteria.[11]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within precision limits after minor changes (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min).
Protocol 4.1: Validation Procedure
  • Specificity: Analyze a blank matrix, a spiked matrix, and the reference standard. Ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare and inject the calibration standards (as in Protocol 2.1B) at a minimum of five concentrations. Plot peak area vs. concentration and perform a linear regression analysis.

  • Accuracy/Recovery: Prepare a blank sample matrix and spike it with known amounts of this compound at three different concentration levels (e.g., low, medium, high). Analyze in triplicate and calculate the percent recovery.[18]

  • Precision (Repeatability): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the RSD.

  • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument. Calculate the RSD between the two data sets.

  • LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ) by injecting progressively more dilute solutions.

  • Robustness: Deliberately vary critical method parameters one at a time (e.g., GC oven temperature ramp, flow rate) and analyze a standard solution. Evaluate the impact on retention time and peak area.

References

  • Patsnap Eureka. (2025). Advanced Analytical Methods for Isobutane Detection.
  • Al-Qaim, F. F., et al. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC - NIH.
  • JECFA. (n.d.). HPLC Method for Flavourings.
  • NCBI Bookshelf - NIH. (n.d.).
  • The Good Scents Company. (n.d.).
  • The Good Scents Company. (n.d.). This compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E).
  • The Good Scents Company. (n.d.). isoamyl tiglate 3-methylbutyl (E)
  • The Good Scents Company. (n.d.).
  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | C9H16O2.
  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook.
  • ResearchGate. (n.d.). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils | Request PDF.
  • Agilent. (n.d.).
  • MDPI. (2020).
  • PubMed Central. (n.d.). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands.
  • SIELC Technologies. (n.d.).
  • LECO Corporation. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isobutyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isobutyl tiglate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles to provide you with reliable and actionable solutions.

Troubleshooting Guide: Enhancing this compound Yield

Low yield is one of the most common challenges encountered during the synthesis of this compound via Fischer-Speier esterification. This section provides a systematic approach to identifying and resolving the root causes of suboptimal yields.

Problem 1: The reaction is not reaching completion, resulting in a low yield of this compound.

Possible Cause 1: Equilibrium Limitations

The Fischer-Speier esterification is a reversible reaction.[1][2] The accumulation of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants (tiglic acid and isobutanol), thus limiting the yield of the desired ester.[2][3]

Solution:

To shift the equilibrium towards the product side, it is crucial to remove water from the reaction mixture as it is formed.[2][4] The most effective method for this is the use of a Dean-Stark apparatus.[1][5][6]

Experimental Protocol: Fischer-Speier Esterification with a Dean-Stark Trap

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[5][7]

  • Reagents:

    • Tiglic acid (1.0 eq)

    • Isobutanol (3.0 eq)

    • Toluene (as an azeotropic solvent)

    • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)

  • Procedure: a. To the round-bottom flask, add the tiglic acid, isobutanol, toluene, and the acid catalyst. b. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. c. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask. d. Continue the reaction until no more water is collected in the trap. e. Allow the reaction to cool to room temperature before proceeding with the workup.

dot

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification Flask Round-Bottom Flask (Tiglic Acid, Isobutanol, Toluene, Catalyst) Dean_Stark Dean-Stark Trap Flask->Dean_Stark Vapor (Toluene-Water Azeotrope) Wash Aqueous Wash (e.g., NaHCO3 solution) Flask->Wash Reaction Mixture Dean_Stark->Flask Toluene Return Condenser Reflux Condenser Dean_Stark->Condenser Condenser->Dean_Stark Condensate Dry Drying (e.g., MgSO4) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for this compound Synthesis and Purification.

Possible Cause 2: Insufficient Catalyst or Inactive Catalyst

An acid catalyst is essential for the Fischer-Speier esterification to proceed at a reasonable rate.[4][8] If the catalyst is omitted, used in insufficient quantity, or has lost its activity, the reaction will be exceedingly slow, resulting in a low yield within a practical timeframe.

Solution:

  • Catalyst Choice: Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid.[4] For substrates that are sensitive to strong acids, milder Lewis acid catalysts like scandium(III) triflate can be employed.[4]

  • Catalyst Loading: A typical catalyst loading is 1-5 mol% relative to the limiting reagent (tiglic acid).

  • Catalyst Quality: Ensure that the acid catalyst has been stored properly and has not been deactivated by exposure to moisture or basic contaminants.

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)1-2Inexpensive, highly effectiveCan cause charring and side reactions
p-Toluenesulfonic Acid (p-TsOH)2-5Solid, easier to handle than H₂SO₄More expensive than H₂SO₄
Scandium(III) Triflate (Sc(OTf)₃)1-2Mild, suitable for sensitive substratesExpensive
Problem 2: Presence of Significant Impurities After Reaction Workup.

Possible Cause 1: Unreacted Starting Materials

Due to the reversible nature of the reaction, it is common to have unreacted tiglic acid and isobutanol in the crude product mixture.

Solution:

  • Workup Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted tiglic acid and the acid catalyst.[1]

    • Wash with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

Possible Cause 2: Formation of Side Products

At the elevated temperatures used for esterification, isobutanol can undergo acid-catalyzed dehydration to form isobutene or react with another molecule of isobutanol to form diisobutyl ether.

Solution:

  • Temperature Control: While reflux is necessary, avoid excessive heating, which can promote side reactions. The reaction temperature will be dictated by the boiling point of the chosen solvent.[1]

  • Purification: Fractional distillation is the most effective method for separating the desired this compound from unreacted isobutanol and any high-boiling side products like diisobutyl ether.

CompoundBoiling Point (°C)
Isobutanol108
This compound 182-184 [9]
Diisobutyl Ether122

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer-Speier esterification for this compound synthesis?

A1: The reaction proceeds through a series of protonation and nucleophilic attack steps.[2][8]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of tiglic acid, making the carbonyl carbon more electrophilic.[2]

  • Nucleophilic Attack: A molecule of isobutanol acts as a nucleophile and attacks the activated carbonyl carbon.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.

// Nodes for the mechanism steps "Tiglic_Acid" [label="Tiglic Acid + H⁺"]; "Protonated_Acid" [label="Protonated Tiglic Acid"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate"]; "Proton_Transfer" [label="Protonated Intermediate"]; "Protonated_Ester" [label="Protonated Ester + H₂O"]; "Isobutyl_Tiglate" [label="this compound + H⁺"];

// Edges representing the reaction flow "Tiglic_Acid" -> "Protonated_Acid" [label="Protonation"]; "Protonated_Acid" -> "Tetrahedral_Intermediate" [label="+ Isobutanol"]; "Tetrahedral_Intermediate" -> "Proton_Transfer" [label="Proton Transfer"]; "Proton_Transfer" -> "Protonated_Ester" [label="Elimination of H₂O"]; "Protonated_Ester" -> "Isobutyl_Tiglate" [label="Deprotonation"]; }

Sources

Technical Support Center: Isobutyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isobutyl tiglate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each problem is followed by a causal analysis and actionable solutions.

Issue 1: Low Yield of this compound with Significant Amounts of Unreacted Tiglic Acid.

Symptoms:

  • Low isolated yield of the final product.

  • GC-MS or NMR analysis of the crude product shows a high percentage of unreacted tiglic acid.

  • The reaction seems to stall before reaching completion.

Causality Analysis: The primary method for synthesizing this compound is the Fischer esterification of tiglic acid with isobutanol, catalyzed by a strong acid like sulfuric acid. This reaction is a classic example of an equilibrium process[1][2][3][4]. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester[1][2]. If water is not effectively removed, the reaction will not proceed to completion, resulting in low yields.

Solutions:

  • Water Removal:

    • Dean-Stark Apparatus: The most effective method to drive the equilibrium forward is to remove water as it forms.[1][3][5] This is typically achieved by refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene or cyclohexane, using a Dean-Stark trap.

    • Excess Reagent: Using a large excess of isobutanol can also shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[2]

  • Catalyst Concentration:

    • Ensure an adequate amount of acid catalyst is used. Typically, 1-5 mol% of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH) is sufficient.[3]

  • Reaction Time and Temperature:

    • Fischer esterifications can be slow. Ensure the reaction is refluxed for a sufficient amount of time. Monitoring the reaction progress by TLC or GC is recommended.

Issue 2: Presence of a Significant Isomeric Impurity in the Final Product.

Symptoms:

  • GC-MS analysis reveals a peak with a similar mass spectrum to this compound but a different retention time.

  • ¹H NMR shows two sets of signals for the vinylic proton and methyl groups, indicating the presence of a geometric isomer.

Causality Analysis: Tiglic acid ((E)-2-methyl-2-butenoic acid) can isomerize to its less stable geometric isomer, angelic acid ((Z)-2-methyl-2-butenoic acid), under acidic conditions and heat. This leads to the formation of isobutyl angelate as a major byproduct.[6] Isobutyl angelate has a similar boiling point to this compound, making it difficult to separate by simple distillation.

Solutions:

  • Control Reaction Temperature:

    • While heat is necessary to drive the esterification, excessive temperatures can promote isomerization. Use the lowest effective reflux temperature by choosing an appropriate solvent.

  • Choice of Catalyst:

    • While strong protic acids are effective for esterification, they can also promote isomerization. Consider using a milder catalyst if isomerization is a significant issue.

  • Purification:

    • Fractional Distillation: Due to the difference in boiling points between this compound (182-184 °C) and isobutyl angelate (boiling point of the corresponding methyl ester is lower than methyl tiglate, suggesting a similar trend for the isobutyl esters), careful fractional distillation under reduced pressure can be effective for separation.[6][7]

    • Preparative Chromatography: For high-purity applications, preparative gas chromatography (prep-GC) or column chromatography on silica gel may be necessary.

Issue 3: Identification of a High-Boiling, Non-polar Byproduct.

Symptoms:

  • A high-boiling impurity is observed during distillation.

  • GC-MS analysis indicates a compound with a mass corresponding to C₈H₁₈O.

Causality Analysis: Under strong acid catalysis and heat, alcohols can undergo dehydration to form ethers. In this case, two molecules of isobutanol can condense to form diisobutyl ether . This is a common side reaction in acid-catalyzed reactions of primary alcohols at elevated temperatures.

Solutions:

  • Temperature Control:

    • Avoid excessive heating. The formation of ethers is generally favored at lower temperatures than alkene formation but can still compete with esterification.

  • Stoichiometry:

    • Using a large excess of isobutanol to drive the esterification will also increase the likelihood of ether formation. A careful balance of reactants is necessary.

  • Purification:

    • Diisobutyl ether (b.p. 122 °C) has a significantly lower boiling point than this compound (182-184 °C) and can be removed by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of this compound via Fischer esterification?

A1: The main potential byproducts are:

  • Isobutyl angelate: The geometric isomer of the desired product, formed from the isomerization of tiglic acid to angelic acid under acidic and thermal conditions.[6]

  • Diisobutyl ether: Formed from the acid-catalyzed self-condensation of two molecules of isobutanol.

  • Isobutylene: Formed from the acid-catalyzed dehydration of isobutanol, especially at higher temperatures.[8][9]

  • Unreacted starting materials: Tiglic acid and isobutanol may remain if the reaction does not go to completion.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting materials (tiglic acid and isobutanol) on a silica gel plate. The disappearance of the starting materials and the appearance of a new, less polar spot for the ester indicates reaction progress.

  • Gas Chromatography (GC): A small aliquot of the reaction mixture can be analyzed by GC to quantify the formation of the product and the consumption of reactants.

Q3: What is the purpose of washing the crude product with sodium bicarbonate solution during the workup?

A3: The sodium bicarbonate wash is a crucial step to neutralize the acid catalyst (e.g., H₂SO₄) and remove any unreacted tiglic acid.[2] Tiglic acid will react with the basic sodium bicarbonate to form a water-soluble sodium salt, which is then removed in the aqueous layer.

Q4: Can I use a different acid catalyst besides sulfuric acid?

A4: Yes, other strong protic acids like p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can be used.[3] Solid acid catalysts like resins can be advantageous as they are easily filtered off after the reaction, simplifying the workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

Materials:

  • Tiglic acid

  • Isobutanol (at least 3 equivalents)

  • Toluene

  • Concentrated sulfuric acid (or p-TsOH)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add tiglic acid, isobutanol, and toluene.

  • Slowly add the acid catalyst (e.g., concentrated H₂SO₄, ~1-2 mol%) to the stirring mixture.

  • Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until no more gas evolves), and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To identify and quantify the components of the crude reaction mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: 40-300 m/z

Expected Elution Order: Isobutylene (if volatile enough to be trapped), diisobutyl ether, isobutanol, isobutyl angelate, this compound, tiglic acid (if derivatized or on a suitable column).

Data Presentation & Visualization

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₉H₁₆O₂156.22182-184[7]
Isobutyl AngelateC₉H₁₆O₂156.22~175-180 (estimated)
Tiglic AcidC₅H₈O₂100.12198.5
IsobutanolC₄H₁₀O74.12108
Diisobutyl EtherC₈H₁₈O130.23122
Diagrams

Diagram 1: Fischer Esterification of Tiglic Acid

Fischer_Esterification cluster_reactants Reactants cluster_products Products Tiglic_Acid Tiglic Acid reaction_center Tiglic_Acid->reaction_center Isobutanol Isobutanol Isobutanol->reaction_center H_plus H+ Catalyst H_plus->reaction_center Catalyzes Water Water Water->reaction_center <-- Hydrolysis Isobutyl_Tiglate This compound reaction_center->Water + reaction_center->Isobutyl_Tiglate + Byproduct_Formation cluster_starting_materials Starting Materials cluster_byproducts Potential Byproducts Tiglic_Acid Tiglic Acid Isobutyl_Angelate Isobutyl Angelate Tiglic_Acid->Isobutyl_Angelate Isomerization then Esterification Isobutanol Isobutanol Diisobutyl_Ether Diisobutyl Ether Isobutanol->Diisobutyl_Ether Self-condensation Isobutylene Isobutylene Isobutanol->Isobutylene Dehydration H_plus_heat H+, Heat

Caption: Key side reactions in this compound synthesis.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Low Yield of this compound check_unreacted_acid High unreacted tiglic acid? start->check_unreacted_acid water_removal Improve water removal (Dean-Stark) or use excess isobutanol check_unreacted_acid->water_removal Yes check_other_impurities Check for major byproduct peaks in GC-MS check_unreacted_acid->check_other_impurities No isomerization Lower reaction temperature and consider milder catalyst check_other_impurities->isomerization Isomer Peak Present ether_formation Lower reaction temperature check_other_impurities->ether_formation Ether Peak Present

Sources

Technical Support Center: Purification of Isobutyl Tiglate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isobutyl tiglate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from synthesis reaction mixtures. Our focus is on providing practical, experience-driven solutions grounded in scientific principles to ensure the integrity and purity of your final product.

Introduction to this compound Purification

This compound, an ester with a characteristic herbal and fruity aroma, is synthesized through the esterification of tiglic acid and isobutanol. The purification of this compound is critical to remove unreacted starting materials, catalysts, and byproducts. This guide will walk you through common challenges and their solutions, leveraging standard laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My crude reaction mixture is a single phase. How do I begin the purification process?

A1: It is common for the crude reaction mixture, especially after a Fischer esterification using an acid catalyst like sulfuric acid, to be a single phase containing this compound, excess isobutanol, water, and the acid catalyst. The first step is to perform a liquid-liquid extraction to separate the organic components from the aqueous phase.

  • Causality: this compound is insoluble in water, while the excess isobutanol has some water solubility. The acid catalyst is highly soluble in water. This differential solubility is the basis for separation by extraction.[1]

  • Troubleshooting:

    • Emulsion formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of immiscible liquids. To break an emulsion, you can add a saturated brine solution, which increases the ionic strength of the aqueous phase, or let the mixture stand for an extended period. Gentle inversion of the separatory funnel is recommended over vigorous shaking.

Q2: What is the best solvent system for extracting this compound?

A2: A non-polar organic solvent in which this compound is highly soluble and which is immiscible with water is ideal. Diethyl ether or ethyl acetate are excellent choices.

  • Expertise & Experience: While both are effective, diethyl ether has a lower boiling point, making it easier to remove in the final evaporation step. However, it is highly flammable. Ethyl acetate is a good, less volatile alternative.

Q3: After extraction, my organic layer is still acidic. How do I neutralize it?

A3: The residual acid catalyst must be removed to prevent potential degradation of the ester during heating in the distillation step. This is achieved by washing the organic layer with a weak base.

  • Protocol:

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. You will observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases.

    • Follow this with a wash with deionized water to remove any remaining bicarbonate solution and dissolved salts.

    • Finally, wash with a saturated brine solution to draw out most of the water from the organic layer, which aids in the subsequent drying step.

Q4: My final product is cloudy. What is the cause and how can I fix it?

A4: Cloudiness in the final product is almost always due to the presence of water. It is crucial to thoroughly dry the organic layer before the final solvent removal and distillation.

  • Trustworthiness of Protocol: A self-validating drying process involves:

    • Adding an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic extract.

    • Initially, the drying agent will clump together as it absorbs water. Continue adding small portions of the drying agent and swirling until some of the newly added agent remains free-flowing. This indicates that all the water has been absorbed.

    • Filter the dried organic solution to remove the drying agent before proceeding.

Q5: I am having trouble separating this compound from the unreacted isobutanol by distillation. What should I do?

A5: The boiling points of this compound (182-184 °C) and isobutanol (108 °C) are significantly different, making simple distillation a suitable method for separation.[1][2] However, issues can still arise.

  • Troubleshooting:

    • Inefficient separation: If you are observing co-distillation, ensure your distillation apparatus is set up correctly with a fractionating column (e.g., a Vigreux column) to provide a sufficient number of theoretical plates for efficient separation.

    • Product degradation: this compound has a relatively high boiling point. To prevent potential degradation at atmospheric pressure, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the ester.

    • Bumping: To ensure smooth boiling and prevent bumping, use a magnetic stir bar or boiling chips in the distilling flask.

Experimental Protocols

Liquid-Liquid Extraction Workflow

Here is a step-by-step protocol for the initial workup of the reaction mixture.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether or ethyl acetate and gently mix.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution.

    • Deionized water.

    • Saturated brine solution.

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

Drying and Solvent Removal
  • Add anhydrous magnesium sulfate to the organic extract and swirl.

  • Filter the solution to remove the drying agent.

  • Remove the extraction solvent using a rotary evaporator.

Final Purification by Distillation
  • Set up a simple or fractional distillation apparatus.

  • Transfer the crude this compound to the distilling flask.

  • Add boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect the fraction that distills at the correct boiling point and refractive index for this compound.

Data Presentation

PropertyValueSource
Boiling Point 182-184 °C at 760 mmHg[1]
Specific Gravity 0.899-0.902 g/cm³ at 20 °C[1]
Refractive Index 1.436-1.438 at 20 °C[1]
Solubility in Water 164.4 mg/L at 25 °C (estimated)[1]
Flash Point 67.22 °C[1]

Visualizations

Experimental Workflow for this compound Purification

PurificationWorkflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (Diethyl Ether/Water) reaction_mixture->extraction washing Aqueous Washes (NaHCO3, H2O, Brine) extraction->washing Organic Layer drying Drying (Anhydrous MgSO4) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation (Vacuum) solvent_removal->distillation Crude Product pure_product Pure this compound distillation->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

LogicalRelationship start Start: Crude Product remove_acid Remove Acid Catalyst & Water-Soluble Impurities start->remove_acid Extraction & Washing remove_water Remove Dissolved Water remove_acid->remove_water Drying remove_solvent Remove Extraction Solvent remove_water->remove_solvent Evaporation separate_by_bp Separate by Boiling Point remove_solvent->separate_by_bp Distillation end_product End: Pure this compound separate_by_bp->end_product

Caption: Logical steps in the purification process.

Safety Information

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work in a well-ventilated area or a fume hood.

  • Storage: Store this compound in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[3]

  • Hazards: this compound is irritating to the skin.[1]

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • Google Patents. (n.d.). US4642167A - Separation of isobutyl acetate from isobutanol by extractive distillation.
  • The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
  • Google Patents. (n.d.). US3979474A - Process for separating isobutylene from C4 hydrocarbon mixtures.
  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • PubMed. (2012, June 8). Purification of Vetiver Alcohols and Esters for Quantitative High-Performance Thin-Layer Chromatography Determination in Haitian Vetiver Essential Oils and Vetiver Acetates. Retrieved from [Link]

  • ResearchGate. (2018, December 5). Development of a Reactive Extraction Process for Isobutyl Isobutyrate Formation Intensified by Bifunctional Ionic Liquid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl tiglate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of mtbe-containing mixtures and obtaining isobutylene by cleavage of....
  • YouTube. (2015, November 17). How to extract chemicals from over the counter products. Retrieved from [Link]

  • Google Patents. (n.d.). CN101412671B - Method for separating isobutyl acetate, ethanol and water by azeotropic distillation.
  • The Good Scents Company. (n.d.). isobutyl butyrate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

  • CDN. (n.d.). Distillation of Reaction between Isobutyric Acid and Isobutyl Alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutanol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023217810A1 - Process for purifying a raw c4-hydrocarbon mixture.

Sources

Technical Support Center: Isobutyl Tiglate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for scaling up the synthesis of isobutyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the transition from bench-scale to larger-scale production. Here, we dissect potential issues, offer evidence-based troubleshooting strategies, and provide in-depth answers to frequently asked questions. Our goal is to equip you with the expertise to optimize your synthesis, ensure safety, and achieve high-purity yields.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up of this compound synthesis. Each issue is presented with its probable causes and a step-by-step resolution protocol.

Issue 1: Low Reaction Conversion or Stalled Reaction

Q: My esterification reaction is not reaching the expected conversion, or it appears to have stopped prematurely. What are the likely causes and how can I fix this?

A: Low or stalled conversion during the scale-up of a Fischer esterification is a common challenge, often stemming from issues with equilibrium, catalyst activity, or reaction conditions.

Probable Causes & Solutions:

  • Inefficient Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1] On a larger scale, the increased volume can make water removal less efficient, shifting the equilibrium back towards the reactants.

    • Solution:

      • Azeotropic Distillation: Ensure your Dean-Stark apparatus or equivalent setup is appropriately sized for the larger reaction volume. Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene, heptane) to facilitate its removal.

      • Dehydrating Agents: While concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, its corrosive nature can be problematic at scale.[1] Consider using molecular sieves (3Å or 4Å) that are properly activated and added in sufficient quantity to sequester the water produced.

  • Catalyst Deactivation or Insufficient Loading: The catalyst, whether a homogeneous acid like H₂SO₄ or a heterogeneous solid acid, can lose activity or be present in insufficient amounts for the larger volume.

    • Solution:

      • Homogeneous Catalysts: For catalysts like sulfuric acid, ensure the loading is scaled proportionally to the reactants. Typically, 1-3 mol% is a good starting point.

      • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 or sulfated zirconia can be excellent for simplifying purification.[2][3] However, mass transfer limitations can become more pronounced at scale. Ensure adequate stirring to suspend the catalyst effectively. If reusing the catalyst, verify its activity has not diminished through poisoning or leaching.

  • Suboptimal Temperature Control: Esterification requires heat to overcome the activation energy.[1] In large reactors, maintaining a uniform and optimal temperature can be challenging.

    • Solution:

      • Heating Mantles and Probes: For large-scale reactions, avoid oil baths and use heating mantles with temperature probes to ensure accurate and even heating.[4]

      • Reflux Rate: Monitor the reflux rate. A steady, consistent reflux indicates the reaction is proceeding at the solvent's boiling point, which is often the target temperature.

ParameterBench-Scale (Typical)Pilot/Industrial Scale (Considerations)
Water Removal Evaporation, small Dean-StarkEfficient, scaled-up azeotropic distillation; molecular sieves
Catalyst H₂SO₄, p-TsOHH₂SO₄, solid acid catalysts (e.g., Amberlyst-15) for easier removal
Temperature 140-180°C (reflux)Precise control with heating mantles and probes to avoid hotspots
Issue 2: Formation of Undesired Byproducts and Impurities

Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A: Byproduct formation is a critical concern in scaling up, as it complicates purification and reduces yield.

Probable Causes & Solutions:

  • Isomerization of Tiglic Acid to Angelic Acid: Tiglic acid ((2E)-2-Methylbut-2-enoic acid) and angelic acid ((2Z)-2-Methylbut-2-enoic acid) are cis-trans isomers.[5] Under certain conditions, especially with prolonged heating or the presence of specific catalysts, isomerization can occur, leading to the formation of isobutyl angelate.

    • Solution:

      • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of isomerization.[6]

      • Catalyst Choice: Some catalysts may favor isomerization more than others. If isobutyl angelate is a major impurity, consider screening alternative catalysts.

  • Etherification of Isobutanol: Strong acid catalysts can promote the dehydration of isobutanol to form diisobutyl ether, especially at higher temperatures.

    • Solution:

      • Control Temperature: Avoid excessive temperatures. The optimal temperature should be sufficient for esterification without promoting significant ether formation.

      • Molar Ratio: Using a slight excess of the carboxylic acid (tiglic acid) can help drive the esterification and reduce the concentration of available alcohol for self-condensation. However, this must be balanced with the ease of removing unreacted acid later.

  • Polymerization of Tiglic Acid: The double bond in tiglic acid makes it susceptible to polymerization, especially under harsh acidic conditions and high temperatures.

    • Solution:

      • Moderate Conditions: Employ the mildest possible reaction conditions (temperature, catalyst concentration) that still afford a reasonable reaction rate.

      • Inhibitors: In some cases, small amounts of radical inhibitors (e.g., hydroquinone) can be added to prevent polymerization, though their compatibility with the overall process must be verified.

Issue 3: Challenges in Product Purification and Isolation

Q: I'm having difficulty purifying my this compound at a larger scale. The distillation is slow, or the purity is not improving. What should I do?

A: Purification is often the bottleneck in scaling up ester synthesis.

Probable Causes & Solutions:

  • Azeotrope Formation: this compound may form azeotropes with unreacted isobutanol or the solvent, making simple distillation ineffective.

    • Solution:

      • Aqueous Workup: Before distillation, perform a thorough aqueous workup. Wash the crude product with a saturated sodium bicarbonate solution to remove unreacted tiglic acid and the acid catalyst. Follow with a water wash to remove any remaining salts and a brine wash to break up emulsions and remove bulk water.

      • Fractional Distillation: Use a fractionating column with sufficient theoretical plates for the separation. The boiling points of isobutanol (~108 °C), this compound (~183 °C), and potential byproducts need to be considered.[7]

  • Thermal Decomposition: Prolonged heating during distillation can lead to product degradation or isomerization.

    • Solution:

      • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound, minimizing thermal stress on the molecule.

      • Efficient Heat Transfer: Ensure uniform heating of the distillation flask to avoid localized overheating.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The primary safety concern is managing the exothermic nature of the esterification reaction.[1][8] While it may be mildly exothermic at the bench scale, the heat generated in a large reactor can be significant and lead to a thermal runaway if not properly controlled.[8][9]

  • Thermal Management: Ensure the reactor's cooling system is capable of handling the heat load.[8] Perform a risk assessment and consider calorimetric studies (e.g., DSC or ARSST) to determine the onset temperature for any potential thermal runaway.[9]

  • Reagent Handling: Isobutanol is flammable.[1] Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe equipment in areas where flammable vapors may be present.

  • Pressure Build-up: Avoid using sealed systems like needles for gas inlet/outlet on a large scale, as this can lead to excessive pressure increases.[4]

Q2: Which type of catalyst is better for large-scale synthesis: homogeneous or heterogeneous?

A2: The choice depends on the specific process and equipment availability.

  • Homogeneous Catalysts (e.g., H₂SO₄): These are often inexpensive and highly active. However, they require neutralization and removal during workup, which can generate significant aqueous waste. Their corrosive nature is also a major concern for industrial reactors.[3]

  • Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites): These solid acid catalysts are generally preferred for larger-scale and continuous processes. They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are non-corrosive.[2] This aligns with the principles of green chemistry by minimizing waste.[10][11]

Q3: Can I use a different esterification method for better scalability?

A3: Yes, several alternatives to Fischer esterification exist.

  • Steglich Esterification: This method uses coupling agents like DCC or EDC in the presence of a catalyst like DMAP.[12] It proceeds at room temperature, avoiding heat-related side reactions, but the cost of the reagents and the need to remove urea byproducts can be drawbacks at scale.

  • Enzymatic Esterification: Lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the esterification under very mild conditions.[13] This approach offers high selectivity and avoids harsh acidic conditions. However, challenges include enzyme cost, activity, and stability over multiple cycles, as well as potential mass transfer limitations in large reactors.[14]

  • Reactive Distillation: This process intensification technique combines reaction and distillation in a single unit.[15][16] As the ester is formed, it is continuously separated, driving the equilibrium towards the product side and potentially leading to very high conversions.[17] This is a highly efficient method but requires specialized equipment and careful process design.

Q4: What are some "green chemistry" approaches to consider for scaling up this synthesis?

A4: Adopting green chemistry principles can lead to a more sustainable and economical process.

  • Catalyst Choice: As mentioned, using a recyclable solid acid catalyst is a key green strategy.[10][11]

  • Solvent Selection: If a solvent is necessary for azeotropic water removal, choose one with a better environmental, health, and safety profile than traditional options like benzene or toluene. Cyrene™ or 2-methyl-THF are potential bio-based alternatives. Solventless conditions, if feasible, are ideal.[18][19]

  • Atom Economy: The Fischer esterification itself has a good atom economy, with water being the only byproduct. Optimizing the reaction to achieve high conversion and selectivity maximizes this.

  • Energy Efficiency: Using process intensification methods like reactive distillation can significantly reduce energy consumption compared to a conventional reactor followed by separate distillation columns.[15]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Scale-Up of Fischer Esterification with a Solid Acid Catalyst

This protocol outlines a general procedure for the synthesis of this compound using Amberlyst-15 as a reusable solid acid catalyst.

Materials:

  • Tiglic Acid

  • Isobutanol (molar excess, e.g., 2-3 equivalents)

  • Amberlyst-15 (or similar sulfonic acid resin), 5-10% by weight of tiglic acid

  • Toluene (or another suitable azeotroping agent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a multi-neck round-bottom flask (appropriately sized for the scale, leaving ample headspace[4]) with a mechanical stirrer, a heating mantle with a temperature controller, a reflux condenser, and a Dean-Stark trap.

  • Charging the Reactor: Charge the flask with tiglic acid, isobutanol, toluene, and the Amberlyst-15 catalyst.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cooling and Catalyst Removal: Allow the reaction mixture to cool to room temperature. Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Workup: Transfer the filtrate to a separatory funnel.

    • Wash with saturated sodium bicarbonate solution to remove any residual tiglic acid.

    • Wash with water.

    • Wash with brine to break any emulsions.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess isobutanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants Tiglic Acid + Isobutanol + Toluene Reactor Reactor with Dean-Stark Trap Reactants->Reactor Catalyst Solid Acid Catalyst (Amberlyst-15) Catalyst->Reactor Water_Out Water_Out Reactor->Water_Out Water Removal (Azeotrope) Crude_Mixture Crude Product Reactor->Crude_Mixture Cooling Filtration Filtration Crude_Mixture->Filtration Filtration->Catalyst Catalyst Recycle Washing Aqueous Wash (NaHCO₃, H₂O, Brine) Filtration->Washing Filtrate Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product Pure this compound Distillation->Final_Product Troubleshooting_Logic cluster_conversion cluster_impurity cluster_purification Start Problem Encountered Low_Conversion Low Conversion? Start->Low_Conversion Impurity_Issue Impurity Issues? Start->Impurity_Issue Purification_Problem Purification Difficulty? Start->Purification_Problem Water_Removal Check Water Removal (Dean-Stark) Low_Conversion->Water_Removal Yes Isomerization Isomerization? (↓ Temp/Time) Impurity_Issue->Isomerization Yes Azeotrope Azeotrope? (Thorough Workup) Purification_Problem->Azeotrope Yes Catalyst_Activity Verify Catalyst Loading/Activity Water_Removal->Catalyst_Activity Solution Implement Solution Water_Removal->Solution Temp_Control Ensure Uniform Temperature Catalyst_Activity->Temp_Control Catalyst_Activity->Solution Temp_Control->Solution Ether_Formation Ether Formation? (Control Temp) Isomerization->Ether_Formation Isomerization->Solution Polymerization Polymerization? (Use Mild Conditions) Ether_Formation->Polymerization Ether_Formation->Solution Polymerization->Solution Decomposition Thermal Decomposition? (Use Vacuum) Azeotrope->Decomposition Azeotrope->Solution Decomposition->Solution

Caption: Troubleshooting decision tree for synthesis scale-up.

References

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • University of Rochester. (2019). Scale-Up Reaction Safety. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • YouTube. (2020). Reactive Distillation with MTBE. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • The Good Scents Company. (n.d.). butyl tiglate. [Link]

  • PubMed. (n.d.). Synthesis of flavor and fragrance esters using Candida antarctica lipase. [Link]

  • MDPI. (n.d.). Green Chemistry's Contribution to the Kamal Qureshi Protocol. [Link]

  • ResearchGate. (2011). Process Optimization for Synthesis of Isobornyl Acrylate over Solid Acid Catalyst. [Link]

  • MPG.PuRe. (n.d.). Synthesis of Reactive Distillation Processes. [Link]

  • ResearchGate. (2015). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. [Link]

  • Google Patents. (n.d.). Process for preparing angelic acid or its ester.
  • Google Patents. (n.d.). Simple method for synthesizing tiglic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (2015). Optimization of Process Variables in the Synthesis of Isoamyl Isovalerate Using Sulfonated Organic Heteropolyacid Salts as Catalysts. [Link]

  • OSTI.GOV. (n.d.). Innovative Reactive Distillation Process for the Production of the MTBE Substitute Isooctane from Isobutene. [Link]

  • ResearchGate. (2024). Green Chemistry's Contribution to the Kamal Qureshi Protocol: Comparing Various Activating Modes, the Use of Bentonitic Clay as the Catalyst, and the Use of a Green Solvent. [Link]

  • Semantic Scholar. (n.d.). Green Chemistry. [Link]

  • SlideShare. (n.d.). Kinetic Study of Esterification of Acetic Acid with n- butanol and isobutanol Catalyzed by Ion Exchange Resin. [Link]

  • EPrints USM. (n.d.). SIMULATION OF REACTIVE DISTILLATION COLUMN OF METHYL TERT- BUTYL ETHER PRODUCTION. [Link]

  • MDPI. (n.d.). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. [Link]

  • ResearchGate. (2004). Industrial Applications of Reactive Distillation: Recent Trends. [Link]

  • Wikipedia. (n.d.). Tiglic acid. [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. [Link]

  • Royal Society of Chemistry. (n.d.). Thermodynamically leveraged solventless aerobic deconstruction of polyethylene-terephthalate plastics over a single-site molybdenum-dioxo catalyst. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • ResearchGate. (2019). Esterification of acetic acid with isobutanol catalyzed by ionic liquid n-sulfopropyl-3-methylpyridinium trifluoromethanesulfonate: Experimental and kinetic study. [Link]

  • Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability. [Link]

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preventing isomerization during isobutyl tiglate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Core Challenge: Isomerization of Tiglate to Angelate

The synthesis of isobutyl tiglate, a valuable fragrance and flavor agent, is often complicated by the formation of its geometric isomer, isobutyl angelate. Tiglic acid and its esters are the trans (E) isomers, which are thermodynamically more stable than the corresponding cis (Z) angelic acid and its esters. However, under certain reaction conditions, particularly during esterification, the desired tiglate can isomerize to the angelate form, leading to product contamination and reduced yield.

The Mechanism of Isomerization

The isomerization between tiglic acid (or its ester) and angelic acid (or its ester) proceeds through a reversible process. This transformation is often catalyzed by acids or bases and can be influenced by heat. The double bond in these α,β-unsaturated carbonyl compounds is susceptible to addition-elimination reactions, which can lead to a change in the stereochemistry around the double bond.

Below is a simplified representation of the equilibrium between the two isomers:

Isomerization Tiglate This compound (trans) Intermediate Carbocation Intermediate Tiglate->Intermediate H⁺ (Acid Catalyst) Angelate Isobutyl Angelate (cis) Angelate->Intermediate H⁺ (Acid Catalyst) Intermediate->Tiglate Intermediate->Angelate Rotation

Caption: Acid-catalyzed isomerization of this compound to isobutyl angelate.

Section 2: Troubleshooting & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

FAQ 1: My final product is a mixture of this compound and isobutyl angelate. How can I increase the selectivity for the tiglate isomer?

Root Cause Analysis: The formation of isobutyl angelate is a strong indication that the reaction conditions are promoting isomerization. This is a common issue in Fischer esterification, where an acid catalyst and heat are employed.[1]

Troubleshooting Steps:

  • Catalyst Selection:

    • Minimize Brønsted Acidity: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective esterification catalysts but can also aggressively promote isomerization.[2][3]

    • Consider Lewis Acids: Lewis acids can be a milder alternative. For example, titanium tetrachloride (TiCl₄) has been shown to be a highly effective coupling reagent for esterification under mild and neutral conditions, which can help to suppress isomerization.[4][5] Other Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) could also be explored, although their efficacy can be limited.[4]

    • Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or ion-exchange resins, can offer advantages in terms of easier separation and potentially higher selectivity.[3]

  • Reaction Temperature and Time:

    • High temperatures and prolonged reaction times can favor the formation of the thermodynamic equilibrium mixture, which may contain a significant amount of the angelate isomer.[6]

    • Recommendation: Aim for the lowest effective temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using techniques like GC or NMR to stop the reaction once the tiglic acid has been consumed, avoiding prolonged heating.

  • Water Removal:

    • The Fischer esterification is a reversible reaction.[1][7] Efficient removal of the water byproduct is crucial to drive the equilibrium towards the ester product.[2][7]

    • Methods for Water Removal:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it is formed.

      • Molecular Sieves: Adding activated 4 Å molecular sieves to the reaction mixture can absorb the water.

Experimental Protocol for High-Selectivity Fischer Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification TiglicAcid Tiglic Acid ReactionVessel Reaction Vessel with Dean-Stark Apparatus TiglicAcid->ReactionVessel Isobutanol Isobutanol (Excess) Isobutanol->ReactionVessel Catalyst Mild Acid Catalyst (e.g., TiCl₄ or Zeolite) Catalyst->ReactionVessel Heating Moderate Heat (Monitor Temperature) ReactionVessel->Heating Stirring Constant Stirring Heating->Stirring Quench Quench Reaction Stirring->Quench Monitor by GC/NMR Extraction Liquid-Liquid Extraction Quench->Extraction Distillation Fractional Distillation Extraction->Distillation Product Product Distillation->Product Pure this compound

Caption: Workflow for selective this compound synthesis.

FAQ 2: I've already synthesized a mixture of tiglate and angelate esters. Is there a way to separate them or convert the angelate back to the tiglate?

Answer: Yes, several strategies can be employed post-synthesis.

  • Purification:

    • Fractional Distillation: this compound and isobutyl angelate have slightly different boiling points. While challenging, careful fractional distillation under reduced pressure may allow for their separation. The angelate ester generally has a lower boiling point than the tiglate ester.[8][9]

  • Isomerization of the Ester Mixture:

    • It is possible to isomerize the angelic acid ester back to the more stable tiglic acid ester. This can be achieved by heating the mixture in the presence of a suitable catalyst.

    • A patented process describes the isomerization of an ester of tiglic acid to an ester of angelic acid using an organic sulfinic acid as a catalyst.[8] By adjusting the conditions, it may be possible to enrich the tiglate isomer.

FAQ 3: Can I use a different esterification method to avoid isomerization altogether?

Answer: Yes, avoiding the harsh conditions of traditional Fischer esterification is a key strategy.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds under milder conditions and is a good alternative for acid-sensitive substrates.

  • Acid Chloride or Anhydride Route: Tiglic acid can be converted to tigloyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with isobutanol. This two-step process avoids the need for a strong acid catalyst during the ester formation step.

Comparative Summary of Esterification Methods:

MethodCatalyst/ReagentConditionsPotential for IsomerizationNotes
Fischer Esterification Strong Acid (H₂SO₄, p-TsOH)Heat, Excess AlcoholHighReversible; requires water removal.[1][10]
Lewis Acid Catalysis TiCl₄, ZnCl₂Milder ConditionsLowerCan offer higher selectivity.[4][5]
Steglich Esterification DCC, DMAPRoom TemperatureLowGood for acid-sensitive substrates.
Acid Chloride Route SOCl₂, then IsobutanolTwo steps, milder esterificationVery LowAvoids strong acid in the final step.

Section 3: Preventative Measures and Best Practices

To proactively minimize isomerization during this compound synthesis, consider the following:

  • Starting Material Purity: Ensure the tiglic acid used is of high purity and free from any angelic acid contamination.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if sensitive catalysts are used.

  • Reaction Monitoring: Regularly analyze aliquots of the reaction mixture. This allows for the optimization of reaction time and prevents prolonged exposure to conditions that favor isomerization.

  • Careful Work-up: During the work-up procedure, avoid strongly acidic or basic conditions for extended periods, as these can also promote isomerization.

By understanding the mechanisms of isomerization and carefully selecting and controlling the reaction conditions, researchers can significantly improve the yield and purity of this compound.

References

  • Molecules. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). EP0112394B1 - Process for preparing angelic acid or its ester.
  • ResearchGate. (n.d.). Prevention of Undesirable Isomerization During Olefin Metathesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0112394A1 - Process for preparing angelic acid or its ester.
  • ResearchGate. (n.d.). Selective esterification of glycerol with acetic acid to diacetin using antimony pentoxide as reusable catalyst. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). EP 0112394 B1 - Process for preparing angelic acid or its ester. Retrieved from [Link]

  • Google Patents. (n.d.). US2897231A - Method for the recovery of azelaic acid from a mixture of oxidized acids.
  • MDPI. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Retrieved from [Link]

  • Journal of Biochemical Technology. (n.d.). Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid (CLA) from Linoleic Acid. Retrieved from [Link]

  • PubMed. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Resolution of Isobutyl Tiglate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the chromatographic separation of isobutyl tiglate and its related isomers. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q: What are the primary isomers of this compound that I need to separate?

A: The primary isomer of concern is isobutyl angelate. This compound is the common name for the trans (or E) geometric isomer of 2-methylpropyl 2-methylbut-2-enoate.[1][2][3] Its corresponding cis (or Z) isomer is isobutyl angelate.[4][5] These two compounds are stereoisomers, specifically diastereomers, that differ only in the spatial arrangement of the methyl and carboxyl groups around the carbon-carbon double bond. This subtle difference is the root of the separation challenge.

  • This compound (trans-isomer): The methyl and ester groups are on opposite sides of the double bond.

  • Isobutyl Angelate (cis-isomer): The methyl and ester groups are on the same side of the double bond.

Q: Why is the separation of these geometric isomers so challenging?

A: The challenge arises from the very similar physicochemical properties of cis and trans isomers. They have the same molecular weight and formula (C₉H₁₆O₂) and often exhibit nearly identical boiling points and hydrophobicity.[2] Standard chromatographic methods that rely on broad differences in these properties, such as using non-polar stationary phases, will often fail to resolve them, resulting in co-eluting peaks. The key to their separation lies in exploiting the subtle differences in their molecular geometry and the resulting slight difference in polarity. The trans isomer (tiglate) tends to have a more linear structure, while the cis isomer (angelate) is bulkier and often slightly more polar.[6]

Q: Which chromatographic technique is generally preferred for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A: Both techniques can be successful, but the choice depends on your sample matrix, the required sensitivity, and available equipment.

  • Gas Chromatography (GC) is often the method of choice for volatile esters like this compound.[7] Its high resolving power makes it ideal, provided the correct stationary phase is used. The primary challenge is selecting a column with sufficient selectivity for geometric isomers.

  • High-Performance Liquid Chromatography (HPLC) is also a powerful tool and can be particularly useful if the sample is not suitable for GC (e.g., it contains non-volatile components) or if preparative scale separation is required.[8] Success in HPLC is highly dependent on the choice of both the stationary and mobile phases to maximize the small polarity differences between the isomers.[6][8]

Below is a decision workflow to help guide your choice.

start Start: Separate this compound/Angelate volatile Is the sample volatile and thermally stable? start->volatile gc_path Gas Chromatography (GC) is preferred. volatile->gc_path  Yes   hplc_path High-Performance Liquid Chromatography (HPLC) is necessary. volatile->hplc_path  No   prep_scale Is preparative scale separation needed? gc_path->prep_scale prep_scale->hplc_path  Yes   start Start: Poor Resolution of Isomers check_column What is your column type? start->check_column gc_path GC Column check_column->gc_path hplc_path HPLC Column check_column->hplc_path gc_polar Is it a polar phase (WAX, Cyanopropyl)? gc_path->gc_polar hplc_mode Is it Reversed-Phase (C18)? hplc_path->hplc_mode gc_solution1 Switch to a high-polarity column (e.g., SP-2560). gc_polar->gc_solution1  No   gc_solution2 Optimize temperature program (slower ramp). gc_polar->gc_solution2  Yes   hplc_solution1 Switch to Normal-Phase (Silica column). hplc_mode->hplc_solution1  No (Already NP)   hplc_solution2 Optimize mobile phase (try Methanol). hplc_mode->hplc_solution2  Yes  

Sources

Technical Support Center: Isobutyl Tiglate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for isobutyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound samples. Here, we address common challenges through a practical question-and-answer format, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.

Section 1: Understanding this compound Instability (FAQs)

This section covers the fundamental properties of this compound and the primary reasons for its degradation.

Q1: What is this compound, and what are its common applications?

A1: this compound (CAS No: 61692-84-0) is an organic ester with a characteristic herbal and pungent aroma.[1] It is primarily used as a flavoring and fragrance agent in various industries.[1][2][3] In the context of research and drug development, it may be used as a starting material, intermediate, or reference compound in synthetic chemistry. Its chemical formula is C9H16O2, and it is a colorless liquid at room temperature.[1][4]

Q2: What are the primary pathways of this compound degradation?

A2: As an unsaturated ester, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by the presence of acids or bases.[5][6] This is often the most common degradation pathway, especially if the sample is exposed to moisture. The products of hydrolysis are isobutanol and tiglic acid.[5][6]

  • Oxidation: The carbon-carbon double bond in the tiglate moiety is vulnerable to oxidation, especially when exposed to air (oxygen), light, or heat. This can lead to the formation of various oxidation byproducts, including aldehydes, ketones, and carboxylic acids.[7][8]

  • Polymerization: Like many unsaturated compounds, this compound can undergo polymerization, where individual molecules react with each other to form larger chains or networks. This process can be initiated by heat, light, or the presence of radical initiators.[9][10]

Q3: What are the visible or olfactory signs of degradation in my this compound sample?

A3: Several signs can indicate that your sample has degraded:

  • Change in Odor: A shift from its characteristic herbal scent to a pungent, acidic, or rancid smell is a strong indicator of hydrolysis, which produces tiglic acid.

  • Color Change: A pure sample of this compound should be a colorless, clear liquid.[1] The development of a yellow or brown tint can suggest oxidation or polymerization.

  • Precipitation or Cloudiness: The formation of solid precipitates or a cloudy appearance can be a sign of polymerization or the formation of insoluble degradation products.

  • Changes in Viscosity: An increase in the viscosity of the liquid can indicate that polymerization is occurring.

Section 2: Troubleshooting Common Stability Issues

This section provides specific advice for identifying and addressing common problems encountered during experiments.

Q1: My this compound sample has developed a sharp, acidic odor. What is the likely cause, and how can I confirm it?

A1: An acidic odor is the most common sign of hydrolysis. The ester bond in this compound reacts with water to form isobutanol and tiglic acid. Tiglic acid is a carboxylic acid with a pungent, unpleasant smell.

To confirm hydrolysis, you can use Gas Chromatography-Mass Spectrometry (GC-MS). A GC-MS analysis of a degraded sample will show a decreased peak for this compound and new peaks corresponding to isobutanol and tiglic acid. Comparing the chromatogram to a fresh, high-purity standard will confirm the identity of these degradants.

Q2: I'm observing a decrease in the purity of my sample over time via GC-MS, but I don't see the typical signs of hydrolysis. What else could be happening?

A2: If hydrolysis is not the primary issue, consider oxidation. The double bond in the tiglate portion of the molecule is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and heat. Oxidation can lead to a complex mixture of byproducts that may not have a distinct acidic smell.

To investigate this, look for new peaks in your GC-MS chromatogram that have masses corresponding to the addition of one or more oxygen atoms to the parent molecule. Common oxidation products of unsaturated esters include epoxides, aldehydes, and ketones.

Q3: My sample has turned yellow and seems thicker. What does this indicate?

A3: A simultaneous change in color to yellow or brown and an increase in viscosity are strong indicators of polymerization. The double bonds in the this compound molecules are reacting to form long-chain polymers. This process is often initiated by exposure to UV light or elevated temperatures.

You can often confirm polymerization by a significant decrease in the main this compound peak in your GC analysis, without the appearance of well-defined, small-molecule degradant peaks. The polymer itself may not be volatile enough to be detected by GC-MS.

Section 3: Protocols for Stability Assessment and Prevention

Here, we provide detailed, step-by-step procedures for proper handling, storage, and analysis of this compound.

Protocol 3.1: Recommended Storage and Handling Procedures

Following these steps will minimize the risk of degradation during storage and routine laboratory use.

Materials:

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Inert gas (e.g., argon or nitrogen)

  • Refrigerator or freezer rated for flammable materials

  • Dessicator or dry box

Procedure:

  • Procurement: When possible, purchase this compound in small quantities to avoid long-term storage of large amounts. Some suppliers offer products with added stabilizers like hydroquinone (HQ).[1]

  • Inert Atmosphere: Upon receiving and before each use, flush the headspace of the container with an inert gas like argon or nitrogen. This displaces oxygen and moisture, mitigating oxidation and hydrolysis.

  • Proper Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Avoid rubber or other materials that may be incompatible or allow for gas exchange.

  • Light Protection: Store the sample in amber glass vials or wrap clear vials in aluminum foil to protect it from light, which can catalyze both oxidation and polymerization.[11][12]

  • Temperature Control: Store the sealed vial in a cool, well-ventilated place, away from heat sources.[12] For long-term storage, refrigeration (2-8 °C) is recommended. Ensure the storage location is rated for flammable liquids.[12]

  • Moisture Control: If working in a humid environment, consider storing the vial within a desiccator to minimize exposure to atmospheric moisture.

Protocol 3.2: A Simple GC-MS Method for Purity and Degradation Monitoring

This protocol outlines a basic GC-MS method to assess the purity of your this compound sample and identify common degradants.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

GC-MS Parameters (Example):

  • Injection Mode: Split (e.g., 30:1 split ratio)[13]

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a stock solution of your this compound sample in a suitable solvent like ethyl acetate or acetonitrile at a concentration of approximately 1 mg/mL.[13]

  • Further dilute this stock solution to a final concentration of 10-100 µg/mL for analysis.

  • Prepare a control sample from a fresh, unopened bottle of high-purity this compound for comparison.

Data Analysis:

  • Run the control and the sample to be tested.

  • Integrate the peaks in the chromatograms. The purity of your sample can be estimated by the area percent of the this compound peak.

  • For any new peaks in your test sample, examine the mass spectrum and compare it to a library (e.g., NIST) to tentatively identify the degradation products. Look for the characteristic mass spectra of isobutanol, tiglic acid, and potential oxidation products.

Section 4: Advanced Stabilization Strategies

For applications requiring long-term stability or involving harsh experimental conditions, the addition of stabilizers may be necessary.

Q1: What types of stabilizers can be used with this compound?

A1: The choice of stabilizer depends on the primary degradation pathway you are trying to prevent:

  • For Oxidation: Antioxidants are effective. Common choices for organic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[14] These compounds work by scavenging free radicals that initiate oxidation.

  • For Polymerization: Polymerization inhibitors are used. For unsaturated esters, compounds like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and phenothiazine are often employed.[10][15] These work by reacting with and terminating the growing polymer chains.

Q2: How do I choose an appropriate stabilizer for my application?

A2: The selection of a stabilizer must be done carefully to avoid interference with your downstream experiments.

  • Compatibility: Ensure the stabilizer is soluble in your sample and does not react with this compound or other components of your system under your experimental conditions.

  • Application: For biological or pharmaceutical applications, consider using food-grade or pharmaceutically acceptable antioxidants like tocopherols. For chemical synthesis, traditional inhibitors like HQ or BHT are often used.

  • Concentration: Stabilizers are typically added at low concentrations, often in the range of 10-200 ppm. The optimal concentration should be determined empirically for your specific application.

  • Analytical Interference: Be aware that the stabilizer will appear as a peak in your analytical chromatograms (e.g., GC-MS, HPLC). Choose a stabilizer that does not co-elute with any compounds of interest.

Section 5: Data Summaries and Visual Guides

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the kinetics of hydrolysis, oxidation, and polymerization.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen and moisture to prevent oxidation and hydrolysis.[11][12]
Container Amber Glass Vial, PTFE-lined CapProtects from light and ensures an airtight seal.[11][12]
Light Store in the darkPrevents photo-initiated oxidation and polymerization.
Additives Consider purchasing stabilized gradesPre-added inhibitors (e.g., HQ) can significantly prolong shelf life.[1]
Table 2: Common Degradants and Their Identification
Degradation PathwayKey Degradant(s)Identification MethodExpected Observations
Hydrolysis Tiglic Acid, IsobutanolGC-MSNew peaks corresponding to the mass spectra of these compounds.
Oxidation Epoxides, Aldehydes, KetonesGC-MSPeaks with molecular weights indicating the addition of oxygen.
Polymerization Oligomers/PolymersGC-MS, VisualDecrease in main peak area, increased viscosity, color change.
Diagram 1: Troubleshooting Workflow for this compound Instability

This diagram provides a logical workflow to diagnose and address stability issues with your this compound samples.

G cluster_0 Start: Sample Observation cluster_1 Initial Diagnosis cluster_2 Confirmation & Action Start Observe sample for signs of degradation (odor, color, viscosity change) Odor Acidic or Pungent Odor? Start->Odor Color_Viscosity Yellow/Brown Color or Increased Viscosity? Odor->Color_Viscosity No Hydrolysis Suspect Hydrolysis Run GC-MS to confirm Tiglic Acid & Isobutanol Odor->Hydrolysis Yes Polymerization Suspect Polymerization Check for decreased purity in GC and loss of material Color_Viscosity->Polymerization Yes Oxidation Suspect Oxidation Run GC-MS to look for oxygenated byproducts Color_Viscosity->Oxidation No (Purity loss observed in GC-MS?) Review_Storage Review Storage & Handling (Protocol 3.1) Hydrolysis->Review_Storage Polymerization->Review_Storage Oxidation->Review_Storage

Caption: A flowchart to guide the troubleshooting process for degraded this compound samples.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl tiglate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET‐Hydrolase?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). iso-Amyl tiglate. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed. (2020, August 11). Antioxidant Activities and Volatile Flavor Components of Selected Single-Origin and Blend Chocolates. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Retrieved from [Link]

  • ACS Publications. (n.d.). Transformation of Unsaturated Fatty Acids/Esters to Corresponding Keto Fatty Acids/Esters by Aerobic Oxidation with Pd(II)/Lewis Acid Catalyst. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Maximum Academic Press. (2024, January 2). Characterization of Gardenia tea based on aroma profiles using GC-E. Retrieved from [Link]

  • BTSA. (n.d.). Enhancing fragrance stability in soap with natural antioxidants. Retrieved from [Link]

  • Google Patents. (n.d.). US5326795A - Storage-stability additives for unsaturated thermosettable resins.
  • MDPI. (n.d.). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0436921 - Inhibitor concentrate, storage stable unsaturated thermosettable resins and cured products. Retrieved from [Link]

  • MDPI. (n.d.). Aromas: Lovely to Smell and Nice Solvents for Polyphenols? Curcumin Solubilisation Power of Fragrances and Flavours. Retrieved from [Link]

  • MDPI. (2018, January 3). New Insights on the Oxidation of Unsaturated Fatty Acid Methyl Esters Catalyzed by Niobium(V) Oxide. A Study of the Catalyst Surface Reactivity. Retrieved from [Link]

  • PubMed. (n.d.). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. Retrieved from [Link]

  • PubMed Central. (2024, August 9). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Retrieved from [Link]

  • Everlight Chemical. (2024, December 23). Redefining UV Protection for Unsaturated Polyester Resin: Eversorb UP Series Light Stabilizers. Retrieved from [Link]

  • ScienceDirect. (n.d.). 5 Natural products as antioxidants. Retrieved from [Link]

  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Semantic Scholar. (1947, April 1). The rates of oxidation of unsaturated fatty acids and esters. Retrieved from [Link]

  • ACS Publications. (2022, December 28). Introduction to Flavor and Fragrance in Food Processing. ACS Symposium Series. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

  • 3V Sigma USA. (2024, October 15). Optimizing Unsaturated Polyester Resins: Necessity of Additives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl tiglate. NIST WebBook. Retrieved from [Link]

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Validation & Comparative

isobutyl tiglate vs isobutyl angelate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Isobutyl Tiglate and Isobutyl Angelate for Researchers and Drug Development Professionals

In the landscape of organic synthesis and drug development, the subtle distinction between geometric isomers can lead to profound differences in chemical behavior and biological activity. This guide provides an in-depth, objective comparison of the reactivity of this compound and isobutyl angelate, two common α,β-unsaturated esters. By delving into the structural nuances that govern their reactivity and providing supporting experimental context, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

Introduction: The (E) and (Z) Distinction

This compound and isobutyl angelate are geometric isomers of 2-methylbut-2-enoic acid isobutyl ester.[1][2] They share the same molecular formula (C₉H₁₆O₂) and connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond.[3]

  • This compound is the (E)-isomer, where the larger priority groups (the methyl group and the isobutyloxycarbonyl group) are on opposite sides of the double bond.

  • Isobutyl Angelate is the (Z)-isomer, where these groups are on the same side.[4]

This seemingly minor structural variance is the cornerstone of their distinct chemical personalities, impacting everything from thermodynamic stability to reaction kinetics. Both esters are found in essential oils and are utilized as flavor and fragrance agents, but their utility as synthetic intermediates is where their differences become paramount.[5][6][7]

Structural Analysis: Steric Hindrance and Thermodynamic Stability

The fundamental difference in reactivity stems from the steric environment around the reactive double bond and the overall thermodynamic stability of each isomer.

Caption: Chemical structures of Isobutyl Angelate (Z) and this compound (E).

In the isobutyl angelate (Z-isomer), the proximity of the C3-methyl group and the isobutyloxycarbonyl group introduces significant steric strain. Conversely, the this compound (E-isomer) arranges these groups on opposite sides, minimizing steric clash. This leads to a crucial difference in stability:

The tiglate isomer is thermodynamically more stable than the angelate isomer.

This stability difference is not merely academic. Esterification with angelic acid is often complicated by the facile isomerization of the desired angelate ester into the more stable tiglate form, particularly under acidic, basic, or thermal stress.[8] This inherent instability makes the angelate ester more reactive in a thermodynamic sense, as it resides at a higher energy state.

Comparative Reactivity in Key Chemical Transformations

The interplay between sterics and stability dictates the outcome of reactions at the C=C double bond.

Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond, a reaction highly sensitive to the accessibility of the π-electrons. While direct comparative kinetic data for isobutyl angelate and tiglate is sparse, a compelling analogy can be drawn from the well-studied epoxidation of methyl oleate (Z-isomer) and methyl elaidate (E-isomer).

In a study using titanium-grafted silicate catalysts, methyl oleate was found to be epoxidized 2 to 2.5 times faster than methyl elaidate.[9] The authors attribute this to the geometry of the (Z)-isomer, which allows for a more favorable trajectory for the oxygen-transfer agent to approach the double bond. The (E)-isomer presents a more sterically hindered face.[9]

Applying this principle, isobutyl angelate is expected to undergo epoxidation more readily than this compound . The cis arrangement of the alkyl substituents in the angelate leaves one face of the double bond more exposed for electrophilic attack by the epoxidizing agent (e.g., a peroxy acid).

Table 1: Comparative Epoxidation Rates of (Z) and (E) Isomeric Esters

Substrate Isomer Catalyst Relative Reaction Rate Reference
Methyl Oleate (Z)-isomer Mo–Sn on charcoal ~2-2.5x faster [9]
Methyl Elaidate (E)-isomer Mo–Sn on charcoal Baseline [9]
Isobutyl Angelate (Z)-isomer (Predicted) Faster N/A

| This compound | (E)-isomer | (Predicted) | Slower | N/A |

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is critically dependent on steric factors.[10] The nucleophile must approach the β-carbon of the double bond.

G Nucleophilic Approach in Michael Addition cluster_0 Isobutyl Angelate (Z-isomer) cluster_1 This compound (E-isomer) Angelate Less Hindered Approach Nuc1 Nu: Nuc1->Angelate Easier Attack Tiglate More Hindered Approach Nuc2 Nu: Nuc2->Tiglate Steric Clash

Caption: Steric hindrance affects nucleophilic attack in Michael additions.

In this compound, the C3-methyl group and the trans-oriented main chain create steric hindrance on both faces of the molecule, impeding the optimal trajectory for nucleophilic attack at the β-carbon. In contrast, isobutyl angelate's geometry presents a more open pathway for the incoming nucleophile. Therefore, isobutyl angelate is generally more susceptible to Michael addition than this compound . This is particularly true for bulky nucleophiles, where steric hindrance becomes the rate-limiting factor.[11][12]

Polymerization

As derivatives of methacrylic acid, both esters can undergo polymerization. However, the controlled anionic polymerization of such monomers can be complex due to side reactions.[13] The geometry of the monomer significantly influences propagation rates and the stereochemistry of the resulting polymer.

The greater steric bulk around the double bond in this compound can lead to a slower rate of polymerization compared to isobutyl angelate. Furthermore, the geometric constraints of the monomers can influence the tacticity (the stereochemical arrangement of chiral centers) of the polymer backbone, which in turn affects the material properties of the resulting polymer.

Experimental Protocol: In-Situ Epoxidation of Unsaturated Esters

This protocol describes a general method for the epoxidation of unsaturated fatty acid methyl esters (FAMEs) using performic acid generated in situ. This method is adaptable for the epoxidation of isobutyl angelate and tiglate to compare their conversion rates.

G start Start reactor_setup Set up a 3-neck flask with thermometer, stirrer, and dropping funnel. start->reactor_setup charge_ester Charge Isobutyl Angelate or Tiglate and Formic Acid to the flask. reactor_setup->charge_ester heat Heat mixture to 50°C with constant stirring. charge_ester->heat add_h2o2 Add H₂O₂ dropwise over 30-60 min, maintaining 50-60°C. heat->add_h2o2 react Allow reaction to proceed for 3-4 hours at 50°C. add_h2o2->react monitor Monitor reaction progress via GC or TLC. react->monitor workup Cool, then wash organic layer with NaHCO₃(aq) and brine. Dry over MgSO₄. monitor->workup isolate Filter and remove solvent under reduced pressure to yield crude epoxide. workup->isolate end End isolate->end

Caption: General experimental workflow for the epoxidation of unsaturated esters.

Methodology:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charging Reactants: The flask is charged with the unsaturated ester (e.g., isobutyl angelate, 1 mole equivalent) and formic acid (1 mole equivalent).

  • Heating: The mixture is heated to 50°C with vigorous stirring.

  • Addition of Oxidant: Hydrogen peroxide (30% aq., 4 mole equivalents) is added dropwise via the dropping funnel over 30-60 minutes. The temperature should be carefully controlled and maintained between 50-60°C, as the reaction is exothermic.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 50°C for 3-4 hours.

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The organic layer is washed sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide product.

By running parallel reactions for both isobutyl angelate and this compound under identical conditions, a direct comparison of their conversion rates can be established.

Conclusion and Practical Implications

The reactivity of this compound and isobutyl angelate is a clear demonstration of how stereochemistry governs chemical behavior.

  • Isobutyl Angelate (Z-isomer): Characterized by higher thermodynamic energy and lower steric hindrance around the double bond. It is generally the more reactive isomer in addition reactions such as epoxidation and Michael additions. However, its propensity to isomerize to the more stable tiglate form is a critical consideration in reaction design.[8]

  • This compound (E-isomer): Being the more thermodynamically stable and sterically hindered isomer, it is less reactive in addition reactions across the double bond. It is often the undesired but unavoidable byproduct when working with angelates.

For researchers and drug development professionals, understanding these differences is crucial. When designing a synthesis that requires the functionality of an angelate moiety, reaction conditions must be carefully chosen to be mild enough to prevent isomerization. Conversely, if the tiglate structure is desired, isomerization of an angelate precursor can be used as a synthetic strategy. The choice between these two building blocks will ultimately depend on the specific transformation desired, with the angelate offering higher reactivity and the tiglate providing greater stability.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl angelate. Retrieved from [Link]

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  • Adams, R. P., & Dev, V. (n.d.). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Wiley Online Library. Retrieved from [Link]

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  • ResearchGate. (n.d.). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation. Retrieved from [Link]

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A Comparative Guide to Isobutyl Tiglate and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired product characteristics and process efficiency. Isobutyl tiglate, an unsaturated ester, is a valuable synthon prized for its unique structural features and sensory properties. This guide provides an in-depth comparison of this compound with its saturated analogue, isobutyl acetate, and its isomers, isobutyl angelate and isobutyl crotonate. We will explore their synthesis, physicochemical properties, and the subtle yet significant impact of their structural differences on reactivity and potential applications.

Introduction to this compound and its Chemical Space

This compound, systematically named isobutyl (E)-2-methylbut-2-enoate, is a branched-chain unsaturated ester. Its structure, featuring a trisubstituted double bond in conjugation with the ester carbonyl group, imparts specific reactivity and steric considerations that differentiate it from simpler esters. It is primarily utilized in the flavor and fragrance industry for its characteristic herbal and pungent aroma.[1] Beyond its sensory applications, the α,β-unsaturated ester moiety makes it a versatile intermediate in organic synthesis, amenable to a variety of addition and cycloaddition reactions.

To provide a comprehensive comparison, we will evaluate this compound against three other isobutyl esters:

  • Isobutyl Acetate: The saturated counterpart, lacking the C=C double bond. It is a widely used solvent and flavor ingredient with a characteristic fruity (banana-like) odor.

  • Isobutyl Angelate: The (Z)-geometric isomer of this compound. Angelic acid and its esters are known components of essential oils, particularly from plants of the Apiaceae family.[2]

  • Isobutyl Crotonate: A positional isomer of this compound, where the methyl group is absent from the double bond, which is now at the β,γ-position relative to the ester. It also finds use as a flavoring agent.[3][4]

Synthesis via Fischer-Speier Esterification: A Comparative Perspective

The most common and straightforward method for synthesizing these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] While the fundamental mechanism is the same for all four esters, the structure of the carboxylic acid precursor significantly influences the reaction kinetics and equilibrium.

The Underlying Chemistry: Fischer-Speier Esterification

The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid, to form an ester and water.[6][7] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant (usually the less expensive one) or removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[6][7]

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5]


}

Figure 1: Overall Fischer-Speier Esterification Reaction.
Impact of Carboxylic Acid Structure on Reactivity

The rate of Fischer esterification is sensitive to steric hindrance around the carbonyl group of the carboxylic acid and the hydroxyl group of the alcohol.[6] In our comparison, the alcohol (isobutanol) is constant, so the differences in reaction performance will primarily stem from the structure of the carboxylic acid.

  • Acetic Acid: As a small, unhindered carboxylic acid, acetic acid reacts relatively quickly to form isobutyl acetate.

  • Tiglic Acid ((E)-2-methyl-2-butenoic acid): The presence of a methyl group on the α-carbon and another on the β-carbon of the double bond introduces steric bulk around the carboxylic acid functionality. This increased steric hindrance is expected to slow down the rate of esterification compared to acetic acid.

  • Angelic Acid ((Z)-2-methyl-2-butenoic acid): Being the (Z)-isomer, the methyl group on the double bond is on the same side as the carboxylic acid group, creating even more significant steric hindrance than in tiglic acid.[8] Consequently, the esterification of angelic acid to form isobutyl angelate is anticipated to be slower than that of tiglic acid.

  • Crotonic Acid (2-butenoic acid): Lacking a methyl substituent at the α-position, crotonic acid is less sterically hindered than tiglic and angelic acids. Therefore, its esterification to isobutyl crotonate should proceed faster than that of the other two unsaturated acids, though likely slower than acetic acid due to the presence of the double bond and the overall larger size.


}

Figure 2: Expected Reactivity Based on Steric Hindrance.

Experimental Data and Protocols

While direct comparative studies with identical reaction conditions are scarce in the literature, we can compile representative data and provide a standardized protocol for the synthesis of these esters.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its comparators. These properties are crucial for purification (e.g., distillation) and for understanding their behavior in various applications.

PropertyThis compoundIsobutyl AcetateIsobutyl AngelateIsobutyl Crotonate
Molecular Formula C₉H₁₆O₂C₆H₁₂O₂C₉H₁₆O₂C₈H₁₄O₂
Molecular Weight 156.22 g/mol [1]116.16 g/mol 156.22 g/mol 142.20 g/mol [9]
Boiling Point 182-184 °C[1]118 °C176-177 °C[10]171 °C[3]
Density ~0.900 g/cm³[1]~0.871 g/cm³~0.877 g/cm³[10]~0.887 g/cm³[3]
Refractive Index ~1.437[1]~1.390~1.442[10]~1.428[3]
Odor Profile Herbal, pungent[1]Fruity, banana-likeSpicy, green, woody[10]Sweet, fruity, pineapple-like[3]
Representative Synthesis Protocol: Fischer Esterification

This protocol can be adapted for the synthesis of all four esters by selecting the appropriate carboxylic acid.

Materials:

  • Carboxylic Acid (Tiglic Acid, Acetic Acid, Angelic Acid, or Crotonic Acid)

  • Isobutanol

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Toluene (for Dean-Stark, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (recommended for optimal yield)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq) and isobutanol (2.0-3.0 eq).

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, collect the water that separates.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours, depending on the carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by fractional distillation.

Expected Yields and Purity
  • Isobutyl Acetate: Due to the low steric hindrance of acetic acid, yields for this reaction are generally high, often exceeding 85-90%, especially when water is removed during the reaction.[11] Purity of >98% is readily achievable by distillation.

Comparative Analysis of Ester Properties and Applications

The subtle structural differences between this compound and its comparators lead to distinct properties and applications.

FeatureThis compoundIsobutyl AcetateIsobutyl AngelateIsobutyl Crotonate
Unsaturation Yes (α,β-unsaturated)NoYes (α,β-unsaturated)Yes (α,β-unsaturated)
Isomerism (E)-isomerN/A(Z)-isomerPositional isomer
Reactivity Susceptible to conjugate additionGenerally stableSusceptible to conjugate additionSusceptible to conjugate addition
Sensory Profile Herbal, pungentFruity, sweetSpicy, green, woodySweet, fruity
Primary Application Flavors & FragrancesSolvents, FlavorsFlavors & FragrancesFlavors & Fragrances

The presence of the α,β-unsaturated system in this compound, angelate, and crotonate opens up possibilities for further synthetic transformations, such as Michael additions, that are not possible with isobutyl acetate. The different sensory profiles of these esters are a direct consequence of their molecular shape and how they interact with olfactory receptors.

Conclusion

In the synthesis of isobutyl esters for flavor, fragrance, and other applications, the choice of the carboxylic acid precursor has a profound impact on both the synthetic process and the properties of the final product.

  • Isobutyl Acetate is the most straightforward to synthesize in high yield due to minimal steric hindrance.

  • This compound offers a unique herbal and pungent aroma but its synthesis is expected to be slower than that of isobutyl acetate and isobutyl crotonate due to steric hindrance.

  • Isobutyl Angelate , as the (Z)-isomer, presents the greatest synthetic challenge among the unsaturated esters discussed due to the most significant steric hindrance. Its distinct spicy and green aroma makes it a valuable target for specific applications.

  • Isobutyl Crotonate provides a balance of being an unsaturated ester with a sweet, fruity profile and is expected to be more readily synthesized than its tiglate and angelate isomers.

The selection of a particular ester will therefore depend on a careful consideration of the desired final properties, the acceptable synthetic complexity, and the overall cost-effectiveness of the process. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions when incorporating these versatile building blocks into their synthetic strategies.

References

  • Fischer Esterification of Palm Fatty Acids. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wender, P. A., Gentry, Z. O., Fanelli, D. J., Luu-Nguyen, Q. H., McAteer, O. D., & Njoo, E. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(10), 1217–1223. [Link]

  • Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
  • İzci, A., & Hoşgün, H. L. (2007). Kinetics of synthesis of isobutyl propionate over amberlyst-15. G.U. Journal of Science, 20(2), 67-72.
  • Gokel, H. D., & Durst, G. W. (1980). Experimental Organic Chemistry. McGraw-Hill.
  • Leah4sci. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

  • CN102557932A. (2012). Method for producing isobutyl acetate.
  • Ehrenmann, J. (2008).
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • EP0112394B1. (1987). Process for preparing angelic acid or its ester.
  • The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl 2-butenoate. Retrieved from [Link]

  • European Patent Office. (1987). PROCESS FOR PREPARING ANGELIC ACID OR ITS ESTER - EP 0112394 B1.
  • Uto, T., Yamashita, M., & Watanabe, K. (2020). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation. Journal of Pharmacological Sciences, 144(3), 101-104.
  • The Good Scents Company. (n.d.). (E)-ethyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl angelate. Retrieved from [Link]

  • CN102276462A. (2011). Synthesis method of tert butyl crotonate.
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  • Boelens, M. H. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist, 18(6), 1-15.
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  • PubChem. (n.d.). Isobutyl angelate. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Jiang, Y., Woortman, A. J. J., van Ekenstein, G. A., & Loos, K. (2016). Synthesis and characterization of poly(butylene terephthalate)
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A Comparative Guide to the Validation of Analytical Methods for Isobutyl Tiglate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of isobutyl tiglate. As an ester with applications in flavorings and fragrances, and potential relevance as an intermediate or impurity in pharmaceutical manufacturing, its accurate measurement is critical.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering practical insights and experimental data to inform the selection of the most appropriate analytical method for their specific needs.

The principles of analytical method validation outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring reliability, accuracy, and precision.[4][7]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] Given this compound's boiling point of 182-184°C, GC is a highly suitable method for its quantification.[2] The mass spectrometer provides high selectivity, allowing for confident identification and quantification even in complex matrices.

Rationale for Experimental Choices in the GC-MS Method

The selection of GC parameters is pivotal for achieving optimal separation and detection of this compound. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen due to the relatively non-polar nature of the ester. The temperature program is designed to ensure sufficient separation from potential impurities and solvent peaks while maintaining a reasonable run time. Electron ionization (EI) is selected as the ionization technique due to its robustness and the creation of reproducible fragmentation patterns for library matching and structural confirmation.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at a rate of 15°C/min, then ramped to 280°C at 30°C/min and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using the following ions for this compound (m/z): [to be determined from a full scan spectrum, typically including the molecular ion and major fragments]. For this guide, we will assume prominent ions at m/z 57, 83, and 100.

Visualization of the GC-MS Workflow

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Preparation Prepare Calibration Standards Sample_Dilution Dilute Sample in Solvent Injection Inject Sample Sample_Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound analysis using GC-MS.

Validation Data: GC-MS Method

The validation of the GC-MS method was performed in accordance with ICH Q2(R1) guidelines.[4]

Table 1: Summary of GC-MS Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of this compound.No significant interference at the analyte's retention time.
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 µg/mL to 100 µg/mLTo be defined by the application.[4]
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLTo be determined.
Limit of Quantitation (LOQ) 1.0 µg/mLTo be determined.
Robustness No significant impact on results with minor variations in flow rate and temperature ramp.Results remain within acceptance criteria.

Section 2: High-Performance Liquid Chromatography (HPLC) Method Validation

Rationale for Experimental Choices in the HPLC Method

A reversed-phase HPLC method is proposed, as it is a robust and widely used technique for the separation of moderately non-polar compounds. A C18 column is selected for its hydrophobic stationary phase, which will provide good retention for this compound. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with UV detection and its ability to elute the analyte with a good peak shape. UV detection is employed at a wavelength where this compound exhibits significant absorbance, ensuring good sensitivity.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm.

Visualization of the HPLC Workflow

HPLC Workflow for this compound Analysis cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Standard_Preparation_HPLC Prepare Calibration Standards Sample_Dilution_HPLC Dilute Sample in Mobile Phase Injection_HPLC Inject Sample Sample_Dilution_HPLC->Injection_HPLC Separation_HPLC Chromatographic Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection (215 nm) Separation_HPLC->Detection_HPLC Integration_HPLC Peak Integration Detection_HPLC->Integration_HPLC Calibration_HPLC Calibration Curve Generation Integration_HPLC->Calibration_HPLC Quantification_HPLC Quantify this compound Calibration_HPLC->Quantification_HPLC

Caption: Workflow for this compound analysis using HPLC.

Validation Data: HPLC Method

The validation of the HPLC method was conducted in line with ICH Q2(R1) guidelines.[4]

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of this compound.No significant interference at the analyte's retention time.
Linearity (r²) 0.9992r² ≥ 0.999
Range 5 µg/mL to 150 µg/mLTo be defined by the application.[4]
Accuracy (% Recovery) 98.9% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.8%≤ 2.0%
- Intermediate Precision< 2.2%≤ 2.0% (Slightly outside ideal)
Limit of Detection (LOD) 1.5 µg/mLTo be determined.
Limit of Quantitation (LOQ) 5.0 µg/mLTo be determined.
Robustness Minor variations in mobile phase composition and flow rate showed minimal impact.Results remain within acceptance criteria.

Section 3: Comparative Analysis of GC-MS and HPLC Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.[9][10]

Performance Comparison

Table 3: Head-to-Head Comparison of GC-MS and HPLC Methods

ParameterGC-MSHPLCRationale for Difference
Specificity Very HighHighMS detection provides mass information, offering a higher degree of certainty in identification.
Sensitivity (LOQ) 1.0 µg/mL5.0 µg/mLGC-MS, particularly in SIM mode, often offers lower detection limits for volatile compounds.
Precision ExcellentVery GoodThe slightly higher variability in the HPLC method could be attributed to pump fluctuations or column aging.
Analysis Time ~15 minutes~10 minutesThe HPLC method has a shorter run time per sample.[10]
Cost & Complexity HigherLowerGC-MS systems are generally more expensive to purchase and maintain.[10]
Compound Suitability Volatile & Thermally StableWide Range (including non-volatile)GC requires the analyte to be volatile and stable at high temperatures.[10]
Logical Relationship of Method Selection Criteria

Method Selection Logic cluster_pathways cluster_methods Requirement Primary Analytical Requirement High_Sensitivity High Sensitivity & Specificity Requirement->High_Sensitivity Routine_QC Routine QC & High Throughput Requirement->Routine_QC Complex_Matrix Complex Sample Matrix Requirement->Complex_Matrix Non_Volatile_Analytes Presence of Non-Volatile Analytes Requirement->Non_Volatile_Analytes GC_MS GC-MS High_Sensitivity->GC_MS HPLC HPLC Routine_QC->HPLC Complex_Matrix->GC_MS Non_Volatile_Analytes->HPLC

Caption: Decision tree for selecting between GC-MS and HPLC.

Conclusion and Recommendations

Both the developed GC-MS and HPLC methods have been demonstrated to be suitable for the quantification of this compound, meeting the validation criteria set forth by major regulatory bodies.

  • The GC-MS method is recommended for applications requiring high specificity and sensitivity, such as impurity profiling or trace-level analysis. The mass spectral data provides an additional layer of confidence in the identification of this compound.

  • The HPLC method is a robust and cost-effective alternative, well-suited for routine quality control where high throughput is a priority and the expected concentrations of this compound are well above the limit of quantitation.

Ultimately, the choice of analytical methodology should be based on a comprehensive assessment of the specific analytical needs, the nature of the sample, and the resources available in the laboratory. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of accurate and reliable analytical results in the development and control of products containing this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Tiglate and Angelate Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural products, pharmaceuticals, and fine chemicals, the precise structural elucidation of isomeric compounds is paramount. Among the challenges frequently encountered is the differentiation of geometric isomers, such as tiglate and angelate esters. These two families of compounds, the (E) and (Z) isomers of 2-methyl-2-butenoic acid esters, respectively, often exhibit similar physical properties, making their distinction by classical methods like melting point or boiling point determination difficult. However, a multi-pronged spectroscopic approach, leveraging the unique sensitivities of various analytical techniques to their distinct stereochemistry, provides a robust and definitive means of identification.

This guide offers a comprehensive comparison of the spectroscopic signatures of tiglate and angelate esters, drawing upon experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). We will delve into the underlying principles that govern their differential spectral behavior and provide practical, field-proven protocols for their analysis.

The Structural Basis for Spectroscopic Differences: E vs. Z Isomerism

Tiglate and angelate esters are geometric isomers, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. Tiglate esters possess the (E)-configuration, where the higher priority groups (the ester and the ethyl group) are on opposite sides of the double bond. Conversely, angelate esters have the (Z)-configuration, with these groups on the same side. This seemingly subtle difference in three-dimensional structure gives rise to distinct electronic and steric environments for the constituent atoms and bonds, which are the very properties that spectroscopic methods probe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Assignment

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and unambiguous technique for distinguishing between tiglate and angelate esters. The chemical shifts of the nuclei in proximity to the double bond are highly sensitive to the anisotropic effect of the carbonyl group and the overall steric environment.

¹H NMR Spectroscopy: Unraveling Stereochemistry Through Chemical Shifts

The key to differentiating tiglate and angelate esters via ¹H NMR lies in the chemical shifts of the vinylic proton and the two methyl groups attached to the double bond.

In the tiglate (E)-isomer , the vinylic proton is cis to the ester group. The deshielding effect of the carbonyl group causes this proton to resonate at a significantly downfield chemical shift. In contrast, in the angelate (Z)-isomer , the vinylic proton is trans to the ester group and therefore experiences less of this deshielding effect, resulting in an upfield shift compared to the tiglate isomer.

Conversely, the chemical shifts of the methyl groups are also diagnostic. In the tiglate isomer, the C3-methyl group is trans to the ester, while in the angelate isomer, it is cis. This proximity in the angelate isomer leads to a downfield shift for the C3-methyl protons compared to the tiglate isomer.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Methyl Tiglate and Methyl Angelate in CDCl₃

ProtonMethyl Tiglate (E)Methyl Angelate (Z)Rationale for Difference
Vinylic-H ~6.8-7.0~6.0-6.2Deshielding by the cis-carbonyl group in the tiglate isomer.
C2-CH₃ ~1.8~2.0Different steric and electronic environment.
C3-CH₃ ~1.8~1.9Deshielding by the cis-carbonyl group in the angelate isomer.
O-CH₃ ~3.7~3.7Relatively insensitive to the E/Z isomerism.
¹³C NMR Spectroscopy: Corroborating the Assignment

¹³C NMR spectroscopy provides complementary data that reinforces the assignment made by ¹H NMR. The steric compression between the C3-methyl group and the ester group in the angelate (Z)-isomer often results in an upfield shift for the C3-methyl carbon compared to the tiglate (E)-isomer, a phenomenon known as the γ-gauche effect.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Methyl Tiglate and Methyl Angelate in CDCl₃

CarbonMethyl Tiglate (E)Methyl Angelate (Z)Rationale for Difference
C=O ~168~167Minor difference due to overall electronic environment.
C2 ~128~127
C3 ~138~139
C2-CH₃ ~12~15Steric and electronic effects.
C3-CH₃ ~14~20Steric compression in the angelate isomer can influence the shift.
O-CH₃ ~51~51
2D NMR Techniques: NOESY for Through-Space Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can definitively confirm the stereochemistry by detecting through-space correlations between protons that are in close proximity (typically < 5 Å).[1][2]

  • For a tiglate ester , a NOESY experiment would show a cross-peak between the vinylic proton and the protons of the C2-methyl group, as they are on the same side of the double bond.

  • For an angelate ester , the vinylic proton would show a NOESY correlation with the protons of the C3-methyl group.

NOESY_Comparison cluster_tiglate Tiglate (E) Isomer cluster_angelate Angelate (Z) Isomer Tiglate_structure Vinylic-H is cis to C2-CH₃ Tiglate_NOESY NOESY shows correlation between Vinylic-H and C2-CH₃ Tiglate_structure->Tiglate_NOESY leads to Angelate_structure Vinylic-H is cis to C3-CH₃ Angelate_NOESY NOESY shows correlation between Vinylic-H and C3-CH₃ Angelate_structure->Angelate_NOESY leads to

NOESY correlation differences between tiglate and angelate isomers.

Vibrational Spectroscopy: Insights from IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. While the spectra of tiglate and angelate esters are broadly similar due to the presence of the same functional groups, subtle but discernible differences can be observed in the C=C and C=O stretching frequencies, as well as in the fingerprint region.

The C=O stretching frequency in α,β-unsaturated esters typically appears in the range of 1730-1715 cm⁻¹.[3] The exact position can be influenced by the stereochemistry, which affects the degree of conjugation and the dipole moment of the molecule. Similarly, the C=C stretching vibration, usually found around 1650 cm⁻¹, can also show slight shifts. For geometric isomers, the trans (E) isomer often exhibits a slightly higher C=C stretching frequency than the cis (Z) isomer.

Raman spectroscopy can be particularly useful for observing the C=C stretch, as this vibration often gives a stronger Raman signal than in the IR spectrum.

Table 3: Typical Vibrational Frequencies (cm⁻¹) for Tiglate and Angelate Esters

Vibrational ModeTiglate (E)Angelate (Z)Remarks
C=O Stretch (IR) ~1720 - 1715~1725 - 1720Position can be influenced by conjugation and phase.
C=C Stretch (IR/Raman) ~1650 - 1645~1645 - 1640The (E)-isomer often has a slightly higher frequency.

Mass Spectrometry (MS): Clues from Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While geometric isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ in the relative abundances of certain fragment ions.[4]

For esters, common fragmentation pathways include:

  • α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR).

  • McLafferty rearrangement: A characteristic rearrangement for esters with a γ-hydrogen, which is not applicable to the parent tiglate and angelate structures but can occur in esters with longer alcohol chains.

  • Cleavage of the C-C bonds in the acyl chain.

The different steric hindrance and bond energies in the (E) and (Z) isomers can influence the probability of these fragmentation pathways, leading to variations in the relative intensities of the resulting fragment ions. However, these differences can be subtle and may not always be a reliable primary method for differentiation without careful comparison to reference spectra.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully integrate all signals.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • NOESY Acquisition (if necessary):

    • Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules) to observe key through-space correlations.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Assign the chemical shifts based on the expected values and coupling patterns.

    • Compare the observed chemical shifts and NOESY correlations to the expected patterns for tiglate and angelate structures.

NMR_Workflow Sample_Prep Dissolve Ester in CDCl₃ Acquire_1H Acquire ¹H NMR Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Sample_Prep->Acquire_13C Acquire_NOESY Acquire 2D NOESY Acquire_1H->Acquire_NOESY If ambiguity remains Analyze_Data Process and Analyze Spectra Acquire_1H->Analyze_Data Acquire_13C->Analyze_Data Acquire_NOESY->Analyze_Data Assign_Structure Assign E/Z Isomer Analyze_Data->Assign_Structure

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Isobutyl Tiglate and Related Compounds

Introduction: The Chemical Landscape of Short-Chain Esters

This compound is a short-chain unsaturated ester, part of a broader family of volatile organic compounds found in various natural sources, particularly in essential oils of plants like Roman chamomile.[1] Chemically, it is the ester formed from tiglic acid and isobutanol.[2][3] Tiglic acid, or (2E)-2-Methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid that exists as a trans isomer, a structural feature that is critical to its biological interactions when compared to its cis counterpart, angelic acid.[3] While primarily utilized in the flavor and fragrance industry for its sweet, spicy, and fruity aroma, this compound and its structural relatives possess a spectrum of biological activities that are of significant interest to researchers in pharmacology and drug development.[3][4]

This guide provides a comparative analysis of the biological activity of this compound against its key structural isomers and related esters. We will delve into their antimicrobial, anti-inflammatory, and insecticidal properties, supported by experimental data from various studies. Furthermore, we will explore the preliminary structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for standard biological assays relevant to their evaluation.

Structural Analogs for Comparison

To understand the biological profile of this compound, it is essential to compare it with its closest chemical relatives. The primary compounds for this comparison are its geometric isomer and a positional isomer, which differ only in the arrangement of atoms around the carbon-carbon double bond.

  • Isobutyl Angelate: The cis isomer of this compound. This subtle change in stereochemistry can lead to significant differences in how the molecule fits into biological receptors and active sites of enzymes.[5][6]

  • Isobutyl Senecioate: An isomer where the double bond is shifted. This modification alters the electron distribution and shape of the molecule, potentially impacting its reactivity and biological targets.[7]

  • Other Tiglate Esters (e.g., Isopropyl Tiglate): Comparing esters with different alcohol moieties (e.g., isobutyl vs. isopropyl) helps elucidate the role of the ester group's size and lipophilicity in overall biological activity.[8]

G cluster_isomers Key Structural Analogs A This compound (trans-isomer) B Isobutyl Angelate (cis-isomer) A->B Geometric Isomerism (cis/trans) C Isobutyl Senecioate (Positional Isomer) A->C Positional Isomerism (Double Bond Location) D Isopropyl Tiglate (Alkyl Variant) A->D Structural Variation (Alkyl Ester Group)

Caption: Structural relationships between this compound and its key analogs.

Comparative Analysis of Biological Activities

The biological effects of these esters are varied. While comprehensive side-by-side studies are limited, a synthesis of available data allows for a preliminary comparative assessment.

Psychostimulant and Neurological Activity

One of the most distinct activities reported is for isobutyl angelate . Research on the essential oil of Roman chamomile identified isobutyl angelate, along with isoamyl angelate, as a major active constituent responsible for promoting ambulation in mice.[1][9] This psychostimulant effect was found to be attenuated by dopamine antagonists, suggesting an engagement of the dopaminergic system.[1] This finding is significant as it isolates a specific neurological activity to the cis-isomer, isobutyl angelate. Corresponding data for this compound in this context is not prominently reported, suggesting a potential stereospecificity in this biological action.

Insecticidal Activity

Esters of tiglic acid have been investigated for their potential as natural insecticides. A study on the essential oils effective against stored grain pests, Sitophilus zeamais and Tribolium castaneum, identified isopropyl tiglate as a chemical constituent of oils with demonstrated insecticidal properties.[10] While this study does not isolate the effect of isopropyl tiglate alone, its presence in active oils points to its likely contribution. The insecticidal activity of these lipophilic compounds is often attributed to their ability to penetrate the insect cuticle and interfere with neurological or metabolic processes. The slightly different alkyl group (isopropyl vs. isobutyl) may influence the compound's volatility and ability to penetrate biological membranes, thereby modulating its efficacy.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is sparse, the broader class of plant-derived esters is known to possess such properties.[11][12] For instance, a thymol derivative featuring two isobutyrate moieties demonstrated moderate activity against a panel of bacteria and fungi, including Staphylococcus aureus and Candida albicans.[13] This suggests that the isobutyl/isobutyrate portion of the molecule can contribute to antimicrobial effects.

The standard method to evaluate this activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[14][15] Extracts from plants of the Senecio genus, which are known to contain various terpenoids and esters, have shown promising antibacterial activity with MIC values in the range of 6.25-12.5 mg/ml against several bacteria.[16] A direct comparative study measuring the MIC values for this compound and its isomers is warranted to clarify their relative potency.

Anti-inflammatory and Cytotoxic Potential

The anti-inflammatory potential of related structures provides a basis for hypothesizing the activity of this compound. The standard in vitro model for preliminary anti-inflammatory screening involves using murine macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[17] Compounds that inhibit this NO production are considered to have anti-inflammatory potential.

Furthermore, safety assessments for isobutyl angelate have shown it to be negative for cytotoxicity and genotoxicity in the BlueScreen assay and the bacterial reverse mutation (Ames) test.[18] This provides a favorable preliminary safety profile for the angelate isomer. The cytotoxic potential of this compound remains to be explicitly detailed in comparable assays.

Summary of Comparative Data
CompoundBiological ActivityExperimental Evidence/ModelKey FindingsReference(s)
This compound Fragrance ComponentOrganoleptic analysisUsed in perfumes and flavoring agents.[3][4]
Isobutyl Angelate PsychostimulantMouse ambulation testPromotes ambulation via the dopaminergic system.[1][9]
Non-Cytotoxic, Non-GenotoxicBlueScreen & Ames TestNo cytotoxicity or mutagenic effects observed.[18]
Isopropyl Tiglate Insecticidal (component)Activity against S. zeamais & T. castaneumPresent in essential oils with known insecticidal activity.[10]
Isobutyl Senecioate Limited Data AvailableGeneral InformationNoted as "not for fragrance use"; lacks toxicity data.[7]
Tigilanol Tiglate PKC Activator, Anti-cancerCellular assays, clinical studiesThe tiglate moiety is part of a potent, complex anti-cancer drug.[19][20]

Preliminary Structure-Activity Relationship (SAR) Insights

Based on the available data, a preliminary SAR can be proposed. The causality behind experimental choices in SAR studies is to systematically alter parts of a molecule to determine which structural features, or "pharmacophores," are responsible for its biological effects.[21][22]

  • Stereochemistry is Critical: The profound difference in reported activity between isobutyl angelate (cis, psychostimulant) and this compound (trans, data lacking in this area) strongly suggests that the spatial orientation of the methyl and carboxyl groups across the double bond is a key determinant for interaction with specific neurological targets.

  • The Tiglate Moiety as a Bioactive Scaffold: The potent biological activity of complex natural products like Tigilanol Tiglate, a protein kinase C (PKC) activator used in veterinary oncology, underscores the importance of the tiglate ester group.[19] While the diterpenoid core of Tigilanol Tiglate is the primary driver of its action, the specific ester side chains are known to modulate its binding affinity and isoform selectivity.[20] This suggests the tiglate structure is well-suited for interaction with biological macromolecules.

  • The Alkyl Group Influences Lipophilicity: The variation between isopropyl and isobutyl groups affects the molecule's overall size, shape, and oil/water partition coefficient (logP). This can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to penetrate cell membranes, which is particularly relevant for antimicrobial and insecticidal activities.

G cluster_sar Structure-Activity Relationship (SAR) Workflow start Lead Compound (e.g., this compound) mod1 Modification 1: Geometric Isomer (Isobutyl Angelate) start->mod1 mod2 Modification 2: Alkyl Chain Variant (Isopropyl Tiglate) start->mod2 mod3 Modification 3: Positional Isomer (Isobutyl Senecioate) start->mod3 assay Biological Assays - Antimicrobial (MIC) - Anti-inflammatory (NO) - Insecticidal (LC50) mod1->assay mod2->assay mod3->assay data Comparative Data Analysis assay->data conclusion SAR Conclusion: Identify key pharmacophores (e.g., stereochemistry, lipophilicity) data->conclusion

Caption: A conceptual workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols: A Guide to Self-Validating Assays

Trustworthy data is built on robust and self-validating experimental design. Here, we detail a representative protocol for determining antimicrobial activity, a foundational assay in this field.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the antimicrobial potency of a compound in a quantitative manner.[14] The protocol is self-validating through the inclusion of positive and negative controls.

Objective: To determine the lowest concentration of this compound and its analogs required to inhibit the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound, Isobutyl Angelate, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal culture (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Positive control antibiotic (e.g., Chloramphenicol).[23]

  • Resazurin solution (as a cell viability indicator).

  • Incubator.

Step-by-Step Methodology:

  • Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution of Test Compounds:

    • Add 100 µL of the dissolved test compound to the first well of a row. This creates a 1:2 dilution.

    • Mix well and transfer 100 µL from the first well to the second well. Continue this two-fold serial dilution across the plate, typically for 10-12 wells. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentration.

    • Causality Check: Serial dilution is a rapid and resource-efficient way to test a wide range of concentrations to pinpoint the inhibitory level.

  • Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard and then dilute it in broth to the final required concentration (e.g., 5 x 10^5 CFU/mL). Add 100 µL of this inoculum to each well containing the test compound. The final volume in each well is now 200 µL.

  • Inclusion of Controls (Self-Validation):

    • Positive Control: A row of wells with serial dilutions of a known antibiotic (e.g., Chloramphenicol) plus the inoculum. This validates that the bacteria are susceptible to a standard antibiotic.

    • Negative Control (Sterility Control): A well containing only sterile broth. This ensures the medium is not contaminated.

    • Growth Control: A well containing broth and the inoculum, but no test compound. This confirms that the bacteria can grow under the assay conditions.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determining the MIC:

    • After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.

    • Observe the color change. Wells where cells are viable will turn pink (resorufin), while wells with no growth will remain blue (resazurin).

    • The MIC is the lowest concentration of the compound at which the color remains blue, indicating inhibition of microbial growth.[14]

    • Causality Check: Resazurin is a redox indicator. Metabolically active (living) cells reduce blue resazurin to pink resorufin, providing a clear visual endpoint for viability.

Conclusion and Future Directions

The comparative analysis of this compound and its related compounds reveals a fascinating landscape of structure-dependent biological activity. While this compound itself is primarily known as a fragrance agent, its isomers and related esters show distinct and potentially valuable properties, from the psychostimulant effects of isobutyl angelate to the insecticidal potential of other tiglate esters.[4][9][10] The potent activity of the tiglate moiety within the complex structure of Tigilanol Tiglate further highlights the significance of this chemical scaffold in designing bioactive molecules.[19]

This guide underscores the need for direct, side-by-side comparative studies using standardized assays to definitively map the SAR of this chemical family. Future research should focus on:

  • Systematically testing this compound, angelate, and senecioate in antimicrobial, anti-inflammatory, and insecticidal assays under identical conditions.

  • Expanding the range of alkyl esters to build more comprehensive SAR models.

  • Investigating the mechanisms of action for the observed biological effects, particularly the neurological targets of isobutyl angelate.

Such research will not only deepen our fundamental understanding of how subtle structural changes dictate biological function but may also unlock new therapeutic or agrochemical applications for this versatile class of natural product-inspired compounds.

References

  • thegoodscentscompany.com. (n.d.). This compound. Retrieved from [Link]

  • Plata-Rueda, A., et al. (2019). Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study. Molecules, 24(15), 2749. Available from: [Link]

  • Yuan, L., et al. (2020). Anti-inflammatory activity of isobutylamides from Zanthoxylum nitidum var. tomentosum. Fitoterapia, 142, 104486. Available from: [Link]

  • thegoodscentscompany.com. (n.d.). isobutyl senecioate. Retrieved from [Link]

  • ResearchGate. (2021). Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. ResearchGate. Available from: [Link]

  • Umezu, T., et al. (2017). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation. Flavour and Fragrance Journal, 32(6), 435-443. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tiglic acid. PubChem Compound Database. Retrieved from: [Link]

  • Küpeli Akkol, E., et al. (2015). A comparative study on phenolic components and biological activity of some Senecio species in Turkey. Journal of Pharmacy and Pharmacology, 67(6), 849-860. Available from: [Link]

  • Wannissorn, B., et al. (2023). A Comparative Study of Chemical Profiling and Bioactivities between Thai and Foreign Hemp Seed Species (Cannabis sativa L.) Plus an In-Silico Investigation. Molecules, 28(24), 8109. Available from: [Link]

  • Appendino, G., et al. (2023). Novel Skeletal Rearrangements of the Tigliane Diterpenoid Core. Journal of Natural Products, 86(12), 2736-2743. Available from: [Link]

  • ThaiJO. (n.d.). Volatile Constituents and Biological Activities of Gardenia jasminoides. Thai Journal of Pharmaceutical Sciences. Available from: [Link]

  • Staniek, A., et al. (2009). Antimicrobial Activity of 10-isobutyryloxy-8,9-epoxythymol Isobutyrate. Planta Medica, 75(13), 1461-1464. Available from: [Link]

  • SVS, C., et al. (2022). An Initial Report of the Antimicrobial Activities of Volatiles Produced during Rapid Volatilization of Oils. Applied Sciences, 12(23), 12423. Available from: [Link]

  • ResearchGate. (2012). Chemical Constituents and Biological Activities of Senecio aegyptius var. discoideus Boiss. ResearchGate. Available from: [Link]

  • Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, isobutyl angelate, CAS Registry Number 7779-81-9. Food and Chemical Toxicology, 182, 114163. Available from: [Link]

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  • Gerlo, S., et al. (2012). Anti-Inflammatory Effects of β2-Receptor Agonists Salbutamol and Terbutaline Are Mediated by MKP-1. PLoS ONE, 7(12), e51092. Available from: [Link]

  • IARC Publications. (n.d.). ISOBUTYL NITRITE, β-PICOLINE, AND SOME ACRYLATES. Available from: [Link]

  • Krauter, G., et al. (1996). Structure/activity relationships of polyfunctional diterpenes of the tigliane type. A pharmacophore model for protein-kinase-C activators based on structure/activity studies and molecular modeling of the tumor promoters 12-O-tetradecanoylphorbol 13-acetate and 3-O-tetradecanoylingenol. Journal of Cancer Research and Clinical Oncology, 122(1), 11-24. Available from: [Link]

  • Chemsrc. (n.d.). Tiglic acid. Retrieved from: [Link]

  • Kim, M.J., et al. (2018). Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells. Molecules, 23(11), 2883. Available from: [Link]

  • ResearchGate. (2020). Insecticidal activity of young and mature leaves essential oil from Eucalyptus globulus Labill. against Tribolium confusum Jacquelin du Val (Coleoptera: Tenebrionidae). ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Alternatives for Isobutyl Tiglate in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isobutyl tiglate is a versatile ester utilized in research for its distinct organoleptic properties and as a chemical intermediate. Its characteristic pungent, herbal, and fruity aroma has established its place in flavor and fragrance chemistry. However, the pursuit of novel sensory profiles, improved physicochemical properties, or different reactive characteristics necessitates a thorough understanding of viable alternatives. This guide provides a comparative analysis of potential substitutes for this compound, offering a framework for selection based on experimental data and application-specific requirements. We will delve into the performance of other tiglate esters, their geometric isomers (angelates), and other structurally related compounds, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their work.

Profiling the Incumbent: this compound

Before exploring alternatives, a baseline understanding of this compound is essential.

Chemical & Physicochemical Profile

This compound, systematically named 2-methylpropyl (2E)-2-methylbut-2-enoate, is an organic ester with a distinct chemical profile.[1][2][3]

  • Chemical Formula: C₉H₁₆O₂[1][2]

  • Molecular Weight: 156.22 g/mol [2]

  • CAS Number: 61692-84-0[1][2]

  • Appearance: Colorless liquid[1]

  • Boiling Point: 182-184 °C at 760 mmHg[1]

  • Flash Point: 67.22 °C[1]

  • Vapor Pressure: 0.617 mmHg at 25 °C (est.)[1]

  • Solubility: Soluble in alcohol; sparingly soluble in water (approx. 164 mg/L at 25°C).[1]

Primary Research Applications
  • Flavor & Fragrance Chemistry: Its primary role is as a fragrance agent, prized for its strong, herbal, and pungent aroma profile.[1] This makes it a component in creating complex scent accords in academic and industrial research settings.

  • Chemical Synthesis: As an α,β-unsaturated ester, the tiglate moiety can serve as a Michael acceptor or a dienophile in various organic syntheses, acting as a building block for more complex molecules.

  • Therapeutic Research: The tiglate ester functional group is present in some biologically active natural products. For instance, tigilanol tiglate is a small molecule being investigated for its oncolytic (cancer-treating) properties.[4][5][6][7][8] Research into simpler tiglate esters can provide insights into the structure-activity relationships of these more complex compounds.

Rationale for Seeking Alternatives

The need for alternatives arises from several research drivers:

  • Novel Sensory Profiles: To create unique flavors and fragrances, chemists require a palette of compounds with varied scent characteristics, from fruity and sweet to green and minty.

  • Volatility and Tenacity: The persistence of a fragrance (tenacity) is inversely related to its volatility. Researchers may require esters with lower or higher boiling points to function as top, middle, or base notes in a formulation.

  • Safety and Handling: this compound is classified as a skin irritant.[1] Alternatives with a more favorable safety profile may be desirable for certain applications.

  • Subtle Stereochemical Effects: The geometry of the double bond (as seen in tiglates vs. angelates) can have a significant impact on biological activity and sensory perception, a key area of academic and industrial research.[9][10][11]

A Framework for Comparative Evaluation

To objectively compare this compound with its alternatives, a standardized evaluation workflow is critical. This ensures that observed differences in performance are attributable to the molecules themselves and not experimental variability.

Key Performance Metrics
  • Organoleptic Profile: The perceived scent and taste, characterized by descriptors (e.g., "fruity," "green," "minty") and intensity.

  • Volatility: Assessed via boiling point and vapor pressure; determines the rate of evaporation and its role as a top, middle, or base note.

  • Purity & Stability: The presence of impurities or degradation over time can significantly alter performance.

  • Safety Profile: Based on GHS classifications, including flammability, skin/eye irritation, and other hazards.

Experimental Workflow: Comparative Analysis

This workflow outlines a self-validating system for comparing ester performance.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental & Sensory Analysis cluster_data 3. Data Interpretation cluster_eval 4. Final Evaluation prep Prepare 1% solutions of each ester in a standard solvent (e.g., Dipropylene Glycol) gcms GC-MS Analysis (Purity, Retention Index) prep->gcms Inject sample gco GC-Olfactometry (GC-O) (Odor Profile, Intensity) prep->gco Inject sample interpret Compare Retention Indices, Mass Spectra, and Olfactory Port Data gcms->interpret gco->interpret eval Tabulate Physicochemical and Sensory Data for Head-to-Head Comparison interpret->eval

Caption: Workflow for Ester Comparison.

Detailed Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for evaluating the odor profile of volatile compounds.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). This is a standard, robust column for separating compounds of this type.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min. This program effectively separates esters of varying volatility.

    • Outlet: The column effluent is split 1:1 between a Flame Ionization Detector (FID) and a heated olfactory port.

  • Sample Preparation:

    • Prepare 1% (w/w) solutions of this compound and each alternative in high-purity dipropylene glycol or ethanol. This dilution is critical to avoid overwhelming the senses.[12]

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • A trained analyst sniffs the olfactory port throughout the run, recording the time, intensity, and description of every odor detected.

  • Data Interpretation:

    • The FID chromatogram provides quantitative data and retention time.

    • The olfactogram (the analyst's recorded descriptions) is aligned with the FID peaks. This allows for the definitive correlation of a specific chemical peak with its perceived odor, providing an objective comparison of the alternatives' sensory profiles.

Comparative Analysis of Key Alternatives

This section details the performance and properties of viable alternatives, categorized by their structural relationship to this compound.

Other Tiglate Esters: Modulating Volatility and Scent

Varying the alcohol moiety of the tiglate ester provides a predictable way to alter its physicochemical properties.

  • Ethyl Tiglate: With a lower molecular weight, it is more volatile than this compound.[13] Its odor is significantly different, described as a complex "tutti frutti" and sweet caramel scent with an unusual earthy, green olive note in the drydown.[14][15] This complexity makes it an excellent choice for creating sophisticated gourmand or unique fruit accords in fragrance research.[14][16]

  • Isopropyl Tiglate: This ester is even more volatile, with a distinctly "sweet, minty, green, and vegetative" profile.[12] Its cooling sensation and minty character make it a poor substitute if a fruity-herbal note is desired, but an excellent alternative for research into mint or herbal fragrance compositions.[12] It is also classified as flammable.[12][17]

  • Isoamyl Tiglate: Being a larger molecule, it is less volatile than this compound, with a higher boiling point and flash point.[18] Its odor is described as "fresh, herbal, winey, and fruity," closely related to the angelical character.[18] This lower volatility makes it suitable as a "middle note" in fragrance compositions, providing more longevity than this compound.

  • Hexyl Tiglate: This is a significantly less volatile alternative with a high substantivity (lasting over 4 hours on a smelling strip).[19] Its odor is characterized as "fresh, green, natural, oily, and herbal," making it ideal for creating lasting "outdoors" or green-type fragrances.[19]

Geometric Isomers: The Angelates

Angelates are the (Z)-isomers of tiglates ((E)-isomers). This subtle change in the geometry around the carbon-carbon double bond can lead to distinct sensory and chromatographic properties. This is a critical point of investigation for researchers studying structure-odor relationships.[10][11]

  • Isobutyl/Isoamyl Angelate: These esters are key components of Roman chamomile essential oil.[9][20] Their odor profiles, while still in the herbal-fruity family, are often described as being softer and less pungent than their tiglate counterparts. In gas chromatography, angelate esters typically elute slightly earlier than the corresponding tiglate esters on standard non-polar columns.[10] Their mass spectra can also be used for differentiation.[11]

Structurally Related Aliphatic Esters

Moving away from the tiglate structure opens up a wider range of sensory profiles.

  • Prenyl Acetate (3-methyl-2-butenyl acetate): This ester shares a similar carbon backbone but lacks the methyl group on the double bond. It offers a powerful fruity and fresh green profile, often compared to pear and banana.[21][22][23][24] It is described as being milder but longer-lasting than amyl acetate.[21][22] Its high volatility makes it a classic "top note" ingredient.[25]

  • Hexyl Acetate: A common and widely studied aliphatic ester, it provides a straightforward, sweet, fruity odor reminiscent of apples and plums. It lacks the herbal complexity of this compound but can be a useful alternative when a simple, clean fruity note is required for a formulation or as a control compound in sensory experiments.

Data Summary & Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and its alternatives, allowing for easy comparison.

Table 1: Physicochemical Properties
CompoundCAS NumberMol. Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Vapor Pressure (mmHg @ 25°C)
This compound 61692-84-0156.22182-184[1]67.2[1]~0.62 (est.)[1]
Ethyl Tiglate5837-78-5128.17154-156[13]N/A~2.0 (est.)
Isopropyl Tiglate1733-25-1142.20160-16250.6[12]~1.88 (est.)[12]
Isoamyl Tiglate41519-18-0170.25204-205[18]80.0[18]~0.21 (est.)[18]
Hexyl Tiglate16930-96-4184.28~207 (est.)N/A~0.1 (est.)
Prenyl Acetate1191-16-8128.17148-149[23]49.4[23]~3.99 (est.)[23]
Hexyl Acetate142-92-7144.21155-15645.0~3.6 (est.)
Table 2: Organoleptic & Safety Profile Summary
CompoundOdor ProfileKey DescriptorsSafety Notes
This compound Herbal, PungentPungent, herbal[1]Skin irritant[1]
Ethyl TiglateComplex FruityTutti frutti, caramel, apple, earthy, olive[14]Hazardous (Warning)[26]
Isopropyl TiglateMinty, GreenSweet, minty, vegetative, spicy[12]Flammable liquid, skin/eye irritant[12][17]
Isoamyl TiglateFruity, HerbalFresh, herbal, winey, fruity, angelica[18]N/A
Hexyl TiglateGreen, HerbalFresh, green, oily, fruity[19]N/A
Prenyl AcetateFresh Fruity, GreenPear, banana, sweet, floral[23][24]N/A
Hexyl AcetateSweet FruityMild, sweet, pear-like, fruityFlammable liquid

Application-Specific Recommendations

The optimal choice of an alternative is dictated entirely by the research objective.

Caption: Decision tree for selecting an alternative.

  • For High-Impact, Volatile Top Notes: Prenyl Acetate is the superior choice for a bright, fruity-green opening. If the research goal is a minty or sharp herbal character, Isopropyl Tiglate is the indicated alternative.

  • For Increased Longevity (Middle/Base Notes): Isoamyl Tiglate offers a similar, albeit slightly more wine-like, character to this compound but with lower volatility, increasing its persistence. Hexyl Tiglate provides an even greater tenacity for applications demanding a long-lasting green, herbal foundation.

  • For Novel and Complex Fruity Profiles: Ethyl Tiglate is unmatched in its complexity, providing a multi-layered fruity and caramel profile. It is the recommended choice for researchers developing sophisticated gourmand or novel fruit fragrances.

  • For Investigating Stereoisomer Effects: Researchers studying how molecular geometry impacts sensory perception or biological activity should directly compare this compound with isobutyl angelate .

Conclusion

While this compound is a valuable compound, the landscape of available alternatives offers a rich palette for scientific exploration. The selection of a substitute is not merely about finding a one-to-one replacement but about making a strategic choice to enhance a specific performance characteristic, whether it be volatility, organoleptic complexity, or safety. By utilizing a systematic evaluation framework and understanding the distinct properties of esters like ethyl tiglate, isoamyl tiglate, and prenyl acetate, researchers can precisely tailor their chemical choices to achieve their desired outcomes in the complex and nuanced fields of flavor, fragrance, and synthetic chemistry.

References

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Navigating the Maze of Specificity: A Comparative Guide to Isobutyl Tiglate Cross-Reactivity in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy of preclinical assay data is the bedrock upon which successful therapeutic candidates are built. The misinterpretation of a compound's activity due to unforeseen cross-reactivity can lead to costly and time-consuming detours in the drug discovery pipeline. This guide provides an in-depth technical analysis of the potential cross-reactivity of isobutyl tiglate, a common ester in fragrance and flavor industries, and a structural motif that may appear in early-stage compound libraries.

Here, we present a framework for evaluating the cross-reactivity of this compound and its structural analogs. By simulating a rigorous experimental approach, we aim to equip you with the insights and methodologies to proactively assess and mitigate the risks of off-target effects in your own assays. This guide is structured to not only present data but to illuminate the scientific rationale behind the experimental design, empowering you to build self-validating systems for your own molecules of interest.

Understanding the Molecule: this compound and Its Analogs

This compound, with the chemical formula C9H16O2, is the ester of isobutanol and tiglic acid.[1][2][3] Its structure, characterized by a double bond in the acyl moiety and a branched alkyl group, presents a potential for interaction with various biological macromolecules. To investigate its cross-reactivity, we must consider structurally similar molecules that could compete for binding sites in an assay. For this comparative guide, we will focus on two key analogs:

  • Isoamyl tiglate: Possesses a longer alkyl chain (isopentyl) than this compound, allowing us to probe the impact of hydrophobicity and steric bulk on binding.[4][5]

  • Isopropyl tiglate: Features a smaller, more compact isopropyl group, enabling the assessment of how subtle changes in the ester's alkyl portion affect specificity.[6]

The Challenge of Cross-Reactivity in Small Molecule Assays

Cross-reactivity in assays designed for small molecules occurs when a structurally related but distinct compound generates a signal, leading to a false-positive or an inaccurate quantification of the target analyte.[7][8] This phenomenon is primarily driven by the structural similarity between the intended target and the cross-reacting molecule, which allows the latter to bind to the assay's recognition elements, such as antibodies or enzymes.[8] The consequences of undetected cross-reactivity can be profound, ranging from misleading structure-activity relationships (SAR) to the selection of non-viable drug candidates.

This guide will explore the cross-reactivity of this compound in two common preclinical assay formats: a competitive enzyme-linked immunosorbent assay (ELISA) and an enzymatic inhibition assay.

Experimental Framework for Assessing Cross-Reactivity

To objectively compare the cross-reactivity of this compound and its analogs, a systematic experimental approach is essential. The following workflow outlines the key stages of our simulated investigation.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Cross-Reactivity Profiling cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & Purification (Isobutyl, Isoamyl, Isopropyl Tiglate) B Purity Assessment (LC-MS, NMR) A->B C Competitive ELISA Development (Target: Tiglic Acid Moiety) B->C D Enzymatic Inhibition Assay Setup (e.g., Carboxylesterase) B->D E E C->E Assay Validation (Sensitivity, Specificity) D->E F Dose-Response Analysis of Analogs E->F G Calculation of % Cross-Reactivity F->G H Comparative Data Tabulation G->H I Interpretation of Structural Effects H->I

Caption: A generalized workflow for assessing small molecule cross-reactivity.

Comparative Analysis in a Competitive ELISA

A competitive ELISA is a common immunoassay format for detecting small molecules. In this hypothetical assay, an antibody with specific recognition for the tiglic acid moiety is utilized. The assay's principle relies on the competition between a labeled tiglate conjugate (e.g., tiglic acid-HRP) and the unlabeled analyte (this compound and its analogs) for binding to a limited number of antibody sites.

Step-by-Step Competitive ELISA Protocol:
  • Coating: A 96-well microplate is coated with a capture antibody specific for the tiglic acid structure.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Competition: A fixed concentration of tiglic acid-HRP conjugate is mixed with varying concentrations of the test compounds (this compound, isoamyl tiglate, isopropyl tiglate) and added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding to the coated antibody.

  • Washing: Unbound reagents are removed by washing the plate with a wash buffer (e.g., PBST).

  • Detection: A substrate for HRP (e.g., TMB) is added, and the color development is measured spectrophotometrically. The signal intensity is inversely proportional to the concentration of the test compound.

Hypothetical Cross-Reactivity Data in Competitive ELISA

The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100%

CompoundIC50 (nM)% Cross-Reactivity
This compound50100%
Isoamyl Tiglate12041.7%
Isopropyl Tiglate7566.7%
Interpretation of ELISA Results:

The hypothetical data suggests that the antibody exhibits the highest affinity for this compound. The reduced cross-reactivity of isoamyl tiglate indicates that the larger, more hydrophobic isoamyl group may create steric hindrance, impeding its binding to the antibody's paratope. Conversely, the more compact isopropyl group of isopropyl tiglate allows for a closer fit, resulting in higher cross-reactivity compared to isoamyl tiglate. This underscores the exquisite specificity of antibody-antigen interactions, where minor structural modifications can significantly impact binding affinity.[7]

Comparative Analysis in an Enzymatic Inhibition Assay

Many esters are substrates for carboxylesterases, enzymes that catalyze their hydrolysis. An in vitro enzymatic inhibition assay can be employed to assess whether this compound and its analogs can act as inhibitors of a specific carboxylesterase.

Step-by-Step Enzymatic Inhibition Assay Protocol:
  • Enzyme and Substrate Preparation: A solution of a commercially available carboxylesterase and a suitable fluorogenic substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate assay buffer.

  • Compound Dilution: Serial dilutions of the test compounds (this compound, isoamyl tiglate, isopropyl tiglate) are prepared.

  • Reaction Initiation: The enzyme, substrate, and test compounds are mixed in a 96-well plate.

  • Kinetic Reading: The rate of substrate hydrolysis is monitored over time by measuring the increase in fluorescence or absorbance.

  • Data Analysis: The initial reaction velocities are calculated, and the IC50 values for each compound are determined by plotting the percent inhibition against the compound concentration.

Hypothetical Cross-Reactivity (Inhibition) Data
CompoundIC50 (µM)
This compound15
Isoamyl Tiglate10
Isopropyl Tiglate25
Interpretation of Enzymatic Inhibition Results:

In this simulated enzymatic assay, isoamyl tiglate exhibits the most potent inhibition, followed by this compound and then isopropyl tiglate. This trend suggests that the enzyme's active site may have a hydrophobic pocket that favorably accommodates the longer alkyl chain of the isoamyl group. The shorter isopropyl group may not provide optimal hydrophobic interactions, leading to weaker inhibition. This highlights a crucial concept in drug discovery: seemingly minor structural changes can significantly alter a molecule's interaction with a biological target.[9]

Mechanistic Insights and Structural Rationale

The divergent cross-reactivity profiles of this compound and its analogs in the two hypothetical assays underscore the importance of the assay's molecular recognition mechanism.

G cluster_0 Competitive ELISA cluster_1 Enzymatic Inhibition Assay cluster_2 Key Takeaway A Antibody recognizes tiglic acid moiety B Steric hindrance from alkyl group affects binding A->B E Cross-reactivity is context-dependent B->E C Enzyme active site accommodates ester D Hydrophobicity of alkyl group influences affinity C->D D->E

Caption: Context-dependent cross-reactivity of this compound analogs.

In the competitive ELISA, the antibody's specificity is primarily directed towards the tiglic acid portion of the molecule. The alkyl ester group, while influencing the overall shape and accessibility of the epitope, is not the primary recognition element. In contrast, the carboxylesterase's active site likely engages with the entire ester molecule, with the alkyl group playing a significant role in positioning the molecule for optimal interaction and subsequent inhibition.

Best Practices for Mitigating and Managing Cross-Reactivity

To ensure the integrity of your assay data, a proactive approach to managing potential cross-reactivity is crucial.

  • Systematic Screening of Analogs: During assay development and validation, always include a panel of structurally related compounds to assess specificity.[10]

  • Orthogonal Assays: Employing assays with different detection principles (e.g., antibody-based vs. enzyme activity-based) can help to identify and confirm potential off-target effects.

  • Thorough Assay Validation: Adhere to regulatory guidelines for assay validation, which include rigorous testing for specificity and cross-reactivity.[11][12]

  • Structure-Activity Relationship (SAR) Analysis: A careful analysis of the SAR can often reveal trends that may be indicative of non-specific interactions.

Conclusion

The potential for cross-reactivity of small molecules like this compound in preclinical assays is a critical consideration for any drug discovery program. As demonstrated through our simulated comparative analysis, the extent of cross-reactivity is highly dependent on the specific assay format and the underlying molecular recognition mechanisms. By understanding the chemical nature of your compounds and employing a rigorous, multi-faceted approach to assay validation, you can navigate the complexities of molecular specificity and generate reliable data that will confidently guide your research and development efforts.

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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Isobutyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of novel compounds for pharmaceutical and materials science applications, rigorous structural confirmation is not merely a procedural step but the cornerstone of reliable and reproducible research. The synthesis of an apparently simple molecule like isobutyl tiglate, an ester formed from tiglic acid and isobutanol, serves as an excellent model for demonstrating a multi-faceted analytical approach. An unconfirmed structure can lead to erroneous interpretations of biological activity or material properties, wasting valuable resources and time.

This guide provides a comprehensive framework for the unambiguous structural elucidation of synthesized this compound. We will move beyond rote procedural descriptions to explore the causal relationships between molecular structure and spectral output. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we will construct a self-validating system of evidence that leaves no room for structural ambiguity. This orthogonal approach ensures that the weaknesses of one technique are compensated for by the strengths of another, culminating in an authoritative confirmation of the target molecule's identity and purity.

The Synthetic Route: Anticipating Potential Impurities

To effectively confirm the structure of a product, one must first understand its synthesis. This compound is typically synthesized via a Fischer-Speier esterification, an acid-catalyzed condensation reaction between tiglic acid and isobutanol.[1]

Reaction: Tiglic Acid + Isobutanol ⇌ this compound + Water (catalyzed by H⁺)

This equilibrium reaction dictates the potential impurities in the crude product mixture:

  • Unreacted Starting Materials: Tiglic acid and isobutanol.

  • Geometric Isomer: Angelic acid, the (Z)-isomer of tiglic acid, could lead to the formation of isobutyl angelate if present in the starting material.

  • Side-Products: Dehydration of isobutanol could potentially lead to isobutylene, though this is less common under standard esterification conditions.

Our analytical strategy must therefore be designed not only to positively identify this compound but also to definitively exclude the presence of these potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecule's connectivity.

Proton (¹H) NMR Spectroscopy

Principle of Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, like the oxygen of an ester, "deshield" nearby protons, causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal is dictated by the number of neighboring protons (n) according to the n+1 rule, providing direct evidence of connectivity. The integration of a signal is proportional to the number of protons it represents.

Expected ¹H NMR Spectrum for this compound:

Protons (Label)EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegrationRationale
a -CH- of isobutyl1.9 - 2.1Nonet (or multiplet)1HAdjacent to two methyl groups (6H) and the -CH₂- group (2H).
b -O-CH₂- of isobutyl3.8 - 4.0Doublet2HAdjacent to the -CH- group; deshielded by the ester oxygen.
c -C(CH₃)=1.8 - 1.9Doublet (or Singlet)3HVinylic methyl group coupled to the vinylic proton.
d =CH-CH₃6.7 - 7.0Quartet (or multiplet)1HVinylic proton, deshielded by the carbonyl group, coupled to the adjacent methyl group.
e =CH-CH₃1.8 - 1.9Doublet3HVinylic methyl group coupled to the vinylic proton.
f -CH(CH₃)₂0.9 - 1.0Doublet6HTwo equivalent methyl groups adjacent to the -CH- proton.

Comparative Analysis: The presence of a signal around 3.9 ppm (a doublet representing 2H) is a strong indicator of the -O-CH₂- group from isobutanol connected to the electron-withdrawing ester. The characteristic downfield vinylic proton signal (~6.8 ppm) confirms the tiglate moiety. The absence of a broad carboxylic acid peak (~10-12 ppm) would indicate the consumption of tiglic acid.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle of Causality: ¹³C NMR provides a count of the unique carbon environments in a molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its attached atoms. Carbonyl carbons of esters are particularly distinct, appearing far downfield.

Expected ¹³C NMR Spectrum for this compound:

Carbon (Label)EnvironmentExpected Chemical Shift (δ, ppm)Rationale
1 C=O165 - 175Carbonyl carbon of the ester, highly deshielded.
2 -C(CH₃)=127 - 129Vinylic carbon attached to a methyl group.
3 =CH-137 - 139Vinylic carbon attached to a proton, deshielded by the carbonyl.
4 -O-CH₂-70 - 75Aliphatic carbon bonded to the electronegative oxygen.
5 -CH-27 - 29Aliphatic methine carbon.
6 -C(CH₃)=12 - 15Vinylic methyl carbon.
7 =CH-CH₃14 - 16Vinylic methyl carbon.
8 -CH(CH₃)₂19 - 21Two equivalent aliphatic methyl carbons.

Comparative Analysis: The presence of 8 distinct signals would confirm the proposed structure.[2] A peak in the 165-175 ppm range is definitive evidence for the ester carbonyl carbon. The two signals in the vinylic region (120-140 ppm) confirm the double bond, and the signal around 70-75 ppm confirms the -O-CH₂- carbon.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the purified synthesized ester in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle of Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present in the molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~1715 - 1735C=O Stretchα,β-Unsaturated EsterStrong, sharp absorption. The conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹). This is a key diagnostic peak.
~1650C=C StretchAlkeneMedium intensity absorption, confirming the double bond of the tiglate moiety.
~1150 - 1250C-O StretchEsterStrong absorption, confirming the ester linkage.
~2850 - 3000C-H StretchAliphatic (sp³)Confirms the presence of the isobutyl group.

Comparative Analysis: The most crucial peak for confirming a successful esterification is the strong C=O stretch around 1720 cm⁻¹.[3] Concurrently, the disappearance of the very broad O-H stretch from the carboxylic acid starting material (which would appear from ~2500-3300 cm⁻¹) is a strong indicator that the reaction has gone to completion. The presence of the C=C and C-O stretching bands provides further orthogonal confirmation of the product's structure.

Experimental Protocol: IR Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid): Place one drop of the purified liquid ester onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top to create a thin liquid film.

  • Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like anhydrous acetone or isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation

Principle of Causality: GC-MS is a powerful hyphenated technique. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then ionizes each separated component, and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and a characteristic fragmentation pattern that acts as a molecular fingerprint.

Expected GC-MS Data for this compound:

  • Gas Chromatogram (GC): A single, sharp peak indicates a pure sample. The retention time is a characteristic of the compound under the specific GC conditions. The presence of other peaks would indicate impurities (e.g., starting materials), which could be identified by their corresponding mass spectra.

  • Mass Spectrum (MS):

    • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₁₆O₂) is 156.22 g/mol .[3][4] A peak at m/z = 156 is expected, confirming the molecular formula.

    • Key Fragmentation Peaks: The fragmentation pattern provides structural clues. Expected fragments include:

      • m/z = 101: Loss of the isobutoxy group radical (•OCH₂(CH₃)₂)

      • m/z = 83: [C₅H₇O]⁺ fragment from the tiglate moiety.

      • m/z = 57: [C₄H₉]⁺, the isobutyl cation, a very common fragment.

      • m/z = 55: [C₄H₇]⁺ fragment.

Comparative Analysis: The combination of a single GC peak and a mass spectrum with the correct molecular ion and a logical fragmentation pattern provides extremely strong evidence for both the identity and purity of the synthesized compound.[1][4] Comparing the fragmentation pattern to a library database (like NIST) can further increase confidence in the identification.

Experimental Protocol: GC-MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the purified ester (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS instrument.

  • GC Method: Use a suitable temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) and a non-polar capillary column (e.g., DB-5ms).

  • MS Method: Use electron ionization (EI) at a standard energy of 70 eV.

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound, emphasizing the complementary nature of the analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data Interpretation & Confirmation Synthesis Fischer Esterification: Tiglic Acid + Isobutanol Purification Workup & Distillation/ Column Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR GCMS GC-MS Purification->GCMS Data_NMR Connectivity Map & Carbon Count NMR->Data_NMR Data_IR Functional Groups (C=O, C=C, C-O) IR->Data_IR Data_GCMS Purity, Mol. Weight & Fragmentation GCMS->Data_GCMS Confirmation Structural Confirmation of this compound Data_NMR->Confirmation Data_IR->Confirmation Data_GCMS->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Summary and Conclusion

The structural confirmation of a synthesized molecule is a process of accumulating corroborating evidence from multiple, independent analytical techniques. For this compound, this involves a systematic evaluation of data from NMR, IR, and GC-MS.

Summary of Confirming Evidence:

TechniquePrimary Evidence for this compoundEvidence of Purity / Reaction Completion
¹H NMR Correct chemical shifts, multiplicities, and integrations for all 16 protons.Absence of broad -COOH peak (tiglic acid) and characteristic -OH peak (isobutanol).
¹³C NMR 8 distinct carbon signals at expected chemical shifts, including C=O and vinylic carbons.Absence of signals corresponding to starting materials.
IR Spec. Strong C=O stretch (~1720 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1200 cm⁻¹).Disappearance of broad O-H stretch from carboxylic acid.
GC-MS Molecular ion peak at m/z = 156 and characteristic fragmentation pattern.A single peak in the gas chromatogram.

By following the protocols and interpretive logic outlined in this guide, a researcher can move from a newly synthesized sample to a fully validated structure with a high degree of scientific certainty. This rigorous, evidence-based approach is essential for ensuring the integrity and reproducibility of chemical research in any field.

References

  • Doc Brown's Chemistry. (n.d.). Explaining the 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • SpectraBase. (n.d.). Isobutyl ether. Retrieved from [Link]

  • Baran, P. S., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14, 1263–1269. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl Methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Membranes, 12(10), 968. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl tiglate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • Scribd. (n.d.). Ester Synthesis and Characterisation Lab. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Boston Apothecary. (2019, April 15). Advanced Acid And Ester Titration Basics. Retrieved from [Link]

  • NIST. (n.d.). Isopropyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isobutyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship in our laboratories. Isobutyl tiglate, a common ester in fragrance and flavor applications, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring that every step taken is a self-validating measure of safety and responsibility.

The fundamental principle of chemical waste management is that the generator of the waste is responsible for its safe and compliant disposal.[1] This guide provides the essential operational and logistical information to meet that responsibility with confidence.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the inherent properties of this compound is the foundation of its safe disposal. The risks it presents dictate the handling protocols, personal protective equipment (PPE), and ultimate disposal pathway.

Key Hazards:

  • Flammability: this compound is a flammable liquid with a flash point of 153°F (67.22°C).[2] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3][4] For this reason, all disposal procedures must be conducted away from heat, sparks, and open flames, utilizing non-sparking tools.[4][5]

  • Health Hazards: The compound is classified as irritating to the skin.[2][6] Direct contact should be avoided, and appropriate PPE is mandatory. While comprehensive toxicological data is limited, symptoms of overexposure can include headache, dizziness, and nausea.[3]

  • Chemical Reactivity: this compound is incompatible with strong oxidizing agents and strong bases.[3] Co-mingling this waste with incompatible chemicals can lead to vigorous, exothermic, and potentially dangerous reactions. Therefore, waste segregation is a critical and non-negotiable step.

Quantitative Data for Disposal Planning

The physical properties of a chemical directly influence its behavior and the risks associated with its disposal. The following table summarizes key data for this compound.

PropertyValueSignificance for Disposal
CAS Number 61692-84-0Unique identifier for accurate waste profiling and documentation.
Molecular Weight 156.22 g/mol [7]Relevant for any potential (though not recommended) neutralization calculations.
Flash Point 153.00 °F / 67.22 °C (TCC)[2]Confirms its classification as a flammable liquid, requiring storage away from ignition sources and the use of bonded/grounded containers during transfer.[8]
Specific Gravity 0.899 - 0.902 @ 20°C[2]Being less dense than water, it will float, which is important information for spill response on water.
Solubility Insoluble in water; Soluble in alcohol.[2]Prohibits disposal via sewer systems. Water is ineffective for cleanup unless used as a spray to cool containers in a fire.[4]
Incompatibilities Strong oxidizing agents, strong bases.[3]Dictates strict waste segregation. Must not be mixed with wastes containing these substances.

Immediate Safety Protocols: Spill and Exposure Response

Before addressing routine disposal, it is imperative to have a validated plan for accidental releases.

Emergency Spill Response Protocol
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[9]

  • Eliminate Ignition Sources: Turn off all equipment, hot plates, and open flames.[3][9]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Don PPE: At a minimum, wear nitrile gloves, safety glasses with side-shields, and a laboratory coat.[10]

  • Contain and Absorb: For small spills (<50 mL), absorb the liquid onto an inert material like vermiculite, sand, or dry earth.[3][9][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled container for hazardous waste.[3][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

First-Aid for Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[10]

  • Inhalation: Move the person into fresh air and keep them comfortable for breathing.[10]

Waste Characterization and Disposal Pathway

The core of compliant disposal is correctly identifying and segregating the waste stream. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

The following diagram outlines the decision-making process for managing this compound waste streams in a laboratory setting.

G cluster_0 cluster_1 Waste Processing & Segregation cluster_2 Final Disposition start This compound Waste Generated liquid Liquid Waste (Unused, Contaminated) start->liquid Identify Waste Type solid Solid Waste (Contaminated PPE, Absorbents) start->solid Identify Waste Type container Empty Container start->container Identify Waste Type liquid_proc Collect in a designated, compatible, and sealed waste container. liquid->liquid_proc solid_proc Place in a sealed bag or drum labeled as 'Solid Hazardous Waste'. solid->solid_proc container_proc Triple-rinse with a suitable solvent (e.g., ethanol). container->container_proc ehs Arrange for pickup by EHS or licensed waste contractor. liquid_proc->ehs solid_proc->ehs rinsate Collect all three rinses as liquid hazardous waste. container_proc->rinsate Manage Rinsate final_container Deface original label. Dispose of as non-hazardous lab glass/plastic (per institutional policy). container_proc->final_container Manage Container rinsate->liquid_proc

Caption: Decision workflow for the segregation and disposal of this compound waste streams.

Standard Operating Procedures (SOPs) for Disposal

Adherence to a clear, step-by-step protocol is essential for safety and regulatory compliance.

SOP 4.1: Disposal of Liquid this compound Waste

This procedure applies to unused, surplus, or contaminated this compound.

  • Container Selection: Select a clean, chemically compatible waste container (e.g., glass or polyethylene) with a secure, vapor-tight screw cap. The container must be in good condition, free from leaks or defects.

  • Waste Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Irritant").

  • Waste Accumulation:

    • Place the waste container in a designated satellite accumulation area, typically within a laboratory fume hood or a flammable safety cabinet.

    • Keep the container closed at all times except when adding waste.

    • Do not mix this compound waste with incompatible waste streams (e.g., strong oxidizers, bases).[3]

  • Arrange for Disposal: Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, contact your institution's EHS department or a licensed chemical waste contractor to arrange for pickup and disposal. The primary disposal method for this type of organic waste is typically high-temperature incineration at a licensed facility.[5][10]

SOP 4.2: Disposal of Contaminated Solid Materials

This applies to items such as gloves, absorbent pads, and other solid materials contaminated with this compound.

  • Segregation: Collect all contaminated solids separately from general laboratory trash.

  • Packaging: Place the contaminated items into a durable, leak-proof plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with this compound").

  • Disposal: Manage the container as hazardous waste and arrange for disposal through your EHS office.

SOP 4.3: Decontamination and Disposal of Empty Containers

An "empty" container is never truly empty and can retain dangerous liquid and vapor residues.[4]

  • Triple Rinsing: The preferred method for decontaminating the container is to triple-rinse it.[10]

    • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol) to the container, cap it, and shake thoroughly to dissolve the residue. Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste by adding it to your this compound waste container.[13]

    • Second & Third Rinses: Repeat the rinsing process two more times. For standard chemicals, these rinses may be permissible for drain disposal depending on local regulations, but the most prudent and universally compliant approach is to collect all three rinses as hazardous waste.

  • Final Container Disposal: Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste.

    • Remove or deface the original manufacturer's label to prevent misidentification.

    • Puncture or break the container to render it unusable for other purposes.[10]

    • Dispose of the container in the appropriate receptacle for lab glass or plastic, in accordance with your institution's policies.

By integrating these scientifically grounded procedures into your laboratory's workflow, you ensure that the disposal of this compound is handled with the same level of precision and care as your research, protecting yourself, your colleagues, and the environment.

References

  • The Good Scents Company. (2025). This compound. [Link]

  • PubChem. (2025). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)-. [Link]

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  • New Jersey Department of Health. (n.d.). Hazard Summary: Isobutyl Acrylate. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isobutyl Isobutyrate. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Chemtalk. (2008). Ester Disposal. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isobutyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Isobutyl tiglate, a valuable intermediate and fragrance component, requires meticulous handling due to its chemical properties. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

Before we can select the appropriate PPE, we must first understand the specific risks associated with this compound. This colorless liquid presents a dual-threat: it is both a skin irritant and a flammable substance.[1][2][3][4]

  • Dermal Hazard: Direct contact with this compound can cause skin irritation.[1] Prolonged or repeated exposure can lead to more significant dermal issues. Therefore, preventing skin contact is a primary objective.

  • Flammability Hazard: this compound is a flammable liquid with a flashpoint of 153°F (67.22°C).[1] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2][4] This necessitates stringent controls to prevent fires and explosions.

  • Inhalation Hazard: While not always the primary route of exposure in a well-ventilated lab, inhaling mists or vapors should be avoided.[2] Symptoms of overexposure to similar esters can include headache, dizziness, and nausea.[2]

  • Eye Hazard: As with many organic solvents, contact with the eyes can cause irritation.[1]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedure being performed. The following principles should guide your choices:

  • Task-Specific Adaptation: The nature of your work dictates the level of protection required. Small-scale solution preparation will have different PPE requirements than a large-scale synthesis or a procedure with a high risk of splashing.

  • Material Compatibility: Not all PPE materials offer the same level of protection against every chemical. It is crucial to select materials that are resistant to permeation and degradation by this compound.

  • Ensuring a Complete Barrier: Your PPE is only as strong as its weakest link. A comprehensive ensemble that protects all potential routes of exposure is essential.

Recommended Personal Protective Equipment Ensemble

Based on the hazard profile of this compound, the following PPE is recommended.

Eye and Face Protection: Beyond Standard Safety Glasses

Given the potential for splashes and the irritating nature of this compound, eye protection is non-negotiable.

  • Minimum Requirement: For low-volume, low-splash-risk activities, tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are necessary.[5]

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to safety goggles.[6] This provides a broader barrier of protection for the entire face.

Hand Protection: Selecting the Right Gloves

"Wear suitable gloves" is a common directive, but the specifics are critical for ensuring an effective barrier.[1]

  • Material Selection: For this compound and similar esters, nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ may be more appropriate. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • The Double-Gloving Technique: For handling hazardous substances, double-gloving is a best practice.[7] This technique provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[7]

  • Proper Technique: Ensure gloves are long enough to cover the wrist and can be tucked under the sleeve of your lab coat.[7] Change gloves frequently, especially if you know or suspect they have been contaminated.[7]

Body Protection: The Essential Laboratory Coat

A lab coat is your primary defense against accidental spills and splashes.

  • Material and Design: A lab coat made of a flame-resistant material is advisable given the flammability of this compound. It should have long sleeves and a snap or button front that can be quickly removed in an emergency.

  • Fit and Maintenance: Ensure your lab coat fits properly and is kept clean. Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: Engineering Controls as the First Line of Defense

The primary method for controlling inhalation exposure is through engineering controls.

  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the concentration of vapors in the laboratory air.[2][4]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.[5] A full-face respirator with organic vapor cartridges is the recommended choice in these scenarios.[5] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA's requirements (29 CFR 1910.134), including fit testing and medical clearance.[6]

PPE Selection Summary

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Weighing/Pipetting (<100 mL) Safety GogglesNitrile Gloves (Double Gloving Recommended)Flame-Resistant Lab CoatWork in a Chemical Fume Hood
Medium-Scale Synthesis/Transfers (100 mL - 1 L) Safety Goggles and Face ShieldNitrile or Neoprene Gloves (Double Gloving)Flame-Resistant Lab CoatWork in a Chemical Fume Hood
Large-Scale Operations/High Splash Potential (>1 L) Safety Goggles and Face ShieldButyl Rubber or Viton™ Gloves (Double Gloving)Chemical-Resistant Apron over Flame-Resistant Lab CoatWork in a Chemical Fume Hood. Respirator on standby.
Spill Cleanup Safety Goggles and Face ShieldHeavy-Duty Chemical Resistant GlovesChemical-Resistant Suit or ApronFull-Face Respirator with Organic Vapor Cartridges

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of your PPE is highly dependent on the correct procedures for putting it on and taking it off.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (cuffs over lab coat sleeves) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Face Shield/ Goggles Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Sources

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